molecular formula C4H7IO B1393041 (R)-3-Iodo-tetrahydrofuran CAS No. 873063-62-8

(R)-3-Iodo-tetrahydrofuran

Cat. No.: B1393041
CAS No.: 873063-62-8
M. Wt: 198 g/mol
InChI Key: BKIQORJIKOPRCG-SCSAIBSYSA-N
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Description

(R)-3-Iodo-tetrahydrofuran is a useful research compound. Its molecular formula is C4H7IO and its molecular weight is 198 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R)-3-iodooxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7IO/c5-4-1-2-6-3-4/h4H,1-3H2/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKIQORJIKOPRCG-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@@H]1I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90680193
Record name (3R)-3-Iodooxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90680193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

873063-62-8
Record name (3R)-3-Iodooxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90680193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to (R)-3-Iodo-tetrahydrofuran: Properties, Synthesis, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of (R)-3-Iodo-tetrahydrofuran in Medicinal Chemistry

This compound is a chiral heterocyclic organic compound that has emerged as a critical building block in the synthesis of complex pharmaceutical agents. Its rigid tetrahydrofuran core, combined with the versatile reactivity of the iodine substituent at a defined stereocenter, makes it a highly valuable intermediate for constructing key structural motifs in modern drug candidates. The tetrahydrofuran moiety is a prevalent feature in numerous biologically active natural products and approved drugs, prized for its ability to modulate physicochemical properties such as solubility and metabolic stability. The controlled introduction of this chiral scaffold via this compound allows for the precise, three-dimensional construction of molecules, which is paramount for achieving high target affinity and selectivity in drug design. This guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of this compound, with a particular focus on its role in the development of antiviral and anticancer therapeutics.

Physicochemical Properties

This compound is a colorless to light yellow liquid under standard conditions. A summary of its key physical and chemical properties is provided in the table below.

PropertyValueReference(s)
Molecular Formula C₄H₇IO[1]
Molecular Weight 198.00 g/mol [1]
Appearance Colorless to light yellow liquid[1]
Boiling Point 187.0 ± 33.0 °C (Predicted)[1][2]
Density 1.93 ± 0.1 g/cm³ (Predicted)[1][2]
Storage Temperature 2-8°C, protect from light[1][2]
CAS Number 873063-62-8[1]

Synthesis of this compound: A Stereocontrolled Approach

The synthesis of enantiomerically pure this compound is crucial for its application in pharmaceutical manufacturing. The most common and effective methods involve the stereospecific conversion of a chiral precursor, typically a derivative of (R)- or (S)-3-hydroxytetrahydrofuran.

Synthesis from (S)-3-Hydroxytetrahydrofuran via Stereoinversion

A widely employed laboratory-scale synthesis involves a Walden inversion at the C3 position of the tetrahydrofuran ring, starting from the readily available (S)-3-hydroxytetrahydrofuran. This method utilizes a modified Appel reaction.

Reaction Scheme:

Figure 1: Synthesis of this compound from (S)-3-Hydroxytetrahydrofuran.

Detailed Experimental Protocol: [2]

  • To a solution of (S)-tetrahydrofuran-3-ol (1.0 eq) in dichloromethane (DCM), add triphenylphosphine (2.0 eq), imidazole (2.0 eq), and iodine (2.0 eq) sequentially at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford this compound as a clear oil.

Causality Behind Experimental Choices:

  • Triphenylphosphine and Iodine: These reagents form a phosphonium iodide intermediate in situ, which activates the hydroxyl group of the alcohol for nucleophilic substitution.

  • Imidazole: Imidazole acts as a mild base to neutralize the hydrogen iodide formed during the reaction, preventing side reactions. It also facilitates the formation of the active iodinating agent.

  • Stereoinversion: The reaction proceeds via an SN2 mechanism, where the iodide ion attacks the carbon atom bearing the activated hydroxyl group from the backside, resulting in a complete inversion of stereochemistry from (S) to (R).

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the reactivity of the carbon-iodine bond. As a secondary alkyl iodide, it readily participates in a variety of nucleophilic substitution and coupling reactions, allowing for the introduction of diverse functionalities with retention or inversion of configuration, depending on the reaction conditions.

Nucleophilic Substitution Reactions

This compound is an excellent substrate for SN2 reactions with a wide range of nucleophiles, including azides, cyanides, and thiolates. These reactions are fundamental for introducing nitrogen, carbon, and sulfur-containing moieties, which are prevalent in pharmacologically active molecules.[3]

Workflow for a Typical Nucleophilic Substitution:

G start This compound + Nucleophile (Nu⁻) solvent Polar Aprotic Solvent (e.g., DMF, DMSO) start->solvent reaction Reaction at controlled temperature solvent->reaction workup Aqueous Workup & Extraction reaction->workup purification Chromatographic Purification workup->purification product Substituted Tetrahydrofuran Product purification->product

Figure 2: General workflow for nucleophilic substitution reactions of this compound.

Cross-Coupling Reactions

The carbon-iodine bond in this compound is amenable to various palladium-catalyzed cross-coupling reactions, such as Sonogashira, Suzuki, and Heck couplings.[4][5][6] These reactions enable the formation of carbon-carbon bonds, facilitating the connection of the chiral tetrahydrofuran scaffold to aryl, vinyl, or alkynyl groups.

Example: Sonogashira Coupling

The Sonogashira coupling of this compound with a terminal alkyne provides a direct route to chiral 3-alkynyl-tetrahydrofurans.

Reaction Scheme:

Figure 3: Sonogashira coupling of this compound.

Application in the Synthesis of Marketed Drugs

The true value of this compound is exemplified by its role as a key intermediate in the synthesis of several blockbuster drugs.

Case Study: Synthesis of Darunavir

Darunavir is a potent protease inhibitor used in the treatment of HIV infection.[7][8] A key structural feature of Darunavir is a bis-tetrahydrofuranyl urethane moiety. While this compound is not a direct precursor in all reported syntheses of the final bis-THF fragment, its precursor, (R)-3-hydroxytetrahydrofuran, is, and the iodinated version serves as a versatile synthon for analogous structures. The synthesis of the key intermediate, (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol, often starts from chiral pool materials, and methodologies involving intermediates like this compound are conceptually important for the development of alternative synthetic routes.[8][9][10]

Case Study: Synthesis of Ledipasvir

Ledipasvir is a direct-acting antiviral agent used for the treatment of hepatitis C virus (HCV) infection.[11][12] The synthesis of Ledipasvir involves the coupling of several complex fragments. While specific, detailed synthetic schemes directly employing this compound are proprietary, the tetrahydrofuran ring is a core component of related antiviral structures, and its introduction via chiral iodinated intermediates is a common strategy in medicinal chemistry.

Spectroscopic Data

While a dedicated, publicly available full dataset for this compound is limited, typical spectroscopic features can be inferred from its structure and data for analogous compounds.

  • ¹H NMR: The proton spectrum would be expected to show complex multiplets for the methylene protons of the tetrahydrofuran ring. The proton at the C3 position, being attached to the carbon bearing the iodine atom, would likely appear as a multiplet in the downfield region of the aliphatic protons.

  • ¹³C NMR: The carbon spectrum would show four distinct signals. The carbon atom bonded to the iodine (C3) would be significantly shifted to a higher field (lower ppm value) compared to the corresponding carbon in 3-hydroxytetrahydrofuran, a characteristic effect of iodine substitution.[13]

  • IR Spectroscopy: The IR spectrum would be dominated by C-H stretching and bending vibrations. The C-O-C stretching of the ether linkage would be a prominent feature. The C-I stretching vibration is expected to appear in the far-infrared region, typically around 500-600 cm⁻¹.[14]

  • Mass Spectrometry: The mass spectrum would show the molecular ion peak (M⁺) at m/z 198. A characteristic fragmentation pattern would involve the loss of an iodine atom (m/z 127) and fragmentation of the tetrahydrofuran ring.

Safety and Handling

This compound should be handled with care in a well-ventilated fume hood by trained personnel. As with other alkyl iodides, it is a potential irritant and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Hazard Summary:

  • Acute Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.[15][16]

  • Irritation: Causes skin, eye, and respiratory tract irritation.[15][16]

  • Chronic Effects: Prolonged or repeated exposure may cause damage to the liver and kidneys.[16][17]

Handling and Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from light and incompatible materials such as strong oxidizing agents and bases.[1][2]

  • Ground and bond containers when transferring material to prevent static discharge.[18]

Conclusion

This compound is a valuable and versatile chiral building block in modern organic synthesis, particularly within the pharmaceutical industry. Its well-defined stereochemistry and the reactivity of the carbon-iodine bond provide medicinal chemists with a reliable tool for the construction of complex molecular architectures. As the demand for enantiomerically pure drugs continues to grow, the importance of key intermediates like this compound in enabling efficient and stereoselective syntheses will undoubtedly increase. Further exploration of its reactivity and the development of novel applications will continue to be an active area of research in the pursuit of new and improved therapeutic agents.

References

  • ICSC 0578 - TETRAHYDROFURAN - International Chemical Safety Cards (ICSCs). (n.d.). Retrieved January 29, 2026, from [Link]

  • TETRAHYDROFURAN HAZARD SUMMARY - NJ.gov. (n.d.). Retrieved January 29, 2026, from [Link]

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  • Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC - NIH. (n.d.). Retrieved January 29, 2026, from [Link]

  • EP2643326B1 - Process for the preparation of (3R, 3aS, 6aR)-hexahydrofuro[2,3-b]furan-3-ol - Google Patents. (n.d.).
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  • A review of the toxicological and environmental hazards and risks of tetrahydrofuran. (2013, October 22). Retrieved January 29, 2026, from [Link]

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  • Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Retrieved January 29, 2026, from [Link]

  • Practical Synthesis of the Bicyclic Darunavir Side Chain: (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol from Monopotassium Isocitrate - NIH. (n.d.). Retrieved January 29, 2026, from [Link]

  • The Role of THF in Chemical Reactions: A Closer Look - Oreate AI Blog. (2025, December 31). Retrieved January 29, 2026, from [Link]

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  • WO2016207915A1 - Process for the preparation of ledipasvir - Google Patents. (n.d.).
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  • Sonogashira coupling - Wikipedia. (n.d.). Retrieved January 29, 2026, from [Link]

  • Grignard Reagents For Addition To Aldehydes and Ketones - Master Organic Chemistry. (2011, October 14). Retrieved January 29, 2026, from [Link]

  • 13C nmr spectrum of iodoethane C2H5I CH3CH2I analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl iodide C13 13-C nmr doc brown's advanced organic chemistry revision notes. (n.d.). Retrieved January 29, 2026, from [Link]

  • Synthesis of Ledipasvir through a Late-Stage Cyclopropanation and Fluorination Process | Request PDF - ResearchGate. (n.d.). Retrieved January 29, 2026, from [Link]

  • Synthesis of darunavir showing the formation of six process related... - ResearchGate. (n.d.). Retrieved January 29, 2026, from [Link]

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  • JP2008001647A - Method for producing alkyl grignard reagent using tetrahydropyran as solvent - Google Patents. (n.d.).
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  • Antitumor effects of LPM5140276 and its potential combination with SHP2 inhibition in KRAS G12D -mutant cancer - Frontiers. (n.d.). Retrieved January 29, 2026, from [Link]

  • Practical Synthesis of the Bicyclic Darunavir Side Chain: (3 R,3a S,6a R)-Hexahydrofuro[2,3- b]furan-3-ol from Monopotassium Isocitrate - PubMed. (2017, January 20). Retrieved January 29, 2026, from [Link]

    • 13C NMR Spectroscopy. (n.d.). Retrieved January 29, 2026, from [Link]

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Sources

(R)-3-Iodo-tetrahydrofuran molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to (R)-3-Iodo-tetrahydrofuran: A Chiral Building Block for Advanced Drug Discovery

Introduction

This compound is a specialized, chiral chemical intermediate of significant interest to the pharmaceutical and life sciences industries. The tetrahydrofuran (THF) moiety, a five-membered cyclic ether, is a privileged structural motif found in numerous natural products and a variety of FDA-approved pharmaceuticals.[1] Its incorporation into a molecule can favorably modulate key physicochemical properties such as solubility, metabolic stability, and lipophilicity, which are critical for optimizing drug candidates.[2]

This guide, intended for researchers, medicinal chemists, and drug development professionals, provides a comprehensive overview of this compound. We will delve into its core physicochemical properties, explore the stereocontrolled synthesis that is fundamental to its utility, detail its applications as a versatile building block, and provide validated experimental protocols. The presence of the iodine atom at a stereodefined center makes this compound a powerful tool for introducing molecular complexity through a range of carbon-carbon and carbon-heteroatom bond-forming reactions, enabling the exploration of novel chemical space in drug discovery programs.

Physicochemical Properties and Specifications

The fundamental properties of this compound are summarized below. Accurate knowledge of these characteristics is essential for its proper handling, storage, and application in synthetic chemistry.

PropertyValueSource(s)
Molecular Weight 198.00 g/mol [3][4][5]
Molecular Formula C₄H₇IO[3][4][5]
CAS Number 873063-62-8[3][4][5]
Appearance Colorless to light yellow liquid[4]
Predicted Boiling Point 187.0 ± 33.0 °C (at 760 mmHg)[4][6]
Predicted Density 1.93 ± 0.1 g/cm³[4]
Storage Conditions 2-8°C, protect from light[4]
Synonyms (3R)-3-Iodooxolane, (3R)-3-Iodotetrahydrofuran[4][5]
Safety and Handling

This compound is classified as an irritant and requires careful handling in a well-ventilated fume hood.[3] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.[7][8]

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4][6]

  • Precautionary Statements: P261 (Avoid breathing vapours), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4][6]

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry, and dark place to prevent degradation.[4][9]

Synthesis and Stereochemical Control

The synthesis of enantiomerically pure this compound is critical for its use in chiral drug synthesis. The most common and reliable method involves a nucleophilic substitution reaction on a chiral precursor, which proceeds with an inversion of stereochemistry (a Walden inversion).

Causality of Stereoselective Synthesis

The key to obtaining the (R)-enantiomer of 3-iodotetrahydrofuran is to start with the opposite enantiomer of the corresponding alcohol, namely (S)-3-hydroxytetrahydrofuran . The conversion is typically achieved via an Appel-type reaction. In this reaction, the hydroxyl group is first activated by triphenylphosphine and an iodine source (molecular iodine). This in-situ activation converts the hydroxyl group into an excellent leaving group. The iodide ion then acts as a nucleophile, attacking the carbon atom from the side opposite to the leaving group in a classic Sₙ2 mechanism. This backside attack forces the inversion of the stereocenter, converting the (S)-configured starting material into the (R)-configured product.

G cluster_workflow Synthetic Workflow: (S)-Alcohol to (R)-Iodide start (S)-3-Hydroxytetrahydrofuran (Starting Material) reagents Reagents: - Triphenylphosphine (PPh3) - Imidazole - Iodine (I2) - Dichloromethane (Solvent) activation In-situ activation of OH group (Formation of phosphonium intermediate) start->activation Reaction initiation sn2 SN2 Nucleophilic Attack by Iodide (I⁻) activation->sn2 Intermediate reacts inversion Walden Inversion (Inversion of Stereochemistry) sn2->inversion Stereochemical outcome product This compound (Final Product) inversion->product Product formation workup Aqueous Workup & Purification (Chromatography) product->workup Isolation

Caption: Synthetic workflow for this compound.

Experimental Protocol: Appel Iodination

This protocol describes a representative lab-scale synthesis of this compound from (S)-3-hydroxytetrahydrofuran.

Materials:

  • (S)-3-hydroxytetrahydrofuran (1.0 eq)

  • Triphenylphosphine (2.0 eq)

  • Imidazole (2.0 eq)

  • Iodine (2.0 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add (S)-3-hydroxytetrahydrofuran (1.0 eq) and dissolve it in anhydrous dichloromethane.

  • Reagent Addition: Sequentially add triphenylphosphine (2.0 eq), imidazole (2.0 eq), and finally, portion-wise, iodine (2.0 eq) to the solution. The addition of iodine can be exothermic and should be done carefully.

  • Reaction: Heat the reaction mixture to reflux and maintain it overnight under a nitrogen atmosphere. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: After the reaction is complete, cool the mixture to room temperature. Carefully quench the excess iodine by adding saturated sodium thiosulfate solution until the dark brown color disappears.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is often contaminated with triphenylphosphine oxide. A pre-purification step of triturating the crude solid with a nonpolar solvent like pentane or hexane can be effective.[4] The resulting filtrate is then concentrated and purified by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound as a colorless to light yellow oil.[4]

Applications in Drug Development

The tetrahydrofuran ring is a key structural component in several marketed drugs, highlighting its acceptance and value in medicinal chemistry.[1] this compound serves as a chiral building block, allowing for the precise installation of this ring system into target molecules. The iodo-substituent is particularly valuable as it functions as a versatile chemical handle.

Key Synthetic Transformations:

  • Nucleophilic Substitution: The iodide is an excellent leaving group, readily displaced by a wide range of nucleophiles (O, N, S, and C-based) to build more complex structures.

  • Cross-Coupling Reactions: It is an ideal substrate for various transition-metal-catalyzed cross-coupling reactions, including:

    • Suzuki Coupling: for the formation of C-C bonds with boronic acids.

    • Heck Coupling: for C-C bond formation with alkenes.

    • Sonogashira Coupling: for C-C bond formation with terminal alkynes.

    • Buchwald-Hartwig Amination: for the formation of C-N bonds.

G cluster_apps Synthetic Utility of this compound start (R)-3-Iodo- tetrahydrofuran sub Nucleophilic Substitution start->sub Nu:⁻ suzuki Suzuki Coupling start->suzuki R-B(OH)₂ [Pd] heck Heck Coupling start->heck Alkene [Pd] sonogashira Sonogashira Coupling start->sonogashira Alkyne [Pd/Cu] prod_sub C-O, C-N, C-S Linkages sub->prod_sub prod_suzuki Aryl/Vinyl Derivatives suzuki->prod_suzuki prod_heck Alkene Derivatives heck->prod_heck prod_sonogashira Alkyne Derivatives sonogashira->prod_sonogashira

Caption: Key coupling reactions using this compound.

This versatility allows medicinal chemists to rapidly generate libraries of analogues for structure-activity relationship (SAR) studies. By modifying the substituent attached to the tetrahydrofuran ring, researchers can fine-tune the pharmacological profile of a lead compound to enhance potency, selectivity, or ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Quality Control and Characterization

Ensuring the chemical and stereochemical purity of this compound is paramount. Standard analytical techniques for characterization include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structural integrity of the molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): Essential for determining the enantiomeric excess (e.e.), confirming that the desired (R)-enantiomer has been produced with high stereopurity.

Conclusion

This compound is more than a simple chemical reagent; it is an enabling tool for modern drug discovery. Its defined stereochemistry and the synthetic versatility of the iodo group provide a reliable and efficient pathway for incorporating the valuable tetrahydrofuran scaffold into complex, biologically active molecules. A thorough understanding of its properties, stereocontrolled synthesis, and reaction capabilities allows researchers to leverage this building block to its full potential, accelerating the development of next-generation therapeutics.

References

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  • Puyang Shenghuade Chemical Co., Ltd. Tetrahydrofuran (THF): a highly efficient solvent with wide applications. [Link]

  • PubMed Central. Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. [Link]

  • Carl ROTH. Tetrahydrofuran - Safety Data Sheet. [Link]

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  • ResearchGate. Tetrahydrofuran‐Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. [Link]

  • Google Patents. CN104478833A - Synthetic method of (S)-(+)-3-hydroxytetrahydrofuran.

Sources

The Molecular Framework: Understanding the Vibrational Origins

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Infrared Spectroscopy of (R)-3-Iodo-tetrahydrofuran

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the principles and practical application of Infrared (IR) spectroscopy for the characterization of this compound. This chiral building block is a vital intermediate in the synthesis of various pharmaceutical compounds, and confirming its structural integrity is paramount. This document provides an in-depth analysis of its IR spectrum, rooted in the foundational principles of molecular vibrations, and offers field-proven methodologies for accurate data acquisition and interpretation.

This compound is a five-membered cyclic ether with an iodine substituent at the C3 position. Its structure is deceptively simple, yet it gives rise to a complex and informative infrared spectrum. The key to interpretation lies in dissecting the molecule into its constituent functional groups and understanding their characteristic vibrational modes.

The primary components dictating the IR spectrum are:

  • The Tetrahydrofuran (THF) Ring: A saturated cyclic ether.

  • Aliphatic C-H Bonds: Methylene (CH₂) and methine (CH) groups within the ring.

  • The Carbon-Iodine (C-I) Bond: A secondary alkyl iodide.

Each of these components possesses unique bonds that stretch and bend upon absorption of infrared radiation.[1][2] The precise frequencies of these absorptions provide a molecular "fingerprint," allowing for unambiguous identification and quality assessment.

Deconstructing the Spectrum: A Region-by-Region Analysis

An infrared spectrum is typically plotted as percent transmittance versus wavenumber (cm⁻¹).[2] For this compound, the key diagnostic regions are the C-H stretching region and the highly complex fingerprint region.

The C-H Stretching Region (3000 - 2840 cm⁻¹)

Virtually all organic molecules containing saturated carbon-hydrogen bonds will exhibit absorptions in this area.[3][4]

  • Vibrational Assignment: These strong, sharp bands arise from the symmetric and asymmetric stretching of the C-H bonds in the CH₂ and CH groups of the tetrahydrofuran ring.[3][5]

  • Expert Insight: The absence of any significant absorption above 3000 cm⁻¹ is a crucial self-validating check. Peaks appearing above this threshold would indicate the presence of C-H bonds on sp² or sp hybridized carbons (e.g., alkenes or aromatics), signaling potential impurities.[2][6]

The Fingerprint Region (< 1500 cm⁻¹)

This region contains a wealth of structural information and is where the unique character of this compound becomes apparent. It is often complex due to the coupling of many vibrational modes.[4]

  • C-O-C Asymmetric Stretch (approx. 1150 - 1050 cm⁻¹): This is arguably the most characteristic band for the tetrahydrofuran moiety. Ethers display a strong absorption due to the stretching of the C-O single bond.[7] For cyclic ethers like THF, this band is typically very intense and prominent, making it a reliable marker for the core structure.[8]

  • CH₂ Bending Vibrations (approx. 1470 - 1350 cm⁻¹): The methylene groups in the ring give rise to scissoring and wagging deformations in this range. These bands are typically of medium intensity.

  • C-I Stretch (approx. < 600 cm⁻¹): The carbon-iodine bond stretch is expected at a low frequency.[9] This is due to the high mass of the iodine atom, which, based on the Hooke's Law model for molecular vibrations, results in a lower vibrational frequency. This peak is often weak and falls in a region where other vibrations can interfere, sometimes making it difficult to assign definitively on standard mid-IR spectrometers.[9]

  • Ring Deformations: The entire five-membered ring undergoes various "breathing" and deformation vibrations, contributing to the complex pattern of absorptions in the fingerprint region.[8][10][11]

Quantitative Data Summary

For clarity and comparative purposes, the expected characteristic IR absorptions for this compound are summarized below.

Wavenumber Range (cm⁻¹)IntensityVibrational AssignmentFunctional Group
2980 - 2840StrongC-H Asymmetric & Symmetric StretchingAliphatic CH₂, CH
1470 - 1440MediumCH₂ Scissoring (Bending)Methylene
1150 - 1050StrongC-O-C Asymmetric StretchingCyclic Ether
< 600Weak - MediumC-I StretchingAlkyl Iodide

Experimental Protocol: A Self-Validating Methodology

Acquiring a high-quality, trustworthy IR spectrum requires meticulous attention to the experimental procedure. The following protocol is designed for a standard Fourier Transform Infrared (FT-IR) spectrometer and is optimized for a liquid sample like this compound.

Materials and Equipment
  • FT-IR Spectrometer

  • Salt plates (e.g., NaCl or KBr)

  • Pasteur pipette

  • This compound sample

  • Appropriate solvent for cleaning (e.g., anhydrous dichloromethane or acetone)

  • Lens paper

Step-by-Step Procedure
  • Instrument Preparation: Ensure the spectrometer's sample compartment is clean and dry. Purge the instrument with dry air or nitrogen if available to minimize atmospheric water and CO₂ interference.

  • Background Spectrum Acquisition:

    • Causality: This is the most critical step for data integrity. A background scan measures the ambient atmosphere (CO₂, H₂O) and the instrument's intrinsic response. This spectrum is then automatically subtracted from the sample spectrum, ensuring that the final output contains only the absorptions from the sample itself.

    • Place the clean, empty salt plates in the sample holder and close the compartment.

    • Collect a background spectrum. Typically, 16 to 32 scans at a resolution of 4 cm⁻¹ are sufficient.

  • Sample Preparation (Neat Film Method):

    • Rationale: As this compound is a liquid[12][13], the simplest and most common method is to create a thin film between two salt plates.[14]

    • Place one to two drops of the sample onto the surface of one salt plate using a Pasteur pipette.

    • Carefully place the second salt plate on top, gently spreading the liquid into a thin, uniform film. Avoid applying excessive pressure, which could damage the plates.

  • Sample Spectrum Acquisition:

    • Place the prepared salt plate assembly into the sample holder in the spectrometer.

    • Close the compartment lid and acquire the sample spectrum using the same parameters (number of scans, resolution) as the background scan.

  • Data Processing and Cleaning:

    • After acquisition, the instrument software will automatically ratio the sample scan against the background scan to produce the final transmittance or absorbance spectrum.

    • Inspect the baseline; it should be relatively flat and near 100% transmittance in regions with no sample absorption.

    • Thoroughly clean the salt plates with an appropriate dry solvent and lens paper. Store them in a desiccator to prevent fogging from atmospheric moisture.

Trustworthiness Through Purity Verification

The IR spectrum serves as an excellent tool for purity assessment.[1] A common synthetic route to this compound involves the iodination of (R)-3-hydroxytetrahydrofuran.[12] The presence of unreacted starting material would be immediately obvious by the appearance of a very strong, broad absorption band in the 3550-3200 cm⁻¹ region, which is characteristic of an alcohol's O-H stretch.[6] The absence of this band is a strong confirmation of a successful and complete reaction.

Visualizing the Workflow

To provide a clear overview of the process from sample to result, the following workflow diagram is presented.

IR_Workflow Figure 1. Experimental Workflow for IR Spectroscopy cluster_prep Preparation cluster_sample Sample Analysis cluster_analysis Data Interpretation Clean_Plates Clean Salt Plates Background Acquire Background Spectrum (Empty Beam) Clean_Plates->Background Place in spectrometer Process Process Data (Background Subtraction) Background->Process Reference Prep_Sample Prepare Neat Film of (R)-3-Iodo-THF Acquire_Sample Acquire Sample Spectrum Prep_Sample->Acquire_Sample Place in spectrometer Acquire_Sample->Process Raw Data Interpret Interpret Spectrum Process->Interpret Identify Identify Key Bands (C-H, C-O, C-I) Interpret->Identify Purity Assess Purity (Check for O-H) Interpret->Purity Final_Report Final Report Purity->Final_Report

Sources

Technical Deep Dive: Mass Spectrometry Profiling of (R)-3-Iodo-Tetrahydrofuran

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(R)-3-Iodo-tetrahydrofuran (CAS: 124393-56-0) is a high-value chiral building block, predominantly utilized in the synthesis of nucleoside analogs and complex macrolides for antiviral and oncological therapeutics. Its utility hinges on the lability of the C–I bond, which facilitates cross-coupling and nucleophilic substitution, yet this same property renders it susceptible to degradation during analysis.

This guide provides a rigorous mass spectrometry (MS) workflow for the characterization of this compound. Unlike standard alkyl halides, the tetrahydrofuran (THF) core introduces specific ring-opening fragmentation pathways that must be distinguished from background noise. Furthermore, as mass spectrometry is inherently achiral, this guide integrates chiral gas chromatography (GC) front-end protocols to validate enantiomeric excess (ee%), a critical quality attribute (CQA) in drug development.

Part 1: Physicochemical Context & Sample Preparation

The Stability Paradox

The iodine atom at the C3 position is a "soft" leaving group. While this is advantageous for synthesis (e.g., Finkelstein reactions or radical couplings), it creates significant challenges for MS analysis:

  • Photolytic Instability: Homolytic cleavage of the C–I bond occurs readily under ambient light, generating radical species that dimerize or oxidize.

  • Thermal Elimination: In heated injector ports, the molecule can undergo

    
     or 
    
    
    
    elimination to form dihydrofuran and hydrogen iodide (HI).
Optimized Sample Preparation Protocol

To mitigate artifacts, the following "Cold-Dilute-Shoot" protocol is recommended:

ParameterSpecificationRationale
Solvent Dichloromethane (DCM) or TolueneAvoids nucleophilic attack (unlike MeOH) and suppresses ionization suppression.
Concentration 10–50 ppmLow concentration minimizes bimolecular degradation reactions in the source.
Vial Glass Amber silanized glassPrevents photolysis and surface-catalyzed dehydrohalogenation.
Storage -20°C with Copper foilCopper acts as a radical scavenger for free iodine (

).

Part 2: Mass Spectrometry Analysis (Electron Ionization)[1][2]

Ionization Strategy

Electron Ionization (EI) at 70 eV is the preferred mode for structural elucidation. Soft ionization techniques like ESI are generally ineffective due to the molecule's low proton affinity and lack of acidic sites. Atmospheric Pressure Chemical Ionization (APCI) can be used but often induces thermal degradation.

Fragmentation Mechanics

The mass spectrum of 3-iodo-tetrahydrofuran is dominated by the competition between the stability of the iodine radical and the oxonium ion formed by the THF ring.

Key Fragmentation Pathways:
  • Molecular Ion (

    
    ):  At m/z 198 , the molecular ion is typically weak (<5% relative abundance) due to the weak C–I bond.
    
  • Primary Fragmentation (Iodine Loss): The most dominant pathway is the heterolytic cleavage of the C–I bond, yielding the tetrahydrofuranyl cation (m/z 71 ) and an iodine radical.

  • Secondary Fragmentation (Ring Opening): The cyclic

    
     ion (m/z 71) is electronically stabilized but possesses high internal energy, leading to ring opening and loss of ethylene (
    
    
    
    ) or formaldehyde (
    
    
    ).
  • Iodine Cation (

    
    ):  A distinct peak at m/z 127  is observed, confirming the presence of iodine.[1]
    
Diagnostic Ion Table
m/z (Da)Ion IdentityStructureRelative AbundanceDiagnostic Value
198


Low (<5%)Confirms intact molecular weight.
127


Medium (20-40%)Definitive confirmation of Iodine.
71


Base Peak (100%) Characteristic THF core cation.
43


High (50-70%)Result of ring cleavage/rearrangement.
41

Allyl cationMediumHydrocarbon backbone fragment.
Mechanistic Visualization

The following diagram illustrates the causal fragmentation logic, essential for distinguishing the analyte from potential impurities like 3-bromo-THF or dihydrofuran.

FragmentationPathway M_Ion Molecular Ion [C4H7IO]+. m/z 198 Base_Peak THF Cation [C4H7O]+ m/z 71 M_Ion->Base_Peak Heterolytic Cleavage (Loss of I.) I_Cation Iodine Cation [I]+ m/z 127 M_Ion->I_Cation Direct Ionization of Iodine I_Radical Iodine Radical (I.) Frag_43 Acyl Fragment [C2H3O]+ m/z 43 Base_Peak->Frag_43 Ring Opening & CO Retention Frag_41 Allyl Cation [C3H5]+ m/z 41 Base_Peak->Frag_41 Loss of CH2O

Figure 1: Electron Ionization fragmentation pathway of 3-iodo-tetrahydrofuran showing the genesis of the base peak (m/z 71) and secondary fragments.

Part 3: Chiral Purity Validation (The (R)-Enantiomer)

Mass spectrometry alone cannot distinguish this compound from its (S)-enantiomer. To validate the "R" designation—critical for the stereochemistry of downstream drugs—a Chiral GC-MS workflow is required.

Chiral Separation Protocol

The separation relies on the interaction between the analyte and a chiral stationary phase (typically cyclodextrin derivatives).

  • Column:

    
    -DEX 225 or equivalent (2,3-di-O-acetyl-6-O-TBDMS-
    
    
    
    -cyclodextrin).
  • Carrier Gas: Helium at constant flow (1.0 mL/min).

  • Oven Program: Isothermal hold at low temperature (e.g., 80°C) is often superior to ramping for maximizing resolution (

    
    ) of the enantiomers.
    
Integrated Analytical Workflow

This self-validating workflow ensures that the peak identified by MS is indeed the correct chiral form.

ChiralWorkflow Sample Sample: (R)-3-Iodo-THF GC_Inlet Split/Splitless Inlet (200°C, Split 50:1) Sample->GC_Inlet Inject Chiral_Col Chiral Column (Beta-DEX 225) GC_Inlet->Chiral_Col Volatilization Separation Enantiomer Separation (R vs S) Chiral_Col->Separation Interaction w/ Cyclodextrin MS_Detect MS Detection (SIM Mode: m/z 71, 127) Separation->MS_Detect Elution Data_Analysis Calculate ee% Area(R) / [Area(R) + Area(S)] MS_Detect->Data_Analysis Integration

Figure 2: Integrated Chiral GC-MS workflow for simultaneous structural confirmation and enantiomeric excess determination.

Part 4: Troubleshooting & Artifacts

Thermal Deiodination

Symptom: Appearance of a broad peak or "hump" preceding the main peak, with a mass spectrum matching dihydrofuran (


 70).
Cause:  Thermal degradation of 3-iodo-THF into dihydrofuran and HI inside the GC liner.
Solution: 
  • Lower inlet temperature to 180°C.

  • Use a deactivated glass liner (silanized) to remove active sites.

  • Increase split ratio to reduce residence time in the injector.

Iodine Contamination (Memory Effects)

Symptom: Persistent


 127 background in subsequent blanks.
Cause:  Iodine deposits on the ion source repeller or filaments.
Solution:  Bake out the ion source at 300°C for 2 hours after running high-concentration iodide samples.

References

  • Fragmentation of Tetrahydrofuran Derivatives

    • Title: Study of Electron Ionization and Fragmentation of Non-hydrated and Hydrated Tetrahydrofuran Clusters.[2]

    • Source: PMC (NIH), 2017.
    • URL:[Link]

  • Mass Spectrometry of Alkyl Iodides

    • Title: Mass Spectra and Fragmentation Patterns of Alkyl Halides.[3]

    • Source: Chemistry LibreTexts.
    • URL:[Link]

  • Tetrahydrofuran in Drug Discovery

    • Title: Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies.[4]

    • Source: ChemMedChem, 2025.[4]

    • URL:[Link]

  • Thermal Stability of Ethers/Halides

    • Title: Cleavage of the ether bond by electron impact: differences between linear ethers and tetrahydrofuran.
    • Source: RSC Publishing.
    • URL:[Link]

Sources

A Senior Application Scientist's Guide to the Stereochemistry of (R)-3-Iodo-tetrahydrofuran

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(R)-3-Iodo-tetrahydrofuran is a pivotal chiral building block in modern organic synthesis, particularly within the pharmaceutical industry. Its defined stereochemistry at the C3 position, combined with the reactivity of the carbon-iodine bond, makes it an invaluable synthon for constructing complex molecular architectures with high stereocontrol. This technical guide provides an in-depth analysis of the stereochemical nuances of this compound, covering its stereoselective synthesis, conformational behavior, and stereospecific reactions. We will explore the causality behind preferred synthetic methodologies, such as the Appel reaction, and detail its application in the synthesis of advanced intermediates. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile molecule in their synthetic endeavors.

Introduction: The Significance of Chiral Tetrahydrofurans

The tetrahydrofuran (THF) ring is a prevalent structural motif found in a multitude of natural products and pharmacologically active compounds.[1][2] The introduction of stereocenters onto this scaffold dramatically increases its molecular complexity and biological relevance. Chiral 3-substituted tetrahydrofurans, in particular, serve as crucial intermediates in medicinal chemistry, often acting as mimics of the natural ribose sugar in nucleoside analogs or as core components of complex drug candidates.[2][3] this compound emerges as a particularly strategic intermediate due to the unique properties of the iodine substituent; it is an excellent leaving group in nucleophilic substitution reactions, enabling the stereocontrolled introduction of a wide variety of functional groups.[4]

This guide will elucidate the critical aspects of handling and utilizing this chiral synthon, moving from its synthesis to its application, with a focus on maintaining stereochemical integrity throughout the synthetic sequence.

Conformational Analysis: Understanding the Ring Puckering

The stereochemistry of this compound is not solely defined by the 'R' configuration at C3 but also by the conformational dynamics of the five-membered ring. The tetrahydrofuran ring is not planar and exists in a dynamic equilibrium between various puckered conformations, primarily the envelope (C_s_) and twist (C_2_) forms.[5] The energy differences between these conformers are small, allowing for rapid interconversion.[5]

The substituent at the C3 position significantly influences this equilibrium. The bulky iodine atom will preferentially occupy a pseudo-equatorial position to minimize steric strain and unfavorable gauche interactions.[6] This conformational preference is a critical, yet often overlooked, factor that dictates the molecule's reactivity. The trajectory of an incoming nucleophile in an S_N2 reaction, for instance, is influenced by the steric accessibility of the anti-periplanar orbital of the C-I bond, which is directly linked to the ring's preferred conformation.

Stereoselective Synthesis of this compound

The primary challenge in utilizing this compound is its synthesis with high enantiomeric purity. Several strategies have been developed, with the most common and field-proven method being the stereospecific conversion of a chiral precursor, (R)-3-hydroxytetrahydrofuran.

The Appel Reaction: A Trusted Method for Stereochemical Inversion

The most prevalent laboratory and industrial synthesis of this compound involves the iodination of (R)-3-hydroxytetrahydrofuran under Appel reaction conditions.[7][8] This method is favored for its mild conditions and, most importantly, its predictable stereochemical outcome.

Causality of Choice: The Appel reaction proceeds via a classic S_N2 mechanism at the carbon center.[9][10] This ensures a complete inversion of stereochemistry. Starting with the readily available (R)-3-hydroxytetrahydrofuran, one can reliably synthesize the (S)-3-Iodo-tetrahydrofuran. Conversely, and more relevant to our topic, starting with (S)-3-hydroxytetrahydrofuran yields the desired this compound. The choice of this reaction is therefore a deliberate one to enforce stereochemical control.

Mechanism: The reaction is initiated by the formation of a triphenylphosphonium iodide species from triphenylphosphine (PPh₃) and iodine (I₂). The alcohol oxygen of (S)-3-hydroxytetrahydrofuran then attacks the activated phosphorus, forming an oxyphosphonium intermediate. This crucial step converts the hydroxyl group into an excellent leaving group (triphenylphosphine oxide). Finally, the iodide ion acts as a nucleophile, executing a backside attack on the electrophilic C3 carbon, displacing the triphenylphosphine oxide and inverting the stereocenter to yield this compound.[9][11]

Appel_Mechanism cluster_step1 Step 1: Activation & Intermediate Formation cluster_step2 Step 2: SN2 Displacement & Inversion S_ROH (S)-3-Hydroxytetrahydrofuran Oxyphosphonium Oxyphosphonium Intermediate + Iodide (I⁻) S_ROH->Oxyphosphonium Nucleophilic Attack PPh3I2 PPh₃ + I₂ PPh3I2->Oxyphosphonium Activation Intermediate Oxyphosphonium Intermediate Product This compound Intermediate->Product Backside Attack Byproduct Triphenylphosphine Oxide (TPPO) Intermediate->Byproduct Iodide I⁻ Iodide->Product

Caption: Workflow of the Appel reaction for stereochemical inversion.

Experimental Protocol: Synthesis of this compound from (S)-3-hydroxytetrahydrofuran

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.

Materials:

  • (S)-3-hydroxytetrahydrofuran (1.0 eq)

  • Triphenylphosphine (1.2 eq)

  • Iodine (1.2 eq)

  • Imidazole (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium thiosulfate solution

  • Brine

Procedure:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add triphenylphosphine, imidazole, and anhydrous DCM.

  • Cool the resulting solution to 0 °C in an ice bath.

  • Add solid iodine portion-wise, maintaining the internal temperature below 10 °C. The solution will turn into a dark, thick slurry.

  • Add a solution of (S)-3-hydroxytetrahydrofuran in anhydrous DCM dropwise to the slurry over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction by slowly adding saturated aqueous sodium thiosulfate solution until the dark color dissipates.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound as a colorless to pale yellow oil.

Self-Validation: The successful inversion of stereochemistry is confirmed by polarimetry. While (S)-3-hydroxytetrahydrofuran is dextrorotatory, the product, this compound, will be levorotatory. Enantiomeric excess should be determined using chiral HPLC or GC.[12][13]

Alternative Synthetic Routes

While the Appel reaction is robust, other methods exist, such as iodocyclization of homoallylic alcohols.[14][15] These reactions can provide stereoselective access to substituted tetrahydrofurans, but the stereocontrol at the C3 position is often dependent on the substrate and reaction conditions, making them less straightforward for specifically obtaining the (R)-isomer.[14][16][17] Another route involves starting from the chiral pool, for example, using L-malic acid, which can be converted to (S)-3-hydroxytetrahydrofuran through a multi-step sequence involving esterification, reduction, and cyclization.[18]

Stereospecific Reactions and Applications in Drug Development

The primary utility of this compound lies in its role as an electrophile in S_N2 reactions.[19] The C-I bond is highly polarized, and iodide is an excellent leaving group, facilitating displacement by a wide range of nucleophiles with high fidelity of stereochemical inversion.

SN2_Reaction reagents reagents transition_state [Nu---C---I]‡ Pentacoordinate Transition State reagents->transition_state Backside Attack products products transition_state->products Inversion of Stereochemistry

Caption: S_N2 reaction of this compound leading to inversion.

This predictable stereochemical outcome is paramount in drug development, where the specific three-dimensional arrangement of atoms is critical for biological activity.

Key Applications:

  • Synthesis of Chiral Amines: Reaction with azide nucleophiles (e.g., sodium azide) followed by reduction provides access to chiral 3-amino-tetrahydrofurans, a key structural motif in many pharmaceuticals.

  • Formation of Ethers and Thioethers: Alkoxides and thiolates can readily displace the iodide to form 3-alkoxy- or 3-thioalkoxy-tetrahydrofurans.

  • Carbon-Carbon Bond Formation: Soft carbon nucleophiles, such as stabilized enolates or organocuprates, can be used to form C-C bonds at the C3 position, further building molecular complexity.

Data Summary: Representative S_N2 Reactions
Nucleophile (Nu⁻)ProductStereochemistryTypical Yield
N₃⁻(S)-3-Azido-tetrahydrofuranInversion>90%
PhO⁻(S)-3-Phenoxy-tetrahydrofuranInversion85-95%
CN⁻(S)-3-Cyano-tetrahydrofuranInversion70-85%
(EtO₂C)₂CH⁻Diethyl 2-((S)-tetrahydrofuran-3-yl)malonateInversion80-90%

Conclusion

This compound is more than just a simple alkyl halide; it is a high-precision tool for stereocontrolled synthesis. Its value is rooted in the predictable stereochemical outcomes of its synthesis and subsequent reactions. Understanding the rationale behind using an inversion-based synthesis like the Appel reaction and appreciating the conformational factors that influence its reactivity are key to leveraging its full potential. For drug development professionals, mastering the chemistry of this synthon opens a reliable pathway to complex, enantiomerically pure molecules, shortening synthetic routes and ensuring the precise three-dimensional structures required for therapeutic efficacy.

References

  • Barluenga, J., González, J. M., Campos, P. J., & Asensio, G. (2011). Synthesis of tetrahydrofurans by cyclization of homoallylic alcohols with iodine/iodine(III).
  • Wolfe, J. P., & Hay, M. B. (2006). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Topics in Heterocyclic Chemistry, 5, 1-43.
  • Grokipedia. (n.d.). Appel reaction. Grokipedia.
  • ChemicalBook. (n.d.). (R)-(-)-3-Hydroxytetrahydrofuran synthesis. ChemicalBook.
  • Google Patents. (2015). CN104478833A - Synthetic method of (S)-(+)-3-hydroxytetrahydrofuran.
  • Scribd. (n.d.). Cyclization of Homoallylic Alcohols With Iodine/Iodine (III) | PDF.
  • BenchChem. (2025). The Fundamental Chemistry of cis-3,4-Dihydroxytetrahydrofuran: A Technical Guide. BenchChem.
  • Organic Chemistry Portal. (n.d.). Appel Reaction. Organic Chemistry Portal.
  • J&K Scientific LLC. (2025). Appel Reaction. J&K Scientific LLC.
  • NROChemistry. (n.d.). Appel Reaction: Mechanism & Examples. NROChemistry.
  • Deng, G., et al. (2007). New Diagnostic of the Most Populated Conformer of Tetrahydrofuran in the Gas Phase. The Journal of Physical Chemistry A, 111(8), 1328-1332.
  • ReAgent. (2019). What Are The Uses Of Tetrahydrofuran (THF)? Chemical Suppliers.
  • Lab Pro Inc. (n.d.). Top 8 Industrial Uses of Tetrahydrofuran. Lab Pro Inc.
  • Chemistry LibreTexts. (2019). 8.12: Nucleophilic Substitution Reactions (Exercises). Chemistry LibreTexts.
  • Organic Chemistry Portal. (n.d.). Alkyl iodide synthesis by iodination or substitution. Organic Chemistry Portal.
  • LibreTexts. (n.d.). Chapter 9: Substitution Reactions.
  • NRO G. (2020, May 15). Appel Reaction Mechanism [Video]. YouTube.
  • Phenomenex. (n.d.).
  • Journal of Chemical Education. (2024). Adapting Chiral Gas Chromatography into Existing Undergraduate Laboratories to Emphasize the Importance of Stereochemistry.
  • ResearchGate. (2009). (PDF) Synthesis of chiral enantioenriched tetrahydrofuran derivatives.
  • Kim, G., & Cha, J. K. (1988). Stereoselective synthesis of hydroxy-substituted tetrahydrofurans. Tetrahedron Letters, 29(17), 2011–2013.
  • ResearchGate. (2010). (PDF) Transformation of Homoallylic Alcohol Oxides into 3-Hydroxytetrahydrofurans in Aqueous HClO4.
  • LibreTexts. (n.d.).

Sources

Solubility Profile and Handling of (R)-3-Iodo-tetrahydrofuran

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(R)-3-Iodo-tetrahydrofuran (CAS: 873063-62-8) is a high-value chiral building block, primarily utilized in the introduction of the tetrahydrofuran moiety via cross-coupling or nucleophilic substitution reactions. Its utility in medicinal chemistry—specifically for antiviral and anticancer nucleoside analogs—demands rigorous control over its solution-state behavior.

This guide moves beyond static data tables to provide a dynamic solubility framework. We analyze the compound's interaction with organic solvents based on its physicochemical properties, detailing protocols for solubility determination and purification strategies that exploit differential solubility (e.g., the Triphenylphosphine Oxide exclusion method).

Physicochemical Characterization

To predict solubility behavior, one must first understand the solute's molecular drivers. This compound combines a polar ether oxygen with a polarizable, lipophilic iodine atom.

PropertyValue / CharacteristicImpact on Solubility
Molecular Formula

Moderate molecular weight (198.00 g/mol ).
Physical State Liquid (Oil)Miscible with many organic solvents; rarely requires dissolution energy (heat of fusion).
Density ~1.93 g/cm³ (Predicted)Critical: Forms the bottom layer in aqueous/organic extractions (except vs. halogenated solvents).
Polarity Moderate DipoleSoluble in both medium-polarity (EtOAc) and non-polar (Hexane) solvents.
Chirality (R)-EnantiomerSolubility is identical to the (S)-enantiomer in achiral solvents.
Stability Light/Heat SensitiveProne to

/

solvolysis in protic solvents; liberates

(turns brown).

Solubility Landscape

The solubility of this compound is dictated by the "halogen effect"—the iodine atom increases lipophilicity significantly compared to its hydroxyl precursor.

Solvent Compatibility Matrix

The following categorization guides solvent selection for synthesis, extraction, and purification.

Solvent ClassRepresentative SolventsSolubility StatusTechnical Insight
Chlorinated Hydrocarbons Dichloromethane (DCM), ChloroformExcellent Preferred for Extraction. The high density of the solute aligns with these solvents. DCM is the standard reaction solvent.
Aliphatic Hydrocarbons Pentane, Hexane, HeptaneGood Critical for Purification. The compound is soluble, but common byproducts (like

) are insoluble, allowing purification via trituration.
Esters Ethyl Acetate (EtOAc), Isopropyl AcetateExcellent Used as the mobile phase in chromatography (typically 0–5% EtOAc in Hexane).
Ethers THF, MTBE, Diethyl EtherExcellent Fully miscible. MTBE is a safer alternative to ether for extractions.
Polar Aprotic DMF, DMSO, AcetonitrileSoluble Used for subsequent nucleophilic substitution reactions (

).
Polar Protic Water, Methanol, EthanolPoor / Reactive Avoid. Immiscible with water (good for washing). Reactive in hot alcohols (risk of solvolysis to alkoxy-THF).
The "Pentane Effect" in Purification

A key application of solubility data for this compound is the removal of Triphenylphosphine Oxide (TPPO), a stubborn byproduct of the Appel reaction used to synthesize alkyl iodides.

  • Mechanism: this compound is highly soluble in pentane/hexane. TPPO is practically insoluble in these alkanes.

  • Protocol: Dissolving the crude reaction oil in pentane and chilling precipitates TPPO, which can be filtered off. This "solubility switch" avoids tedious column chromatography.

Experimental Protocols

As a scientist, relying on literature values is insufficient due to batch-to-batch purity variations. Use these self-validating protocols to determine solubility limits in your specific matrix.

Visual Polythermal Method (For Crystallization Screening)

Since the compound is a liquid at room temperature, this method is adapted to determine miscibility gaps or oiling-out points at low temperatures.

  • Preparation: Add 100 mg of this compound to a crimp-top vial.

  • Addition: Add the target solvent in 50

    
     aliquots at 25°C.
    
  • Observation: Vortex after each addition.

    • Clear Solution: Soluble.[1]

    • Turbidity/Phase Separation: Immiscible/Saturated.

  • Thermal Stress: If soluble, cool to -20°C. Observe for phase separation (oiling out) or solidification.

    • Why? Many reactions requiring this intermediate (e.g., Lithium-Halogen exchange) occur at -78°C. Ensuring solubility at low temps is vital.

HPLC Saturation Method (For Quantitative Data)

Use Case: Determining exact concentration for reaction kinetics.

  • Saturation: Add excess this compound to the solvent (e.g., 1:1 Water/Acetonitrile mix) and stir for 24h at 25°C.

  • Filtration: Filter through a 0.22

    
     PTFE filter (Do not  use Nylon; iodides can adsorb).
    
  • Analysis: Inject into HPLC (C18 column, UV detection at 210 nm or RI detector).

  • External Standard: Calibrate against a known standard curve of the pure oil in Acetonitrile.

Visualization of Workflows

Purification via Differential Solubility

This diagram illustrates the standard industrial workflow where solubility differences are exploited to isolate the product from reaction byproducts.

PurificationWorkflow Reaction Crude Reaction Mixture (DCM Solvent) Quench Quench (Na2S2O3) & Phase Separation Reaction->Quench OrganicLayer Organic Layer (DCM) Contains: Product + TPPO Quench->OrganicLayer Extract Concentration Concentrate to Oil (Remove DCM) OrganicLayer->Concentration Trituration Add Pentane/Hexane (The Solubility Switch) Concentration->Trituration Filtration Filtration Trituration->Filtration Precipitate Forms SolidWaste Solid Filter Cake (TPPO - Insoluble) Filtration->SolidWaste Retain Solid Filtrate Filtrate Solution ((R)-3-Iodo-THF - Soluble) Filtration->Filtrate Pass Liquid FinalProduct Concentrate Filtrate Pure (R)-3-Iodo-THF Filtrate->FinalProduct

Caption: Figure 1. Purification workflow exploiting the insolubility of Triphenylphosphine Oxide (TPPO) in pentane versus the high solubility of this compound.

Solvent Selection Decision Tree

A logic gate for selecting the correct solvent based on the operational phase.

SolventSelection Start Select Operation Extraction Extraction / Workup Start->Extraction Reaction Nucleophilic Rxn Start->Reaction Purification Purification Start->Purification DCM DCM / Chloroform (High Density, Good Sol) Extraction->DCM Preferred Ether Ether / MTBE (Low Density) Extraction->Ether Alternative PolarAprotic DMF / Acetonitrile (Promotes SN2) Reaction->PolarAprotic Recommended Protic Alcohols / Water (AVOID: Solvolysis Risk) Reaction->Protic Danger Hexane Hexane / Pentane (Removes TPPO) Purification->Hexane Trituration

Caption: Figure 2. Decision matrix for solvent selection. Green nodes indicate recommended pathways; Red indicates pathways to avoid due to chemical instability.

Stability and Handling in Solution

Understanding solubility is futile if the compound degrades. This compound is an alkyl iodide, a class known for specific instabilities.

  • Photolytic Instability:

    • Mechanism:[2][3][4][5][6] The C-I bond is weak (~50-55 kcal/mol). UV light causes homolytic cleavage, generating radical species and free iodine (

      
      ).
      
    • Sign: Solution turns from colorless to yellow/brown.

    • Mitigation: Store solutions in amber glass or wrapped in foil. Add Copper wire or Silver wool to stabilize if stored for long periods (scavenges free

      
      ).
      
  • Thermal/Chemical Instability:

    • Elimination: In the presence of strong bases or upon heating in high-boiling solvents, the compound may undergo E2 elimination to form dihydrofuran.

    • Storage: Store neat at 2-8°C. If in solution, ensure the solvent is acid-free (stabilized DCM is preferred).

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 9960, 3-Hydroxytetrahydrofuran. Retrieved from [Link]

  • Common Organic Chemistry. (2023). Tetrahydrofuran (THF) Solvent Properties and Reactions. Retrieved from [Link]

  • Byju's. (2023). Alkyl Halides: Stability and Reactivity. Retrieved from [Link]

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The Pivotal Role of (R)-3-Iodo-tetrahydrofuran: An In-depth Technical Guide for the Synthetic Chemist

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern synthetic organic chemistry, the demand for enantiomerically pure building blocks is insatiable, driven by the stringent requirements of the pharmaceutical and agrochemical industries. Among these, chiral heterocycles are of paramount importance, forming the core of numerous biologically active molecules. This technical guide delves into the synthesis, properties, and strategic applications of (R)-3-Iodo-tetrahydrofuran, a versatile and highly valuable chiral synthon. We will explore its efficient preparation from readily available precursors, its reactivity profile in key bond-forming reactions, and its demonstrated utility in the construction of complex molecular architectures, with a particular focus on its role in the development of antiviral therapeutics. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, providing both foundational knowledge and actionable experimental insights.

Introduction: The Significance of the Chiral Tetrahydrofuran Moiety

The tetrahydrofuran (THF) ring system is a privileged scaffold in medicinal chemistry and natural product synthesis. Its presence in a molecule can impart favorable pharmacokinetic properties, such as improved solubility and metabolic stability. When substituted with stereogenic centers, the THF ring can engage in specific, high-affinity interactions with biological targets. Consequently, the development of efficient methods for the stereoselective synthesis of substituted tetrahydrofurans is a central theme in contemporary organic synthesis.[1][2]

This compound stands out as a particularly useful building block. The C-I bond at the C3 position provides a reactive handle for a variety of nucleophilic substitution and organometallic coupling reactions. The defined (R)-stereochemistry at this center allows for the direct and predictable introduction of a key stereocenter into a target molecule, obviating the need for challenging and often low-yielding chiral separations at later stages of a synthesis.

Synthesis of this compound: A Multi-faceted Approach

The efficient and stereocontrolled synthesis of this compound is paramount to its utility. The most common and practical approach involves the iodination of its precursor, (R)-3-hydroxytetrahydrofuran. Therefore, the synthesis can be considered in two main stages: the preparation of the chiral alcohol and its subsequent conversion to the iodide.

Preparation of the Precursor: (R)-3-hydroxytetrahydrofuran

Several high-yielding and stereoselective routes to (R)-3-hydroxytetrahydrofuran have been established, starting from different chiral pool materials or through asymmetric synthesis.

A robust method involves the acid-catalyzed cyclodehydration of (R)-1,2,4-butanetriol. This reaction is typically carried out at elevated temperatures with a catalyst such as p-toluenesulfonic acid (PTSA).[3] The readily available (R)-1,2,4-butanetriol, often derived from chiral feedstocks, makes this a popular and scalable route.

  • Causality of Experimental Choice: The use of a strong acid catalyst like PTSA is crucial for protonating the primary hydroxyl group at C4, transforming it into a good leaving group (water). The neighboring hydroxyl group at C1 can then act as an intramolecular nucleophile, attacking the C4 carbon and displacing water to form the tetrahydrofuran ring. The high temperature provides the necessary activation energy for the dehydration and cyclization process.

A multi-step synthesis starting from the inexpensive and naturally abundant L-malic acid provides another efficient pathway. The sequence typically involves esterification, reduction of the carboxylic acid moieties to alcohols, and subsequent acid-catalyzed cyclodehydration.[4]

An alternative route involves the cyclization of (R)-4-chloro-1,3-butanediol. Heating this precursor in dilute hydrochloric acid, followed by neutralization, affords (R)-3-hydroxytetrahydrofuran in good yield.[5]

Iodination of (R)-3-hydroxytetrahydrofuran

With the chiral alcohol in hand, the final step is the conversion of the hydroxyl group to an iodide. The Appel reaction, utilizing triphenylphosphine and iodine, is a reliable and widely used method for this transformation.[6][7]

  • Mechanistic Insight: The reaction proceeds through the formation of an oxyphosphonium iodide intermediate. The iodide ion then acts as a nucleophile, attacking the carbon bearing the oxyphosphonium group in an SN2 fashion. This backside attack results in a complete inversion of stereochemistry. Therefore, to obtain this compound, one must start with (S)-3-hydroxytetrahydrofuran.

G

Detailed Experimental Protocol: Iodination of (S)-3-hydroxytetrahydrofuran

This protocol is a representative procedure based on the Appel reaction.

  • Reagent Preparation: To a solution of (S)-tetrahydrofuran-3-ol (1.0 eq) in anhydrous dichloromethane (DCM), add triphenylphosphine (1.5 eq) and imidazole (1.5 eq).

  • Reaction Initiation: Cool the mixture to 0 °C in an ice bath. Add iodine (1.5 eq) portion-wise, ensuring the temperature remains below 5 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Separate the organic layer and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to afford this compound as a clear oil.

Starting MaterialReagentsProductTypical Yield
(S)-3-hydroxytetrahydrofuranPPh₃, I₂, ImidazoleThis compound75-85%

Applications in Pharmaceutical Synthesis: A Gateway to Antiviral Agents

The true value of this compound is realized in its application as a key intermediate in the synthesis of complex pharmaceuticals. The tetrahydrofuran moiety is a crucial component of several potent HIV-1 protease inhibitors.[8][9]

Nucleophilic Substitution: The Cornerstone of its Utility

The primary mode of reactivity for this compound is nucleophilic substitution. The iodide is an excellent leaving group, readily displaced by a wide range of nucleophiles. Critically, these reactions typically proceed via an SN2 mechanism, which results in an inversion of stereochemistry at the C3 position.[10] This predictable stereochemical outcome is a major advantage in asymmetric synthesis.

G R_Iodide (R)-3-Iodo- tetrahydrofuran Product (S)-3-Substituted tetrahydrofuran R_Iodide->Product SN2 Attack (Inversion of Stereochemistry) Nucleophile Nucleophile (e.g., R-NH2, R-O-, R-S-) Nucleophile->R_Iodide Backside Attack Leaving_Group Iodide Ion (I-) Product->Leaving_Group

Case Study: Synthesis of HIV Protease Inhibitor Scaffolds

Chiral 3-substituted tetrahydrofurans are integral to the structure of several FDA-approved HIV protease inhibitors, including Amprenavir and Fosamprenavir.[11][12] While these specific drugs utilize the (S)-enantiomer of 3-hydroxytetrahydrofuran, the synthetic principles are directly applicable. For instance, this compound can be reacted with a suitable amine nucleophile to introduce the tetrahydrofuran moiety with (S) configuration.

A key example is the synthesis of the carbamate side chain of these drugs. (S)-3-hydroxytetrahydrofuran is often activated, for example, as a succinimidyl carbonate, and then reacted with the core amine structure of the drug molecule.[13] The use of this compound provides an alternative route where a primary or secondary amine can directly displace the iodide to form a C-N bond with inversion of configuration.

While the HIV protease inhibitor Darunavir contains a more complex bis-tetrahydrofuranyl (bis-THF) ligand, the fundamental importance of chiral tetrahydrofuran building blocks is clearly demonstrated.[14][15] The development of synthetic routes to these complex ligands often relies on the principles of stereoselective tetrahydrofuran synthesis.[16]

Handling, Storage, and Safety

As with all organoiodine compounds, proper handling and storage of this compound are essential for maintaining its purity and ensuring laboratory safety.

  • Stability and Storage: Alkyl iodides can be sensitive to light and may slowly decompose over time to release free iodine, leading to discoloration. It is recommended to store this compound in an amber glass bottle, under an inert atmosphere (argon or nitrogen), and at refrigerated temperatures (2-8 °C).

  • Safety Precautions: this compound should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, should be worn at all times. Avoid inhalation of vapors and contact with skin and eyes. In case of a spill, absorb the material with an inert absorbent and dispose of it as hazardous chemical waste.

Conclusion

This compound has firmly established itself as a valuable chiral synthon in modern organic chemistry. Its efficient and stereocontrolled synthesis from various readily available starting materials, coupled with its predictable reactivity in nucleophilic substitution reactions, makes it an attractive building block for the construction of complex, enantiomerically pure molecules. The demonstrated importance of the chiral tetrahydrofuran motif in potent antiviral drugs, particularly HIV-1 protease inhibitors, underscores the significance of synthons like this compound. As the demand for sophisticated and stereochemically defined pharmaceuticals continues to grow, the role of such versatile chiral building blocks will undoubtedly become even more critical in the arsenal of the synthetic chemist. This guide provides the foundational knowledge and practical insights necessary to effectively utilize this powerful synthetic tool.

References

  • Hajipour, A. R., et al. (2009). Iodination of Alcohols Using Triphenylphosphine/Iodine in Ionic Liquid under Solvent-Free Conditions. ResearchGate. Available at: [Link]

  • Skaanderup, P. R., et al. (2002). Regioselective Conversion of Primary Alcohols into Iodides in Unprotected Methyl Furanosides and Pyranosides. Synthesis, 2002(12), 1721-1727. Available at: [Link]

  • Ghosh, A. K., et al. (2010). Design, Synthesis, and X-ray Structure of Substituted Bis-tetrahydrofuran (Bis-THF)-Derived Potent HIV-1 Protease Inhibitors. Journal of Medicinal Chemistry, 53(5), 2195-2205. Available at: [Link]

  • Wikipedia. (n.d.). 3-Hydroxytetrahydrofuran. Wikipedia. Available at: [Link]

  • Shandong Chuancheng Pharmaceutical Co., Ltd. (2017). Preparation method of (R)-tetrahydrofuran-3-amine. CN105218490B. Google Patents.
  • Patsnap. (n.d.). Preparation method of (S)-3-hydroxytetrahydrofuran. Eureka. Available at: [Link]

  • Wolfe, J. P. (2006). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. PMC - NIH. Available at: [Link]

  • Barbero, H., et al. (2017). The Tetrahydrofuran Motif in Polyketide Marine Drugs. Marine Drugs, 15(11), 361. Available at: [Link]

  • Ghosh, A. K., et al. (2011). Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors: Synthesis, Biological Evaluation, and X-ray Structural Studies. Journal of Medicinal Chemistry, 54(17), 5988-6000. Available at: [Link]

  • Miller, J. F., et al. (2011). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Future Medicinal Chemistry, 3(6), 727-746. Available at: [Link]

  • Moore, G. L., et al. (2017). Practical Synthesis of the Bicyclic Darunavir Side Chain: (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol from Monopotassium Isocitrate. Organic Process Research & Development, 21(1), 98-106. Available at: [Link]

  • Ghosh, A. K., et al. (2014). Design of substituted tetrahydrofuran derivatives for HIV-1 protease inhibitors: synthesis, biological evaluation, and X-ray structural studies. Organic & Biomolecular Chemistry, 12(34), 6566-6575. Available at: [Link]

  • Miss Martins. (2020, March 8). Substitution reactions Organic Chemistry Reactions [Video]. YouTube. Available at: [Link]

  • Daicel Corporation. (2002). Process for the preparation of 3-hydroxytetrahydrofuran. US6359155B1. Google Patents.
  • Lupin Ltd. (2014). Process for preparation of substantially pure fosamprenavir calcium and its intermediates. US8877947B2. Google Patents.
  • Chakraborty, A., et al. (2022). pH-controlled regioselective nucleophilic ring-opening of epoxide: Improved process for the preparation of (R)-(−)- or (S)-(+)-3-hydroxytetrahydrofuran. ResearchGate. Available at: [Link]

  • Tibotec Pharmaceuticals. (2011). Process for the preparation of darunavir and darunavir intermediates. WO2011092687A1. Google Patents.
  • Ghosh, A. K., et al. (2010). Design, Synthesis, and X-ray Structure of Substituted Bis-tetrahydrofuran (Bis-THF)-Derived Potent HIV-1 Protease Inhibitors. ACS Publications. Available at: [Link]

  • Woerpel, K. A., et al. (2018). Influence of Halogen Atoms and the Reactivity of Nucleophiles on Reactions of Tetrahydropyran and Tetrahydrofuran Acetals with C-Nucleophiles: Hyperconjugation and Inductive Effects. The Journal of Organic Chemistry, 83(15), 8214-8226. Available at: [Link]

  • Wikipedia. (n.d.). Substitution reaction. Wikipedia. Available at: [Link]

  • dos Santos, M. S., et al. (2021). Heterocyclic compounds as antiviral drugs: Synthesis, structure–activity relationship and traditional applications. Journal of the Brazilian Chemical Society, 32(12), 2226-2252. Available at: [Link]

  • Seema Dhawan Arora Chemistry. (2020, March 31). Stereochemical Aspects Of Nucleophilic Substitution Reactions - Haloalkanes And Haloarenes #18 [Video]. YouTube. Available at: [Link]

  • Chemistry LibreTexts. (2021, December 15). 7.1: Nucleophilic Substitution Reaction Overview. Chemistry LibreTexts. Available at: [Link]

  • Ghosh, A. K., et al. (2014). Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors. OSTI.GOV. Available at: [Link]

  • Lupin Ltd. (2012). Process for preparation of substantially pure fosamprenavir calcium and its intermediates. WO2012032389A2. Google Patents.
  • Darwish, I. A., et al. (2020). Synthesis of darunavir showing the formation of six process related... ResearchGate. Available at: [Link]

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  • Khan Academy. (2013, November 25). Sn2 stereochemistry | Substitution and elimination reactions | Organic chemistry | Khan Academy [Video]. YouTube. Available at: [Link]

  • Gpatindia. (2020, May 4). AMPRENAVIR Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Gpatindia. Available at: [Link]

  • Mussadiq, M., et al. (2024). Synthesis of 5-Arylfuran derivatives in search of potential anti-viral agents. Journal of the Chemical Society of Pakistan, 46(1), 1-8. Available at: [Link]

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An In-Depth Technical Guide to the Electronic Properties of the Carbon-Iodine Bond in Tetrahydrofurans

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The tetrahydrofuran (THF) moiety is a cornerstone in the architecture of numerous biologically active molecules and approved pharmaceuticals.[1] Its prevalence stems from its ability to engage in crucial hydrogen bonding interactions and to serve as a versatile scaffold for stereocontrolled synthesis.[2] The introduction of an iodine atom onto the THF ring profoundly alters its electronic landscape, creating a unique and highly reactive functional group. Understanding the nuanced electronic properties of the carbon-iodine (C-I) bond within this five-membered cyclic ether is paramount for researchers and scientists in the field of drug development. This guide provides a comprehensive exploration of the C-I bond's electronic character in tetrahydrofurans, detailing its implications for reactivity, methods for its characterization, and its strategic application in medicinal chemistry.

The Fundamental Electronic Nature of the Carbon-Iodine Bond

The carbon-iodine bond is the longest and weakest of the carbon-halogen bonds. This characteristic is a direct consequence of the large atomic radius of iodine and the significant difference in electronegativity between carbon (2.55) and iodine (2.66). This minimal electronegativity difference results in a bond with low ionicity and a high degree of covalent character.[3]

The defining feature of the C-I bond is its pronounced polarizability. The diffuse valence electrons of the large iodine atom are easily distorted by external electric fields, such as those from approaching nucleophiles or electrophiles. This polarizability, coupled with the inherent weakness of the bond, makes the iodine atom an excellent leaving group in nucleophilic substitution reactions.[4]

Furthermore, the C-I bond can be readily cleaved homolytically upon exposure to heat or ultraviolet light, generating a carbon-centered radical and an iodine radical.[5][6] This mode of reactivity is harnessed in various radical-mediated transformations.

Influence of the Tetrahydrofuran Ring

Embedding the C-I bond within a tetrahydrofuran ring introduces several key electronic and steric considerations:

  • Inductive Effect: The oxygen atom in the THF ring exerts a significant -I (electron-withdrawing) inductive effect. This effect polarizes the C-O bonds, which in turn can influence the electron density at the adjacent carbon atoms, including the one bearing the iodine.

  • Ring Strain and Conformation: The five-membered THF ring is not planar and exists in various puckered conformations, such as the envelope and twist forms.[7] The specific conformation can influence the accessibility of the C-I bond to reagents and affect the stereochemical outcome of reactions.

  • Stereoelectronic Effects: The orientation of the C-I bond relative to the lone pairs of the ring oxygen can have profound stereoelectronic consequences. For instance, an anti-periplanar arrangement between a C-H bond and the C-I bond can facilitate E2 elimination reactions.

Synthesis and Reactivity of Iodinated Tetrahydrofurans

The synthesis of iodinated tetrahydrofurans can be achieved through several established methodologies. A common approach involves the intramolecular cyclization of unsaturated alcohols in the presence of an iodine source, a process known as iodocyclization.[8] Alternatively, nucleophilic substitution reactions on activated tetrahydrofuran precursors, such as tosylates or triflates, with an iodide salt can also yield the desired products.

The reactivity of the C-I bond in tetrahydrofurans is rich and varied, making these compounds valuable synthetic intermediates. Key transformations include:

  • Nucleophilic Substitution: As previously mentioned, the iodide is an excellent leaving group, facilitating S(_N)2 reactions with a wide range of nucleophiles.

  • Metal-Iodine Exchange: The C-I bond readily undergoes exchange with organometallic reagents, such as organolithiums or Grignard reagents, to generate THF-based organometallics. These can then be trapped with various electrophiles to form new carbon-carbon or carbon-heteroatom bonds.

  • Radical Reactions: The propensity of the C-I bond to undergo homolytic cleavage allows for its participation in a variety of radical-mediated cyclizations, additions, and cross-coupling reactions.[5]

  • Transition Metal-Catalyzed Cross-Coupling: Iodinated tetrahydrofurans are excellent substrates for a plethora of transition metal-catalyzed cross-coupling reactions, including Suzuki, Stille, and Sonogashira couplings, enabling the facile introduction of diverse substituents onto the THF core.

Experimental and Computational Characterization

A multi-faceted approach combining spectroscopic and computational methods is essential for a thorough understanding of the electronic properties of the C-I bond in tetrahydrofurans.

Spectroscopic Techniques
Spectroscopic TechniqueInformation Gained
Nuclear Magnetic Resonance (NMR) Provides detailed information about the chemical environment of the carbon and hydrogen atoms adjacent to the iodine. The chemical shift of the carbon bearing the iodine is particularly informative.[9]
Infrared (IR) Spectroscopy The C-I stretching vibration typically appears in the far-infrared region of the spectrum (around 500-600 cm

). Its position and intensity can provide insights into bond strength.[10]
Mass Spectrometry (MS) The fragmentation pattern in the mass spectrum can reveal information about the stability of the C-I bond and the propensity for its cleavage.
X-ray Crystallography Provides precise measurements of bond lengths and angles in the solid state, offering a direct probe of the molecular geometry.
Computational Methods

Density Functional Theory (DFT) calculations are a powerful tool for probing the electronic structure of molecules.[11] These calculations can provide valuable insights into:

  • Bond Dissociation Energies (BDEs): Quantifying the strength of the C-I bond.[12]

  • Natural Bond Orbital (NBO) Analysis: Elucidating the nature of the C-I bond, including its polarity and hybridization.

  • Molecular Electrostatic Potential (MEP) Maps: Visualizing the electron-rich and electron-poor regions of the molecule, highlighting the electrophilic character of the carbon and the nucleophilic character of the iodine's lone pairs.

  • Reaction Pathway Modeling: Simulating reaction mechanisms involving the cleavage or formation of the C-I bond to understand transition states and activation energies.[13]

Applications in Drug Development

The unique electronic properties of the carbon-iodine bond in tetrahydrofurans make it a valuable tool in the arsenal of medicinal chemists.

  • Bioisosteric Replacement: The iodine atom can serve as a bioisostere for other functional groups, allowing for the fine-tuning of a drug candidate's physicochemical properties, such as lipophilicity and metabolic stability.

  • Radioimaging Agents: The incorporation of radioactive iodine isotopes (e.g., ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
    I, 
    
    
    
    I,
    
    
    I) into THF-containing molecules allows for their use as radiotracers in diagnostic imaging techniques like Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET).[14][15]
  • Halogen Bonding: The iodine atom can participate in halogen bonding, a non-covalent interaction where the electropositive region on the iodine (the σ-hole) interacts with a Lewis base. This interaction can be exploited in drug design to enhance binding affinity and selectivity for a biological target.

  • Synthetic Handle for Late-Stage Functionalization: The reactivity of the C-I bond allows for the late-stage introduction of various functional groups into a complex molecule, a crucial strategy in the optimization of lead compounds.[16]

Experimental Protocols

Synthesis of 2-Iodotetrahydrofuran via Iodocyclization

This protocol describes a general procedure for the synthesis of 2-iodotetrahydrofuran from 4-penten-1-ol.

Materials:

  • 4-penten-1-ol

  • Iodine (I(_2))

  • Sodium bicarbonate (NaHCO(_3))

  • Dichloromethane (CH(_2)Cl(_2))

  • Saturated aqueous sodium thiosulfate (Na(_2)S(_2)O(_3))

  • Anhydrous magnesium sulfate (MgSO(_4))

Procedure:

  • Dissolve 4-penten-1-ol (1.0 eq) in dichloromethane.

  • Add sodium bicarbonate (2.0 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of iodine (1.5 eq) in dichloromethane to the reaction mixture.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.

  • Quench the reaction by adding saturated aqueous sodium thiosulfate until the brown color of the iodine dissipates.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 2-iodotetrahydrofuran.

Self-Validation:

  • TLC Analysis: Monitor the reaction progress by thin-layer chromatography to ensure the consumption of the starting material.

  • Spectroscopic Characterization: Confirm the identity and purity of the product using NMR (

    
    H and 
    
    
    
    C) and mass spectrometry. The disappearance of the alkene signals and the appearance of new signals corresponding to the iodinated THF in the NMR spectra are key indicators of a successful reaction.
Suzuki Cross-Coupling of 2-Iodotetrahydrofuran

This protocol outlines a general procedure for the Suzuki cross-coupling of 2-iodotetrahydrofuran with an arylboronic acid.

Materials:

  • 2-Iodotetrahydrofuran

  • Arylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)(_2)) (0.02 eq)

  • Triphenylphosphine (PPh(_3)) (0.08 eq)

  • Potassium carbonate (K(_2)CO(_3)) (3.0 eq)

  • Toluene

  • Water

Procedure:

  • To a reaction vessel, add 2-iodotetrahydrofuran (1.0 eq), the arylboronic acid (1.2 eq), palladium(II) acetate (0.02 eq), triphenylphosphine (0.08 eq), and potassium carbonate (3.0 eq).

  • Degas the mixture by bubbling argon through the solvent for 15 minutes.

  • Add toluene and water (4:1 v/v) to the reaction mixture.

  • Heat the reaction to 90 °C and stir for 12 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Self-Validation:

  • LC-MS Analysis: Monitor the reaction for the disappearance of the starting materials and the appearance of the desired product mass.

  • NMR Spectroscopy: Confirm the structure of the coupled product, paying close attention to the signals corresponding to the newly formed aryl-THF bond.

Visualizations

CI_Bond_Properties Figure 1: Key Electronic Properties of the C-I Bond CI Carbon-Iodine (C-I) Bond Polarizability High Polarizability CI->Polarizability Large, diffuse electron cloud Weakness Weak Bond Strength CI->Weakness Large atomic radius of I Leaving_Group Excellent Leaving Group Weakness->Leaving_Group Lowers activation energy for substitution Radical Facile Homolytic Cleavage Weakness->Radical Low bond dissociation energy Iodocyclization_Workflow Figure 2: Experimental Workflow for Iodocyclization Start Start: 4-Penten-1-ol Reaction Reaction: - I2, NaHCO3 - CH2Cl2, 0°C to RT Start->Reaction Quench Quench: Saturated Na2S2O3 (aq) Reaction->Quench Workup Aqueous Workup: - Separate layers - Wash with brine Quench->Workup Drying Drying: Anhydrous MgSO4 Workup->Drying Purification Purification: Flash Chromatography Drying->Purification Product Product: 2-Iodotetrahydrofuran Purification->Product

Sources

Methodological & Application

Application Note & Protocol: Stereoselective Synthesis of (R)-3-Iodo-tetrahydrofuran

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for the synthesis of enantiomerically pure (R)-3-Iodo-tetrahydrofuran from its corresponding precursor, (S)-3-hydroxytetrahydrofuran. Chiral 3-halotetrahydrofurans are valuable building blocks in medicinal chemistry, and their stereocontrolled synthesis is of paramount importance. This application note details a robust protocol utilizing the Appel reaction, a method renowned for its mild conditions and predictable stereochemical outcome. We will delve into the mechanistic underpinnings of the reaction, provide a detailed step-by-step protocol, and offer expert insights into process optimization and troubleshooting.

Introduction: The Significance of this compound

The tetrahydrofuran (THF) moiety is a prevalent structural motif in a vast array of biologically active molecules and natural products. The stereochemistry of substituents on the THF ring can profoundly influence the pharmacological properties of a compound. This compound, in particular, serves as a key chiral intermediate in the synthesis of numerous pharmaceutical agents. Its iodo-substituent acts as a versatile handle for further functionalization through various coupling reactions, enabling the construction of complex molecular architectures.

The conversion of the readily available (S)-3-hydroxytetrahydrofuran to its (R)-iodo counterpart necessitates a reaction that proceeds with a complete inversion of stereochemistry. This is a classic example of a Walden inversion, a cornerstone of stereoselective synthesis.[1][2]

Mechanistic Insight: The Appel Reaction and Stereochemical Inversion

The Appel reaction provides an efficient method for the conversion of primary and secondary alcohols to the corresponding alkyl halides under mild, neutral conditions.[3] The reaction typically employs triphenylphosphine (PPh₃) and a halogen source, in this case, iodine (I₂). The reaction proceeds via a bimolecular nucleophilic substitution (S(_N)2) mechanism, which is responsible for the observed inversion of stereochemistry at the chiral center.[4][5][6]

The key steps of the mechanism are as follows:

  • Activation of Triphenylphosphine: Triphenylphosphine reacts with iodine to form an initial adduct, which can be represented as triphenylphosphine diiodide (PPh₃I₂).

  • Formation of an Alkoxyphosphonium Intermediate: The hydroxyl group of (S)-3-hydroxytetrahydrofuran attacks the activated phosphorus species, displacing an iodide ion and forming a protonated alkoxyphosphonium iodide.

  • Deprotonation: A mild base, often imidazole or pyridine added to the reaction, deprotonates the intermediate to form the crucial alkoxyphosphonium iodide salt. This step transforms the hydroxyl group into an excellent leaving group.

  • S(_N)2 Attack and Inversion: The iodide ion, now acting as a nucleophile, attacks the carbon atom bearing the alkoxyphosphonium group from the backside. This backside attack forces the departure of the triphenylphosphine oxide (TPPO) leaving group and results in a complete inversion of the stereocenter, yielding this compound.[7][8]

The driving force for this reaction is the formation of the highly stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct.[9]

Experimental Protocol: Synthesis of this compound

This protocol is designed for a laboratory scale synthesis and can be scaled with appropriate safety and engineering controls.

Reagents and Materials
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityPurity/GradeSupplier
(S)-3-hydroxytetrahydrofuranC₄H₈O₂88.115.0 g (56.7 mmol)≥98%Commercially Available
Triphenylphosphine (PPh₃)C₁₈H₁₅P262.2916.3 g (62.4 mmol)≥99%Reagent Grade
Iodine (I₂)I₂253.8115.9 g (62.4 mmol)≥99.8%Reagent Grade
ImidazoleC₃H₄N₂68.084.27 g (62.7 mmol)≥99%Reagent Grade
Dichloromethane (DCM)CH₂Cl₂84.93200 mLAnhydrousReagent Grade
Saturated aq. Na₂S₂O₃--100 mL--
Brine--100 mL--
Anhydrous MgSO₄MgSO₄120.37---

Safety Precautions:

  • Conduct the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with care.

  • Iodine is corrosive and can cause stains. Avoid inhalation of vapors.

Step-by-Step Procedure
  • Reaction Setup: To a dry 500 mL round-bottom flask equipped with a magnetic stir bar, add triphenylphosphine (16.3 g, 62.4 mmol) and imidazole (4.27 g, 62.7 mmol).

  • Solvent Addition: Add anhydrous dichloromethane (150 mL) to the flask and stir the mixture at room temperature until all solids have dissolved.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Iodine Addition: Slowly add iodine (15.9 g, 62.4 mmol) portion-wise to the stirred solution. The addition should be controlled to maintain the temperature below 5 °C. The solution will turn dark brown.

  • Formation of the Appel Reagent: Stir the mixture at 0 °C for 30 minutes to allow for the formation of the active iodinating species.

  • Substrate Addition: Prepare a solution of (S)-3-hydroxytetrahydrofuran (5.0 g, 56.7 mmol) in anhydrous dichloromethane (50 mL). Add this solution dropwise to the reaction mixture at 0 °C over a period of 30 minutes.

  • Reaction Progression: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up:

    • Upon completion, quench the reaction by slowly adding 100 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution at 0 °C to reduce any unreacted iodine. The dark color of the solution will fade.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 100 mL of water and 100 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product will contain the desired this compound and the triphenylphosphine oxide byproduct.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 0% to 20% ethyl acetate). The product is typically less polar than the triphenylphosphine oxide.

    • Alternatively, for larger scales, the triphenylphosphine oxide can be precipitated by adding a non-polar solvent like diethyl ether or pentane and filtering it off. The filtrate can then be concentrated and further purified by distillation under reduced pressure.

Characterization

The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and optical rotation to confirm its structure and enantiomeric purity.

Workflow Visualization

The following diagram illustrates the key stages of the synthesis process.

Synthesis_Workflow cluster_prep Reagent Preparation cluster_reaction Appel Reaction cluster_workup Work-up & Purification cluster_analysis Product Analysis reagents Weigh PPh3, Imidazole, and I2 dissolve Dissolve PPh3 and Imidazole in DCM reagents->dissolve substrate_sol Prepare solution of (S)-3-hydroxytetrahydrofuran in DCM add_substrate Add (S)-3-hydroxytetrahydrofuran solution dropwise substrate_sol->add_substrate cool Cool to 0 °C dissolve->cool add_iodine Add Iodine portion-wise cool->add_iodine form_reagent Stir for 30 min at 0 °C add_iodine->form_reagent form_reagent->add_substrate react Stir at RT for 12-16 h add_substrate->react quench Quench with aq. Na2S2O3 react->quench extract Separate and wash organic layer quench->extract dry Dry over MgSO4 and concentrate extract->dry purify Purify by column chromatography or distillation dry->purify characterize Characterize by NMR and Optical Rotation purify->characterize

Caption: Workflow for the synthesis of this compound.

Troubleshooting and Expert Insights

  • Incomplete Reaction: If the reaction does not go to completion, ensure that all reagents are of high purity and the solvents are anhydrous. Moisture can consume the Appel reagent. A slight excess of the Appel reagents (PPh₃/I₂/Imidazole) can be used to drive the reaction to completion.

  • Low Yield: Low yields can result from side reactions or product loss during work-up and purification. Careful and efficient extraction and purification are crucial. The precipitation of triphenylphosphine oxide can be an effective purification step, but some product may be lost through co-precipitation.

  • Difficulty in Removing Triphenylphosphine Oxide: Triphenylphosphine oxide is notoriously difficult to remove completely by chromatography. Precipitating it from a non-polar solvent prior to chromatography is highly recommended.

  • Alternative Methods: While the Appel reaction is robust, the Mitsunobu reaction is another excellent alternative for achieving the same stereochemical inversion.[10][11][12] The Mitsunobu reaction utilizes triphenylphosphine, a dialkyl azodicarboxylate (like DEAD or DIAD), and a nucleophile, which in this case would be an iodide source.[13][14]

Conclusion

This application note provides a detailed and reliable protocol for the stereoselective synthesis of this compound from (S)-3-hydroxytetrahydrofuran using the Appel reaction. The method is characterized by its operational simplicity, mild reaction conditions, and predictable stereochemical outcome. By understanding the underlying mechanism and adhering to the outlined protocol, researchers can confidently prepare this valuable chiral building block for applications in drug discovery and development.

References

  • Google Patents. (n.d.). Synthetic method of (S)-(+)-3-hydroxytetrahydrofuran.
  • YouTube. (2022, March 26). Appel Reaction. Retrieved from [Link]

  • Patsnap. (n.d.). Novel method for preparing S-3-hydroxytetrahydrofuran. Retrieved from [Link]

  • NROChemistry. (n.d.). Appel Reaction: Mechanism & Examples. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis of S-(3)-hydroxy tetrahydrofuran.
  • Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved from [Link]

  • Organic Chemistry. (2019, August 26). Mitsunobu Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydrofuran synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of chiral enantioenriched tetrahydrofuran derivatives. Retrieved from [Link]

  • RSC Publishing. (n.d.). Efficient synthesis of tetrahydrofurans with chiral tertiary allylic alcohols catalyzed by Ni/P-chiral ligand DI-BIDIME. Retrieved from [Link]

  • NIH. (n.d.). Method for purifying tetrahydrofuran - Patent JP-2003089694-A. Retrieved from [Link]

  • PubMed. (2016, February 5). Synthesis of Chiral Tetrahydrofurans via Catalytic Asymmetric [3 + 2] Cycloaddition of Heterosubstituted Alkenes with Oxiranes. Retrieved from [Link]

  • Chem-Station Int. Ed. (2014, March 24). Appel Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 3-hydroxytetrahydrofuran.
  • Organic Syntheses Procedure. (n.d.). Furan, 3-hydroxy-1,2,3,4-tetrahydro. Retrieved from [Link]

  • NIH. (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Retrieved from [Link]

  • Master Organic Chemistry. (2012, July 4). The SN2 Reaction Mechanism. Retrieved from [Link]

  • ResearchGate. (2025, August 10). New Reagents and Synthetic Approaches to the Appel Reaction. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Alcohols in SN1 and SN2 Reactions. Retrieved from [Link]

  • YouTube. (2019, July 18). stereochemical inversion in the SN2 reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Appel Reaction. Retrieved from [Link]

  • ResearchGate. (2015, April 30). The mechanism of the Mitsunobu reaction. AP NMR study. Retrieved from [Link]

  • PMC - NIH. (2024, December 19). Controllable Synthesis of Three-Dimensional Chiral Au Nanoflowers Induced by Cysteine with Excellent Biocompatible Properties. Retrieved from [Link]

  • Master Organic Chemistry. (2014, February 10). SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of chiral tetrahydrofuran derivatives. Retrieved from [Link]

  • YouTube. (2023, March 6). Inversion of Stereochemistry - Chair Conformations and Fischer Projections. Retrieved from [Link]

Sources

Application Note: Stereoselective Synthesis of Substituted Tetrahydrofurans

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Substituted tetrahydrofurans (THFs) are privileged pharmacophores found in a vast array of bioactive natural products (e.g., Annonaceous acetogenins, polyether antibiotics like Monensin) and synthetic therapeutics (e.g., Eribulin).[1] The clinical success of these molecules often hinges on the precise spatial arrangement of substituents around the ether ring.

This Application Note provides a rigorous technical guide to two distinct, high-fidelity methodologies for constructing stereodefined THFs:

  • Palladium-Catalyzed Carboetherification: A modular approach for simultaneous C-O/C-C bond formation.

  • Stereocontrolled Iodocyclization: The industry standard for accessing 2,5-cis or 2,5-trans architectures via kinetic or thermodynamic control.

Strategic Retrosynthesis & Disconnection

Before selecting a protocol, the synthetic chemist must analyze the target substitution pattern. The following decision tree outlines the optimal pathway based on the desired stereochemical outcome.

THF_Strategy Target Target THF Scaffold Sub1 2,5-cis-Disubstituted Target->Sub1 Sub2 2,5-trans-Disubstituted Target->Sub2 Sub3 Trisubstituted / Fused Systems Target->Sub3 MethodA Method A: Iodocyclization (Kinetic Control) Sub1->MethodA 5-exo-trig MethodC Method C: Pd-Catalyzed Carboetherification Sub1->MethodC via Syn-Insertion MethodB Method B: Iodocyclization (Thermodynamic Control) Sub2->MethodB Equilibration Sub3->MethodC Modular Coupling

Figure 1: Strategic decision tree for selecting the appropriate cyclization manifold based on target stereochemistry.

Protocol A: Palladium-Catalyzed Carboetherification

Primary Application: Synthesis of trisubstituted THFs and fused bicyclic systems. Mechanism: Intramolecular syn-oxypalladation followed by reductive elimination.

Mechanistic Insight

Unlike Wacker-type cyclizations which often proceed via external nucleophilic attack (anti-addition), the Wolfe carboetherification proceeds via a syn-insertion of the alkene into a Pd(Ar)(OR) bond. This is critical for predicting stereochemistry: the new C-O and C-C bonds are formed on the same face of the alkene.

Pd_Cycle Step1 Pd(0)L2 Step2 Oxidative Addition Ar-Pd(II)-Br Step1->Step2 Ar-Br Step3 Ligand Exchange Ar-Pd(II)-OR Step2->Step3 NaOtBu / Substrate-OH Step4 Syn-Insertion (Stereo-determining) Step3->Step4 Intramolecular Step5 Reductive Elimination Step4->Step5 C-C Bond Formation Step5->Step1 Product Release

Figure 2: Catalytic cycle for Pd-mediated carboetherification.[2] The syn-insertion (Step 4) sets the relative stereochemistry.

Detailed Experimental Protocol

Target: Synthesis of cis-2-benzhydryl-5-methyltetrahydrofuran.

Reagents:

  • Catalyst: Pd₂(dba)₃ (1.0 mol%)

  • Ligand: DPE-Phos (Bis(2-diphenylphosphinophenyl)ether) (2.0 mol%) or P(o-tol)₃.

  • Base: Sodium tert-butoxide (NaOtBu) (1.2 equiv).

  • Substrate: γ-Hydroxy alkene (1.0 equiv).

  • Coupling Partner: Aryl bromide (1.2 equiv).

  • Solvent: Toluene (anhydrous, 0.1 M).

Step-by-Step Workflow:

  • Catalyst Pre-complexation: In a glovebox or under Argon, charge a flame-dried Schlenk tube with Pd₂(dba)₃ (9.2 mg, 0.01 mmol) and DPE-Phos (10.8 mg, 0.02 mmol). Add 2 mL of anhydrous toluene and stir at RT for 5 minutes until the solution turns a clear orange/red.

  • Substrate Addition: Add NaOtBu (115 mg, 1.2 mmol), the aryl bromide (1.2 mmol), and the γ-hydroxy alkene (1.0 mmol).

  • Reaction: Seal the tube and heat to 80 °C in an oil bath.

  • Monitoring: Monitor via TLC or GC-MS. Conversion is typically complete within 4–12 hours.

    • Checkpoint: The reaction mixture should remain dark. Precipitation of Pd black indicates catalyst decomposition (see Troubleshooting).

  • Workup: Cool to RT. Quench with saturated aqueous NH₄Cl (5 mL). Extract with Et₂O (3 x 10 mL).

  • Purification: Dry combined organics over MgSO₄, concentrate, and purify via flash chromatography (SiO₂, Hexanes/EtOAc gradient).

Data & Performance (Representative)

Based on Wolfe, J. P.; Rossi, M. A. J.[3][4][5] Am. Chem. Soc. 2004.[4]

Substrate (Alkene)Aryl BromideProduct StereochemistryYield (%)dr (cis:trans)
(Z)-4-hexen-1-ol2-Bromonaphthalene2,5-cis (via syn-addition)84%>20:1
(E)-4-hexen-1-ol2-Bromonaphthalene2,5-trans (via syn-addition)81%>20:1
2-Allylphenol4-Bromoanisole2,3-dihydrobenzofuran92%N/A

Protocol B: Stereocontrolled Iodocyclization

Primary Application: Synthesis of 2,5-cis or 2,5-trans disubstituted THFs from homoallylic alcohols. Mechanism: Electrophilic activation of alkene by iodonium ion, followed by nucleophilic attack by the pendant hydroxyl group.

Kinetic vs. Thermodynamic Control

The power of this method lies in the ability to switch stereoselectivity by altering the base.

  • Kinetic Control (NaHCO₃): Irreversible cyclization. The nucleophile attacks the iodonium ion to minimize 1,3-diaxial interactions in the transition state. Typically yields 2,5-trans THFs from certain precursors.

  • Thermodynamic Control (No Base / Acidic): Reversible cyclization. Equilibration allows the system to settle into the lowest energy conformation, often the 2,5-cis isomer.

Detailed Experimental Protocol (Kinetic Conditions)

Target: Synthesis of trans-2,5-disubstituted THF.

Reagents:

  • Substrate: 5-hexen-1-ol derivative (1.0 equiv).

  • Electrophile: Iodine (I₂) (2.0 equiv) or IBr (1.1 equiv) for faster rates.

  • Base: NaHCO₃ (solid, 3.0 equiv).

  • Solvent: Acetonitrile (MeCN) or CH₂Cl₂ at 0 °C.

Step-by-Step Workflow:

  • Preparation: Dissolve the homoallylic alcohol (1.0 mmol) in MeCN (10 mL, 0.1 M) and cool to 0 °C in an ice bath.

  • Base Addition: Add solid NaHCO₃ (3.0 mmol).

    • Note: The presence of base neutralizes the HI generated, preventing acid-catalyzed equilibration (locking the Kinetic product).

  • Cyclization: Add I₂ (2.0 mmol) portion-wise over 10 minutes. The solution will turn dark brown.

  • Reaction: Stir at 0 °C for 2 hours. Monitor by TLC (stain with PMA or Anisaldehyde).

  • Quench: Add saturated aqueous Na₂S₂O₃ (sodium thiosulfate) until the iodine color disappears (solution turns colorless/pale yellow).

  • Workup: Extract with Et₂O. Wash with brine. Dry over Na₂SO₄.

  • Deiodination (Optional): To remove the iodine and yield the hydro-THF:

    • Dissolve the crude iodo-ether in Benzene/EtOH.

    • Add AIBN (cat.) and Bu₃SnH (1.2 equiv). Reflux for 2 hours.

Critical Process Parameters (CPPs)
ParameterKinetic Control (Target: Trans)Thermodynamic Control (Target: Cis)
Base NaHCO₃ or Pyridine (Essential)None (or catalytic acid)
Temperature -78 °C to 0 °C0 °C to RT
Solvent MeCN or CH₂Cl₂CHCl₃ or Benzene
Reversibility IrreversibleReversible

*Stereochemical outcome depends on specific substrate substitution (Bartlett/Rychnovsky rules).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Pd-Catalysis: Low Yield / Pd Black Inefficient ligand coordination or O₂ leak.Switch from P(o-tol)₃ to bidentate DPE-Phos or Xantphos . Ensure strict anaerobic conditions.
Pd-Catalysis: β-Hydride Elimination Substrate allows competing pathway.Use substrates without β-hydrogens if possible, or increase ligand bulk to favor reductive elimination.
Iodocyclization: Low dr Equilibration occurring during reaction or workup.Kinetic: Ensure excess NaHCO₃ is present. Work up strictly cold. Thermodynamic: Extend reaction time to ensure equilibrium is reached.
Iodocyclization: Hydrolysis Product instability on silica.Use triethylamine-neutralized silica gel for purification.

References

  • Wolfe, J. P.; Rossi, M. A. (2004).[4] Stereoselective Synthesis of Tetrahydrofurans via the Palladium-Catalyzed Reaction of Aryl Bromides with γ-Hydroxy Alkenes.[4][6] Journal of the American Chemical Society, 126(6), 1620–1621.

  • Wolfe, J. P. (2007).[7] Palladium-Catalyzed Carboetherification and Carboamination Reactions of γ-Hydroxy- and γ-Aminoalkenes.[5][7] European Journal of Organic Chemistry, 2007(4), 571–582.

  • Kang, B.; Chang, S.; Decker, S.; Britton, R. (2010).[8] Regioselective and Stereoselective Cyclizations of Chloropolyols in Water: Rapid Synthesis of Hydroxytetrahydrofurans. Organic Letters, 12(8), 1716–1719.

  • Rychnovsky, S. D.; Bartlett, P. A. (1981). Stereocontrolled Synthesis of cis-2,5-Disubstituted Tetrahydrofurans. Journal of the American Chemical Society, 103(13), 3963–3964.

Sources

The Strategic Application of (R)-3-Iodo-tetrahydrofuran in the Total Synthesis of Bioactive Natural Products

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Chiral Tetrahydrofuran Moiety

The tetrahydrofuran (THF) ring system is a prevalent structural motif in a wide array of natural products, many of which exhibit significant biological activities.[1][2][3] These compounds, ranging from the potent antitumor annonaceous acetogenins to various lignans and polyether ionophores, often owe their bioactivity to the specific stereochemical arrangement of substituents on the THF core.[1] Consequently, the development of robust and stereoselective methods for the synthesis of chiral tetrahydrofuran derivatives is a cornerstone of modern organic synthesis and drug discovery.[1][4]

Among the various chiral building blocks utilized for this purpose, (R)-3-Iodo-tetrahydrofuran stands out as a versatile and highly valuable intermediate. Its C3 stereocenter and the reactive carbon-iodine bond provide a powerful handle for the introduction of diverse functionalities and the construction of complex molecular architectures. This guide provides an in-depth exploration of the strategic application of this compound in the total synthesis of natural products, with a focus on field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

Synthesis of the Chiral Precursor: (R)-3-Hydroxytetrahydrofuran

The direct precursor to this compound is the corresponding alcohol, (R)-3-Hydroxytetrahydrofuran. The enantioselective synthesis of this key intermediate is paramount. A common and efficient strategy commences from the readily available and inexpensive chiral pool starting material, L-malic acid.

A typical synthetic sequence involves the esterification of both carboxylic acid functionalities of L-malic acid, followed by reduction of the ester groups to yield (R)-1,2,4-butanetriol. Subsequent acid-catalyzed cyclization of the triol furnishes the desired (S)-3-hydroxytetrahydrofuran.[5][6][7] It is important to note that the stereochemical descriptor changes from (L) in malic acid to (S) in 3-hydroxytetrahydrofuran due to Cahn-Ingold-Prelog priority rules, not a change in the absolute configuration of the stereocenter. To obtain the (R)-enantiomer, one would start with D-malic acid.

An alternative approach involves the reduction of a 4-halo-3-hydroxybutyric acid ester followed by cyclization of the resulting 4-halo-1,3-butanediol.[5]

Synthetic Workflow for (S)-3-Hydroxytetrahydrofuran from L-Malic Acid

G cluster_0 Synthesis of (S)-3-Hydroxytetrahydrofuran L-Malic_Acid L-Malic Acid Dimethyl_L-malate Dimethyl L-malate L-Malic_Acid->Dimethyl_L-malate Esterification (MeOH, SOCl₂) S-1_2_4-Butanetriol (S)-1,2,4-Butanetriol Dimethyl_L-malate->S-1_2_4-Butanetriol Reduction (NaBH₄, LiCl) S-3-Hydroxytetrahydrofuran (S)-3-Hydroxytetrahydrofuran S-1_2_4-Butanetriol->S-3-Hydroxytetrahydrofuran Cyclization (p-TsOH, heat)

Caption: Synthesis of (S)-3-Hydroxytetrahydrofuran from L-Malic Acid.

Application in Natural Product Total Synthesis: The Case of (+)-Muscarine

A compelling example showcasing the utility of a 3-iodo-tetrahydrofuran derivative as a key intermediate is the total synthesis of (+)-muscarine. Muscarine is a toxic alkaloid found in certain mushrooms and is a potent and selective agonist of muscarinic acetylcholine receptors.[8] Its synthesis has been a target for organic chemists to develop and showcase stereoselective methodologies.

A concise and elegant synthesis of (+)-muscarine was reported by Chan and Li, which hinges on a key iodocyclization step to construct the substituted tetrahydrofuran ring.[8][9]

Retrosynthetic Analysis of (+)-Muscarine

The synthesis plan involves disconnecting the quaternary ammonium salt to reveal the tertiary amine precursor. The iodo-methyl group is envisioned to arise from an iodocyclization of a homoallylic alcohol. This acyclic precursor can be synthesized from a chiral aldehyde, which in turn is derived from the readily available S-(-)-ethyl lactate.

Retrosynthetic Pathway for (+)-Muscarine

G cluster_0 Retrosynthesis of (+)-Muscarine Muscarine (+)-Muscarine Iodo_THF Iodo-tetrahydrofuran Intermediate Muscarine->Iodo_THF Quaternization (NMe₃) Homoallylic_Alcohol Homoallylic Alcohol Iodo_THF->Homoallylic_Alcohol Iodocyclization (I₂) Chiral_Aldehyde Chiral Aldehyde Homoallylic_Alcohol->Chiral_Aldehyde Allylation (Allyl-Zn) Ethyl_Lactate S-(-)-Ethyl Lactate Chiral_Aldehyde->Ethyl_Lactate Reduction & Protection

Caption: Retrosynthetic analysis of (+)-Muscarine.

Forward Synthesis and the Key Iodocyclization Step

The forward synthesis commences with the protection of the hydroxyl group of S-(-)-ethyl lactate, followed by reduction to the corresponding aldehyde. A diastereoselective allylation reaction then furnishes the key homoallylic alcohol precursor.

The pivotal step in this synthesis is the iodocyclization of the homoallylic alcohol. Treatment with iodine in acetonitrile at 0 °C stereospecifically yields the desired 2,3,5-trisubstituted iodo-tetrahydrofuran derivative.[8] This reaction proceeds via an electrophilic addition of iodine to the double bond, forming an iodonium ion intermediate. The proximate hydroxyl group then acts as an intramolecular nucleophile, attacking the iodonium ion in a 5-exo-tet cyclization fashion to afford the tetrahydrofuran ring with high stereocontrol.

Finally, displacement of the iodide with trimethylamine provides (+)-muscarine.

Forward Synthetic Pathway for (+)-Muscarine

G cluster_0 Forward Synthesis of (+)-Muscarine Ethyl_Lactate S-(-)-Ethyl Lactate Protected_Lactate Protected Ethyl Lactate Ethyl_Lactate->Protected_Lactate Protection Chiral_Aldehyde Chiral Aldehyde Protected_Lactate->Chiral_Aldehyde DIBAL-H Reduction Homoallylic_Alcohol Homoallylic Alcohol Chiral_Aldehyde->Homoallylic_Alcohol Allylation (Allyl-Zn) Iodo_THF Iodo-tetrahydrofuran Intermediate Homoallylic_Alcohol->Iodo_THF Iodocyclization (I₂, CH₃CN, 0 °C) Muscarine (+)-Muscarine Iodo_THF->Muscarine Quaternization (NMe₃, EtOH)

Sources

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with (R)-3-Iodo-tetrahydrofuran

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the 3-Substituted Tetrahydrofuran Moiety

The tetrahydrofuran (THF) ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of clinically significant pharmaceuticals and natural products. Its ability to act as a bioisostere for other functionalities, improve pharmacokinetic properties, and engage in key hydrogen bonding interactions makes it a highly desirable structural motif. The introduction of substituents at the 3-position of the THF ring, particularly with stereochemical control, offers a powerful vector for modulating biological activity and exploring structure-activity relationships (SAR).

(R)-3-Iodo-tetrahydrofuran stands out as a versatile and valuable chiral building block for the synthesis of these complex molecules. The carbon-iodine bond at a stereogenic sp³-hybridized center provides a reactive handle for the formation of new carbon-carbon and carbon-heteroatom bonds through palladium-catalyzed cross-coupling reactions. This guide provides detailed application notes and protocols for leveraging this key substrate in several of the most powerful cross-coupling transformations, offering researchers and drug development professionals a strategic toolkit for the synthesis of novel chemical entities.

The primary challenge in cross-coupling reactions with secondary alkyl halides like this compound lies in the competition between the desired productive cross-coupling pathway and undesirable side reactions, most notably β-hydride elimination. Furthermore, controlling the stereochemical outcome at the chiral center is paramount. The protocols and discussions herein are designed to address these challenges, providing insights into the selection of appropriate catalysts, ligands, and reaction conditions to achieve high yields and stereochemical fidelity.

Suzuki-Miyaura Coupling: Forging C(sp³)-C(sp²) Bonds

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide[1]. Its application to C(sp³)-hybridized centers, especially chiral ones, has seen significant advancements, enabling the synthesis of complex molecular architectures.

Scientific Rationale and Mechanistic Considerations

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination[2]. For a secondary alkyl iodide like this compound, the oxidative addition of the C-I bond to a Pd(0) complex is the initial step. The subsequent transmetalation with an activated boronic acid derivative and the final reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst complete the cycle.

A critical aspect of this process is the stereochemical outcome. The reaction can proceed with either retention or inversion of configuration at the chiral center, and this is highly dependent on the specific catalyst system and reaction conditions employed[3]. For unactivated secondary alkylboron nucleophiles, stereospecific Suzuki reactions have been demonstrated[3].

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with a representative arylboronic acid.

Reaction Scheme:

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Buchwald ligand (e.g., SPhos or XPhos)

  • Potassium phosphate tribasic (K₃PO₄)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)

  • Argon or Nitrogen for inert atmosphere

Procedure:

  • Reaction Setup: To a dry Schlenk tube or microwave vial under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)₂ (2 mol%), the phosphine ligand (4 mol%), and K₃PO₄ (2.0 equivalents).

  • Reagent Addition: Add the arylboronic acid (1.2 equivalents) and this compound (1.0 equivalent).

  • Solvent Addition: Add the anhydrous, degassed solvent (to achieve a concentration of ~0.1 M with respect to the limiting reagent).

  • Reaction Execution: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

ParameterRecommended ConditionRationale
Palladium Precursor Pd(OAc)₂, Pd₂(dba)₃Readily available and effective Pd(0) sources in situ.
Ligand Buchwald-type biaryl phosphines (SPhos, XPhos)Bulky, electron-rich ligands that promote oxidative addition and reductive elimination while inhibiting β-hydride elimination.
Base K₃PO₄, Cs₂CO₃Strong, non-nucleophilic bases are crucial for activating the boronic acid.
Solvent 1,4-Dioxane, TolueneAnhydrous, degassed polar aprotic solvents are generally effective.
Temperature 80 - 110 °CSufficient thermal energy is typically required to drive the catalytic cycle.

Visualization of the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_R1X L₂Pd(II)(R¹)(X) OxAdd->PdII_R1X Transmetalation Transmetalation PdII_R1X->Transmetalation PdII_R1R2 L₂Pd(II)(R¹)(R²) Transmetalation->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Regeneration Product R¹-R² RedElim->Product R1X R¹-X ((R)-3-Iodo-THF) R1X->OxAdd R2B R²-B(OR)₃⁻ R2B->Transmetalation Base Base Base->R2B BoronicAcid R²-B(OH)₂ BoronicAcid->R2B Activation caption Suzuki-Miyaura Catalytic Cycle

This compound + H-C≡C-R --[Pd catalyst, Cu(I), Base]--> (R)-3-(Alkynyl)-tetrahydrofuran

Caption: The interconnected palladium and copper catalytic cycles in the Sonogashira reaction.

Buchwald-Hartwig Amination: Constructing C(sp³)-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of carbon-nitrogen bonds, typically between an aryl halide and an amine.[4] Its application to C(sp³)-hybridized electrophiles is more challenging but offers a direct route to chiral amines.

Scientific Rationale and Mechanistic Considerations

The catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of the C-I bond to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the aminated product and regenerate the Pd(0) catalyst.[5] For secondary alkyl halides, β-hydride elimination is a significant competing pathway. The use of bulky, electron-rich phosphine ligands is crucial to accelerate the rate of reductive elimination relative to β-hydride elimination.[6]

Experimental Protocol: Buchwald-Hartwig Amination of this compound

This protocol provides a general method for the amination of this compound.

Reaction Scheme:

Materials:

  • This compound

  • Amine (e.g., morpholine or aniline)

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or a G3-generation Buchwald precatalyst)

  • Buchwald ligand (e.g., RuPhos or XPhos)

  • Strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS))

  • Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)

  • Argon or Nitrogen for inert atmosphere

Procedure:

  • Reaction Setup: In a glovebox or under a robust inert atmosphere, add the palladium precatalyst (1-2 mol%), the ligand (2-4 mol%), and the base (1.5-2.0 equivalents) to a dry reaction vessel.

  • Reagent Addition: Add the amine (1.2 equivalents) and this compound (1.0 equivalent).

  • Solvent Addition: Add the anhydrous, degassed solvent.

  • Reaction Execution: Seal the vessel and heat to the appropriate temperature (typically 80-120 °C).

  • Monitoring: Follow the reaction's progress by LC-MS or GC-MS.

  • Work-up: After cooling, quench the reaction carefully with saturated aqueous ammonium chloride. Extract the product with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry, and concentrate. Purify by flash chromatography.

Table 3: Representative Conditions for Buchwald-Hartwig Amination

ParameterRecommended ConditionRationale
Palladium Precatalyst Pd₂(dba)₃, Buchwald G3 PrecatalystsHighly active and air-stable precatalysts that readily form the active Pd(0) species.
Ligand RuPhos, XPhos, BrettPhosBulky, electron-rich biaryl monophosphine ligands are essential to promote reductive elimination and suppress side reactions.
Base NaOt-Bu, LiHMDS, K₂CO₃A strong, non-nucleophilic base is required for deprotonation of the amine.
Solvent Toluene, 1,4-DioxaneAprotic solvents are preferred.
Temperature 80 - 120 °CHigher temperatures are often necessary to overcome the activation barrier for C(sp³)-N coupling.

Visualization of the Buchwald-Hartwig Amination Workflow

Buchwald_Hartwig_Workflow start Start: Inert Atmosphere Setup reagents Add Pd Precatalyst, Ligand, and Base start->reagents add_substrates Add (R)-3-Iodo-THF and Amine reagents->add_substrates add_solvent Add Anhydrous, Degassed Solvent add_substrates->add_solvent reaction Heat Reaction Mixture (80-120 °C) add_solvent->reaction monitoring Monitor Progress (LC-MS/GC-MS) reaction->monitoring workup Aqueous Work-up and Extraction monitoring->workup Upon Completion purification Column Chromatography workup->purification product Final Product: (S)-3-Amino-THF purification->product caption Buchwald-Hartwig Amination Experimental Workflow

Caption: A step-by-step workflow for performing the Buchwald-Hartwig amination.

Heck Coupling: Alkene Functionalization

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[7] While challenging, Heck-type reactions with unactivated alkyl halides have been developed, often proceeding through a hybrid organometallic-radical mechanism.[1][8]

Scientific Rationale and Mechanistic Considerations

For an alkyl iodide, the reaction is thought to be initiated by a single-electron transfer (SET) from a low-valent palladium complex to the alkyl iodide, generating an alkyl radical. This radical then adds to the alkene, and the resulting radical intermediate is trapped by the palladium catalyst. Subsequent β-hydride elimination yields the coupled alkene product and a palladium hydride species, which is then converted back to the active palladium catalyst in the presence of a base.

Experimental Protocol: Heck-Type Coupling of this compound with an Alkene

This protocol provides a general procedure for the Heck-type coupling of this compound.

Reaction Scheme:

Materials:

  • This compound

  • Alkene (e.g., styrene or n-butyl acrylate)

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Phosphine ligand (e.g., PPh₃ or a more electron-rich ligand)

  • Base (e.g., triethylamine or sodium acetate)

  • Anhydrous, degassed solvent (e.g., acetonitrile or DMF)

  • Argon or Nitrogen for inert atmosphere

Procedure:

  • Reaction Setup: In a pressure-rated vessel, combine the palladium catalyst (5 mol%), ligand (10 mol%), and base (2.0 equivalents).

  • Reagent Addition: Add the alkene (1.5-2.0 equivalents) and this compound (1.0 equivalent).

  • Solvent Addition: Add the anhydrous, degassed solvent.

  • Reaction Execution: Seal the vessel and heat to a high temperature (typically 120-150 °C).

  • Monitoring: Monitor the reaction by GC-MS.

  • Work-up: After cooling, filter the reaction mixture and concentrate the filtrate.

  • Purification: Purify the crude product by column chromatography.

Table 4: Representative Conditions for Heck-Type Coupling

ParameterRecommended ConditionRationale
Palladium Catalyst Pd(OAc)₂, PdCl₂(PPh₃)₂Standard palladium sources for Heck reactions.
Ligand PPh₃, P(o-tol)₃Phosphine ligands are typically required to stabilize the palladium catalyst.
Base Et₃N, NaOAc, K₂CO₃A base is necessary to regenerate the active catalyst.
Solvent Acetonitrile, DMFPolar, high-boiling point solvents are often used.
Temperature 120 - 150 °CHigh temperatures are generally required for Heck reactions with alkyl halides.

Conclusion

This compound is a valuable chiral building block that can be effectively utilized in a variety of palladium-catalyzed cross-coupling reactions. The success of these transformations hinges on the careful selection of the catalyst system and reaction conditions to promote the desired coupling pathway over competing side reactions. The protocols and insights provided in this guide offer a solid foundation for researchers to explore the synthesis of novel 3-substituted tetrahydrofuran derivatives, paving the way for the discovery of new therapeutic agents and other valuable molecules. As the field of C(sp³)-H functionalization continues to evolve, the utility of versatile building blocks like this compound will undoubtedly continue to grow.

References

  • Wikipedia. (2024). Suzuki reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • Wikipedia. (2024). Sonogashira coupling. Retrieved from [Link]

  • YouTube. (2020, July 11). Suzuki Coupling [Video]. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]

  • Wikipedia. (2024). Buchwald–Hartwig amination. Retrieved from [Link]

  • Pearson. (2022, July 22). Heck Reaction Explained: Definition, Examples, Practice & Video Lessons. Retrieved from [Link]

  • PubMed. (2012, August 6). Addressing challenges in palladium-catalyzed cross-coupling reactions through ligand design. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • ACS Publications. (2014, September 10). Ligand-Promoted Alkylation of C(sp3)–H and C(sp2)–H Bonds. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Negishi Coupling. Retrieved from [Link]

  • ACS Publications. (n.d.). Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides. Retrieved from [Link]

  • Wikipedia. (2024). Negishi coupling. Retrieved from [Link]

  • ACS Publications. (2014, March 17). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Retrieved from [Link]

  • National Institutes of Health. (n.d.). The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. Retrieved from [Link]

  • Sci-Hub. (n.d.). Addressing Challenges in Palladium‐Catalyzed Cross‐Coupling Reactions Through Ligand Design. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Transition-Metal-Catalyzed Alkyl Heck-Type Reactions. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles. Retrieved from [Link]

  • ACS Publications. (n.d.). Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Alkyl-Alkyl Suzuki Cross-Coupling of Unactivated Secondary Alkyl Chlorides. Retrieved from [Link]

  • ResearchGate. (n.d.). Coupling Reactions Between sp3 and sp2 Carbon Centers. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • ResearchGate. (2025, August 6). ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Allylic Ethers as Educts for Suzuki–Miyaura Couplings in Water at Room Temperature. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Stereoselective Negishi-like Couplings Between Alkenyl and Alkyl Halides in Water at Room Temperature. Retrieved from [Link]

  • National Institutes of Health. (2025, June 11). Employment of a C(sp3)-based nucleophile for photoinduced palladium-catalysed cross-coupling. Retrieved from [Link]

  • National Institutes of Health. (2024, February 16). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. Retrieved from [Link]

  • Angewandte Chemie. (2014). Palladium-catalyzed C(sp(3))-H activation: a facile method for the synthesis of 3,4-dihydroquinolinone derivatives. Retrieved from [Link]

  • Frontiers. (n.d.). How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Retrieved from [Link]

  • ACS Publications. (2016, August 18). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Palladium-catalyzed cross-couplings by C–O bond activation. Retrieved from [Link]

Sources

High-Fidelity Heck Coupling of Chiral Alkyl Iodides: Mechanistic Controls & Protocols

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals focusing on the challenging domain of sp³-sp² cross-coupling.

Executive Summary

The Heck reaction (Mizoroki-Heck) traditionally couples aryl or vinyl halides with alkenes.[1][2][3][4][5] Extending this to alkyl iodides —particularly chiral secondary alkyl iodides —presents two formidable barriers:

  • Rapid

    
    -Hydride Elimination:  Alkyl-palladium intermediates are prone to elimination, yielding unwanted isomerized alkenes rather than the coupled product.
    
  • Stereochemical Integrity: The reaction predominantly proceeds via a Hybrid Pd-Radical mechanism (Single Electron Transfer). This generates a planar alkyl radical intermediate, leading to racemization of the initial chiral center unless the reaction is intramolecular and diastereocontrolled.

This guide details the protocols to overcome these barriers, focusing on Intramolecular Diastereoselective Cyclization (the most reliable method for preserving chiral complexity) and Photo-induced Intermolecular Coupling .

Mechanistic Insight: The Hybrid Pd-Radical Pathway

Unlike the classical Pd(0)/Pd(II) cycle, the alkyl Heck reaction does not proceed via simple oxidative addition. Understanding this is crucial for troubleshooting.

  • Initiation: A Pd(0) species performs a Single Electron Transfer (SET) to the alkyl iodide.

  • Radical Generation: This cleaves the C-I bond, generating an alkyl radical (

    
    ) and a Pd(I)-I species. Crucially, this step destroys the stereocenter of a chiral secondary iodide. 
    
  • The "Rescue": The radical adds to the alkene. The resulting radical intermediate is then trapped by the Pd species (or propagates a chain), eventually undergoing

    
    -hydride elimination to form the alkene product.
    

Implication for Chiral Iodides:

  • Intermolecular: Expect racemization. Use enantioconvergent catalysis (chiral ligands) if you need a specific enantiomer, rather than relying on the starting material's chirality.

  • Intramolecular: The geometric constraints of the ring-closing step can enforce high diastereoselectivity , effectively "transferring" the complexity of the chiral iodide to the new ring system.

HeckMechanism Pd0 Pd(0) Catalyst Radical Planar Alkyl Radical (Stereocenter Lost) Pd0->Radical SET (Single Electron Transfer) AlkylI Chiral Alkyl Iodide (R-I) AlkylI->Radical C-I Bond Homolysis Cyclization Radical Addition/Cyclization (Diastereoselective Step) Radical->Cyclization + Alkene Alkene Alkene Substrate Alkene->Cyclization Product Coupled Product (New Stereocenter) Cyclization->Product Pd Capture & beta-H Elimination Pd_Species Pd(I)/Pd(II) Species Pd_Species->Pd0 Reduction Product->Pd0 Reductive Elimination (Regeneration)

Figure 1: The Hybrid Pd-Radical mechanism. Note the "Planar Alkyl Radical" node, which highlights where stereochemical information is scrambled.

Critical Parameters for Optimization
ParameterRecommendationRationale
Catalyst Source Pd(PPh₃)₄ or Pd(dppf)Cl₂ These stabilize the hybrid radical pathway better than simple Pd salts.
Solvent Benzene or Toluene (Degassed)Non-polar solvents suppress ionic pathways and stabilize radical lifetimes.
Base/Additive Cs₂CO₃ or K₃PO₄ Inorganic bases are preferred. Silver salts (Ag₂CO₃) are avoided in radical alkyl Heck as they promote cationic pathways leading to elimination.
Temperature 80°C - 110°C (Thermal) or RT (Photochemical)High heat drives the difficult activation energy of alkyl iodides; photochemical methods allow room temp operation to reduce elimination.
Concentration 0.05 M - 0.1 M Lower concentration favors intramolecular cyclization over intermolecular oligomerization.
Protocol A: Intramolecular Diastereoselective Cyclization

Primary Application: Constructing chiral carbocycles (indanes, cyclopentanes) from chiral secondary alkyl iodides. Basis: Alexanian et al. (JACS 2011, 2012)

Reagents & Equipment
  • Substrate: Chiral

    
    -iodoalkene or 
    
    
    
    -iodoalkene (Secondary alkyl iodide).
  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].

  • Base: 1,2,2,6,6-Pentamethylpiperidine (PMP) or Cs₂CO₃.

  • Solvent: Benzene (Anhydrous, Degassed).

  • Vessel: High-pressure Schlenk tube or sealed vial.

Step-by-Step Methodology
  • Preparation (Glovebox/Schlenk Line):

    • Flame-dry a 20 mL resealable Schlenk tube under vacuum and backfill with Argon (3 cycles).

    • Add Pd(PPh₃)₄ (10 mol%) and Cs₂CO₃ (1.5 equiv) or PMP (2.0 equiv).

    • Note: PMP is often superior for suppressing

      
      -elimination in sensitive substrates.
      
  • Substrate Addition:

    • Dissolve the chiral alkyl iodide (1.0 equiv) in degassed Benzene (to reach 0.05 M final concentration).

    • Add the solution to the reaction vessel via syringe under Argon flow.

  • Reaction:

    • Seal the tube efficiently.

    • Heat to 100°C in an oil bath. Stir vigorously (1000 rpm).

    • Time: 12–24 hours. Monitor via GC-MS or TLC.

    • Checkpoint: The reaction is complete when the starting iodide is consumed. If

      
      -elimination (alkene isomer) is observed, lower temp to 80°C and extend time.
      
  • Work-up:

    • Cool to room temperature.

    • Filter through a short pad of silica gel (eluting with Et₂O) to remove Pd black.

    • Concentrate in vacuo.

  • Purification:

    • Purify via flash column chromatography.

    • Stereochemical Analysis: Analyze diastereomeric ratio (d.r.) via ¹H NMR or chiral HPLC. The major diastereomer typically results from the radical cyclizing onto the alkene from the face that minimizes steric clash (e.g., trans-selectivity in 5-exo cyclizations).

Protocol B: Visible-Light Induced Intermolecular Coupling

Primary Application: Coupling unactivated alkyl iodides with styrenes under mild conditions to prevent elimination. Basis: Gevorgyan (JACS 2017), Zhou (JACS 2014)

Reagents & Equipment
  • Catalyst: Pd(PPh₃)₄ (5 mol%) + Xantphos (5-10 mol%).

  • Light Source: 450 nm (Blue LEDs).

  • Substrate: Alkyl Iodide (1.5 equiv) + Styrene derivative (1.0 equiv).

  • Base: K₂CO₃ (2.0 equiv).

Step-by-Step Methodology
  • Setup:

    • In a clear glass vial equipped with a stir bar, add Pd(PPh₃)₄ (5 mol%), Xantphos (7.5 mol%), and K₂CO₃ (2.0 equiv).

    • Evacuate and backfill with Argon.

  • Addition:

    • Add degassed solvent (MeCN or DMF, 0.1 M).

    • Add Alkyl Iodide (1.5 equiv) and Alkene (1.0 equiv) via syringe.

  • Irradiation:

    • Place the vial 2–3 cm away from Blue LEDs. Use a fan to maintain temperature at ~25–30°C.

    • Stir for 16–24 hours.

  • Why this works:

    • Photo-excitation facilitates the SET step at room temperature.

    • Low temperature virtually eliminates thermal

      
      -hydride elimination, allowing the cross-coupling to compete effectively.
      
Troubleshooting & FAQ
IssueProbable CauseCorrective Action
Low Yield / SM Recovery Catalyst poisoning or poor initiation.Ensure strict O₂-free conditions. Add 10 mol% AgOTf (carefully) only if using the photo-protocol to assist iodide abstraction (rarely needed for thermal).
Isomerized Alkene Only Rapid

-hydride elimination.
Switch to Protocol B (Photo) . If thermal, switch base to PMP (bulky base hinders proton abstraction).
Loss of Chirality Radical racemization (Intermolecular).This is intrinsic. Use chiral ligands (e.g., chiral bis-phosphines) to induce enantioconvergence, or switch to an intramolecular design.
Protodehalogenation H-atom abstraction from solvent.Change solvent to Benzene or C₆F₆ (Hexafluorobenzene). Avoid ethereal solvents (THF) which are H-atom donors.
References
  • Palladium-Catalyzed Heck-Type Reactions of Alkyl Iodides. Alexanian, E. J., et al.[6][7][8] (2011).[6][7] Journal of the American Chemical Society. [Link]

  • Visible Light-Induced Room-Temperature Heck Reaction of Functionalized Alkyl Halides. Kurandina, D., et al. (2018). Journal of the American Chemical Society. [Link]

  • Intramolecular Heck Reaction of Unactivated Alkyl Iodides. Bloome, K. S., Alexanian, E. J. (2012). Journal of the American Chemical Society. [Link]

  • Palladium-Catalyzed Heck Reactions of Alkyl Bromides and Chlorides. Firmansjah, L., Fu, G. C.[7] (2007).[4][7] Journal of the American Chemical Society. [Link]

Sources

Application Note: Stereoselective Synthesis of (S)-3-Substituted Tetrahydrofurans via Nucleophilic Substitution of (R)-3-Iodo-tetrahydrofuran

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Drug Development Professionals and Organic Chemists

Abstract

The tetrahydrofuran (THF) moiety is a prevalent structural motif in a vast number of biologically active natural products and pharmaceutical agents.[1] The ability to stereoselectively introduce diverse functionalities at the C3 position of the THF ring is of paramount importance in medicinal chemistry and drug development. This application note provides a detailed guide to the nucleophilic substitution reactions of (R)-3-Iodo-tetrahydrofuran, a versatile chiral building block. We will explore the underlying mechanistic principles, provide field-tested protocols for various classes of nucleophiles, and discuss the critical parameters for achieving high yields and complete stereochemical inversion.

Introduction: The Strategic Importance of this compound

This compound is a valuable chiral intermediate for the synthesis of enantiomerically pure 3-substituted tetrahydrofurans. Its utility stems from two key features:

  • Pre-defined Stereocenter: The (R)-configuration at the C3 position serves as a stereochemical template.

  • Excellent Leaving Group: The iodide atom is an exceptional leaving group in nucleophilic substitution reactions, facilitating efficient displacement by a wide range of nucleophiles.

The predominant reaction pathway for this substrate is the bimolecular nucleophilic substitution (Sₙ2) reaction.[2] This mechanism is characterized by a concerted, single-step process where the nucleophile attacks the electrophilic carbon atom as the leaving group departs.[2][3] A crucial and highly predictable feature of the Sₙ2 reaction is the inversion of stereochemistry at the reaction center.[4][5] Consequently, nucleophilic attack on this compound reliably yields products with the opposite (S)-configuration. This stereochemical fidelity is the cornerstone of its application in asymmetric synthesis.

Mechanistic Cornerstone: The Sₙ2 Pathway and Inversion of Configuration

The Sₙ2 reaction is a second-order process, with its rate dependent on the concentrations of both the substrate (this compound) and the incoming nucleophile.[3][6] The reaction proceeds through a pentacoordinate transition state where the nucleophile attacks the carbon atom from the side opposite to the leaving group (iodide).[2] This "backside attack" is sterically favored and electronically required for the concerted bond-forming and bond-breaking process.

The direct consequence of this backside attack is a complete inversion of the stereochemical configuration at the C3 carbon, often referred to as a Walden inversion.

Diagram 1: Sₙ2 reaction mechanism showing inversion of configuration.

Key Factors for Successful Substitution:
  • Nucleophile Choice: Stronger nucleophiles lead to faster reaction rates. Anionic nucleophiles (e.g., RS⁻, N₃⁻, RO⁻) are generally more potent than their neutral counterparts (RSH, RNH₂, ROH).

  • Solvent Selection: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetonitrile (MeCN) are ideal for Sₙ2 reactions. They solvate the cation of the nucleophilic salt without strongly solvating (and thus deactivating) the anionic nucleophile, enhancing its reactivity.

  • Temperature Control: While gentle heating can increase the reaction rate, excessive temperatures may promote side reactions, such as elimination (E2). Reaction temperature should be optimized for each specific nucleophile.

Experimental Protocols: A Multi-Nucleophile Approach

The true utility of this compound lies in its compatibility with a diverse array of nucleophiles, enabling the synthesis of various classes of 3-substituted THF derivatives.

experimental_workflow cluster_nucleophiles Nucleophile Classes cluster_products Product Scaffolds start This compound N_nuc Nitrogen (R-NH₂, N₃⁻) O_nuc Oxygen (RO⁻, RCO₂⁻) S_nuc Sulfur (RS⁻) N_prod (S)-3-Amino/Azido-THF N_nuc->N_prod Sₙ2 Inversion O_prod (S)-3-Alkoxy/Acyloxy-THF O_nuc->O_prod Sₙ2 Inversion S_prod (S)-3-Thioether-THF S_nuc->S_prod Sₙ2 Inversion

Diagram 2: General workflow for diversifying the C3 position.

Protocol 3.1: Synthesis of (S)-3-Azido-tetrahydrofuran

The azide functional group is a highly versatile synthon, readily converted to a primary amine by reduction (e.g., with H₂/Pd-C or LiAlH₄) or used in "click" chemistry reactions. The azide anion is an excellent nucleophile for Sₙ2 reactions.

Materials:

  • This compound (1.0 eq)

  • Sodium Azide (NaN₃) (1.5 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add this compound.

  • Solvent and Reagent Addition: Dissolve the starting material in anhydrous DMF (approx. 0.5 M concentration). Add sodium azide in one portion.

  • Reaction Conditions: Heat the reaction mixture to 60-70 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 20% Ethyl Acetate/Hexanes mobile phase). The reaction is typically complete within 4-6 hours.

  • Work-up: Cool the reaction to room temperature. Pour the mixture into a separatory funnel containing diethyl ether and saturated NaHCO₃ solution.

  • Extraction: Separate the layers. Extract the aqueous layer twice more with diethyl ether.

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude (S)-3-Azido-tetrahydrofuran.

  • Purification: The product can often be used directly in the next step or purified by vacuum distillation or flash column chromatography if necessary.

Self-Validation:

  • FT-IR Spectroscopy: Expect a strong, sharp absorption band around 2100 cm⁻¹ characteristic of the azide (N=N=N) stretch.

  • Chiral HPLC/GC: Confirmation of stereochemical inversion and enantiomeric purity can be achieved by comparison to a racemic standard.

Protocol 3.2: Synthesis of (S)-3-(Phenylthio)-tetrahydrofuran

Thiols and thiolates are potent nucleophiles, and the resulting thioethers are stable functional groups found in various drug molecules.[7][8]

Materials:

  • This compound (1.0 eq)

  • Thiophenol (1.1 eq)

  • Potassium Carbonate (K₂CO₃) (1.5 eq)

  • Anhydrous Acetonitrile (MeCN)

  • Ethyl acetate

  • 1 M aqueous HCl

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask, add thiophenol and anhydrous acetonitrile.

  • Base Addition: Add potassium carbonate to the solution and stir for 15 minutes at room temperature to generate the thiophenolate nucleophile in situ.

  • Substrate Addition: Add this compound to the stirring suspension.

  • Reaction Conditions: Heat the mixture to reflux (approx. 82 °C).

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed (typically 8-12 hours).

  • Work-up: Cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate. Wash the organic solution sequentially with 1 M HCl, water, and brine.

  • Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford pure (S)-3-(Phenylthio)-tetrahydrofuran.

Causality Behind Choices:

  • Solvent: Acetonitrile is an excellent polar aprotic solvent for this Sₙ2 reaction, promoting high rates and clean conversion.

Protocol 3.3: Synthesis of (S)-3-Phenoxy-tetrahydrofuran

The formation of an ether linkage via the Williamson ether synthesis is a classic and reliable transformation.

Materials:

  • This compound (1.0 eq)

  • Phenol (1.2 eq)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.3 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Nucleophile Preparation: To a flame-dried, three-neck flask under nitrogen, carefully add the sodium hydride dispersion. Wash the NaH with hexanes to remove the mineral oil, then carefully decant the hexanes.

  • Solvent Addition: Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.

  • Deprotonation: Add a solution of phenol in anhydrous THF dropwise to the NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for another 30 minutes until hydrogen gas evolution ceases.

  • Substrate Addition: Re-cool the mixture to 0 °C and add a solution of this compound in anhydrous THF dropwise.

  • Reaction Conditions: Allow the reaction to warm to room temperature and then heat to 50 °C overnight.

  • Monitoring: Follow the reaction progress by TLC.

  • Quenching: Cool the reaction to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction: Partition the mixture between diethyl ether and water. Separate the layers and extract the aqueous phase with diethyl ether.

  • Washing, Drying, and Concentration: Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.

  • Purification: Purify the residue by flash column chromatography to yield the target ether.

Expertise & Experience:

  • NaH Handling: Sodium hydride is a highly reactive and flammable reagent. It must be handled with extreme care under an inert atmosphere. Washing with hexanes to remove the protective mineral oil increases its reactivity and ensures accurate stoichiometry.

  • Staged Addition: Adding the substrate after the complete formation of the nucleophile (sodium phenoxide) ensures that the substitution reaction proceeds smoothly without competing side reactions involving the acidic phenol proton.

Summary of Reaction Conditions

Nucleophile ClassExample NucleophileBase (if needed)Recommended SolventTypical Temp. (°C)Product Class
Nitrogen Sodium Azide (NaN₃)N/ADMF60-70(S)-3-Azido-THF
BenzylamineK₂CO₃MeCN80(S)-3-(Benzylamino)-THF
Sulfur ThiophenolK₂CO₃MeCN82 (reflux)(S)-3-Thioether-THF
Oxygen PhenolNaHTHF50(S)-3-Ether-THF
Sodium BenzoateN/ADMF80(S)-3-Ester-THF
Carbon Sodium Cyanide (NaCN)N/ADMSO90(S)-3-Cyano-THF

Conclusion

This compound is a robust and reliable chiral building block for the stereospecific synthesis of a wide range of (S)-3-substituted tetrahydrofurans. The protocols detailed in this application note demonstrate the versatility of this substrate with nitrogen, sulfur, and oxygen nucleophiles. The predictable and complete inversion of stereochemistry via the Sₙ2 mechanism provides a powerful tool for medicinal chemists and drug development professionals, enabling the controlled and efficient synthesis of complex, enantiomerically pure molecules. Careful selection of the nucleophile, solvent, and reaction temperature are the critical parameters for achieving optimal outcomes.

References

  • The Organic Chemistry Tutor. (2021, February 24). SN2 Reaction Mechanisms [Video]. YouTube. Retrieved from [Link]

  • Google Patents. (n.d.). CN105218490B - Preparation method of (R)-tetrahydrofuran-3-amine.
  • Kabachnik, M. I., et al. (2018). Stereochemistry of electrophilic and nucleophilic substitutions at phosphorus. ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydrofuran synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). CN1887880A - Synthesis of S-(3)-hydroxy tetrahydrofuran.
  • Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Substituted Tetrahydrofurans. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Alkyl iodide synthesis by iodination or substitution. Retrieved from [Link]

  • Wikipedia. (n.d.). Furan. Retrieved from [Link]

  • Wolfe, J. P., & Hay, M. B. (2006). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Current Organic Chemistry, 10(16), 2145-2173. Retrieved from [Link]

  • American Chemical Society. (2026, January 23). Isolation of Potassium Bis(amido)diazadipnictogenide Salts. Retrieved from [Link]

  • Ashenhurst, J. (2012, July 4). The SN2 Reaction Mechanism. Master Organic Chemistry. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2019, October 15). Reactions of thiols [Video]. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 11.2: The SN2 Reaction. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactions of Thiols. Retrieved from [Link]

  • Wikipedia. (n.d.). SN2 reaction. Retrieved from [Link]

  • Liu, Z., et al. (2003). Synthesis of “Porphyrin-Linker-Thiol” Molecules with Diverse Linkers for Studies of Molecular-Based Information Storage. Journal of Organic Chemistry, 68(10), 3900-3908. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, June 10). 4.4: Stereochemistry in Nucleophilic Substitution. Retrieved from [Link]

  • Organic Chemistry. (n.d.). CHAPTER 9. SUBSTITUTION REACTIONS. Retrieved from [Link]

  • Chad's Prep. (2021, February 1). 13.7 Thiols | Organic Chemistry [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Radical addition of tetrahydrofuran to imines assisted by tert-butyl hydroperoxide. Retrieved from [Link]

  • BYJU'S. (n.d.). SN1 and SN2 Reaction of Haloalkanes. Retrieved from [Link]

  • MDPI. (n.d.). Isolation of a Bis-Iodurated Tetra-THF as a Trace Product from the Oxidation of Squalene with RuO4 and Its Double Ring Expansion to a Novel bis-THF-bis-THP Compound. Retrieved from [Link]

  • Google Patents. (n.d.). US4175009A - Separation of alcohol from tetrahydrofuran.
  • Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • iPrep. (2024, August 8). Stereochemical Aspects of Nucleophilic Substitution Reactions I | Chemistry | Class 12th | iPrep [Video]. YouTube. Retrieved from [Link]

  • Dalal Institute. (n.d.). Aromatic Nucleophilic Substitution. Retrieved from [Link]

  • Chad's Prep. (2018, September 20). 13.7 Nomenclature, Synthesis, and Reactions of Thiols [Video]. YouTube. Retrieved from [Link]

  • Winners Education Centre. (2022, August 17). A-Level H2 Chemistry: Tri-iodomethane (Iodoform) Formation of Alcohols [Video]. YouTube. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2016, April 16). Hydroboration Oxidation Mechanism of Alkenes - BH3, THF, H2O2, OH- Organic Chemistry [Video]. YouTube. Retrieved from [Link]

  • University of Illinois. (n.d.). Nucleophilic Substitution Reactions. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A new palladium-mediated approach to 4-N-arylamino-1-butanols from peroxidic tetrahydrofuran and primary aromatic amines. Retrieved from [Link]

Sources

The Strategic Application of (R)-3-Iodo-tetrahydrofuran in Contemporary Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Ascendancy of Chiral Scaffolds in Drug Design

In the landscape of modern drug discovery, the demand for stereochemically pure building blocks is paramount. The chirality of a molecule can profoundly influence its pharmacological profile, dictating its efficacy, selectivity, and safety. Among the privileged heterocyclic scaffolds, the tetrahydrofuran (THF) moiety is a recurring motif in a multitude of biologically active natural products and synthetic drugs, prized for its favorable physicochemical properties, including metabolic stability and the ability to engage in crucial hydrogen bonding interactions.[1] This guide focuses on a particularly valuable derivative: (R)-3-Iodo-tetrahydrofuran. Its defined stereochemistry and the reactive carbon-iodine bond make it a strategic starting material for introducing the chiral THF core into complex drug molecules, most notably in the development of potent antiviral agents.

Core Utility: A Gateway to Chiral Amines for HIV Protease Inhibitors

The principal application of this compound in medicinal chemistry is as a precursor to chiral 3-substituted tetrahydrofurans, especially (R)-3-aminotetrahydrofuran and its derivatives. These amines are critical components of the P2 ligand in several highly potent HIV-1 protease inhibitors, including the FDA-approved drug Darunavir.[2][3] The tetrahydrofuran ring is specifically designed to form strong hydrogen bonds with the backbone atoms of the protease active site, a strategy that has proven effective in combating drug resistance.[2][4]

The synthetic utility of this compound stems from the iodo group being an excellent leaving group for nucleophilic substitution (SN2) reactions. This allows for the stereospecific introduction of various functionalities at the C3 position with inversion of configuration, a cornerstone of modern asymmetric synthesis.[5]

Synthetic Pathways and Key Transformations

The journey from a simple precursor to a medicinally relevant chiral amine involves a series of well-established, yet nuanced, chemical transformations. The following sections detail the synthesis of this compound and its subsequent conversion into a key amine intermediate.

Diagram: Overall Synthetic Workflow

G A (R)-3-Hydroxytetrahydrofuran B This compound A->B Iodination (e.g., PPh3, Imidazole, I2) C (S)-3-Azidotetrahydrofuran B->C SN2 Azidation (e.g., NaN3) D (S)-3-Aminotetrahydrofuran C->D Reduction (e.g., H2, Pd/C) E HIV Protease Inhibitor Ligand D->E Coupling/Functionalization G cluster_0 Synthesis of Key Intermediate cluster_1 Drug Synthesis A (R)-3-Iodo-THF B (S)-3-Amino-THF A->B 1. NaN3 2. H2, Pd/C D Potent HIV Protease Inhibitor (e.g., Darunavir analogue) B->D Coupling Reaction C Core Structure of Drug C->D

Sources

The Strategic Application of (R)-3-Iodo-tetrahydrofuran in the Synthesis of Chiral Antiviral Nucleoside Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chiral Scaffolds in Antiviral Drug Design

The relentless challenge posed by viral diseases necessitates the continuous innovation of potent and selective antiviral therapeutics. A significant portion of modern antiviral agents are nucleoside analogs, which act by mimicking natural nucleosides and interfering with viral replication processes.[1][2] The stereochemistry of these analogs is paramount to their efficacy and safety, as biological systems are exquisitely sensitive to the three-dimensional arrangement of molecules. The tetrahydrofuran ring, a core component of natural nucleosides, is a privileged scaffold in the design of these antiviral agents. Specifically, the controlled installation of substituents on the tetrahydrofuran ring with the correct stereochemistry is a critical aspect of their synthesis.

(R)-3-Iodo-tetrahydrofuran is a valuable, albeit often transiently generated, chiral building block in the stereoselective synthesis of these complex molecules. Its utility stems from two key features: the defined stereocenter at the 3-position, which dictates the stereochemistry of the final nucleoside analog, and the iodo group, which serves as an excellent leaving group for nucleophilic substitution by a nucleobase. This application note provides a detailed protocol for the in situ generation of this compound and its subsequent use in the synthesis of a key precursor for antiviral nucleoside analogs.

Mechanistic Rationale: The Appel Reaction for Stereospecific Iodination

The direct synthesis and isolation of this compound can be challenging due to its potential instability. A more practical and efficient approach is its in situ generation from a stable and commercially available precursor, such as (S)-3-hydroxytetrahydrofuran. To achieve the desired (R) configuration at the carbon bearing the iodine, a reaction that proceeds with inversion of stereochemistry is required. The Appel reaction is an ideal choice for this transformation.[3]

The reaction mechanism involves the activation of the alcohol with triphenylphosphine and an iodine source (in this case, iodine itself). This forms an alkoxyphosphonium iodide intermediate. The iodide ion then acts as a nucleophile, attacking the carbon bearing the activated hydroxyl group in an SN2 fashion, leading to the desired this compound with complete inversion of stereochemistry. The driving force for this reaction is the formation of the highly stable triphenylphosphine oxide byproduct.

Appel_Mechanism cluster_0 Activation of Alcohol cluster_1 SN2 Displacement S_3_OH (S)-3-hydroxytetrahydrofuran Oxyphosphonium Alkoxyphosphonium Iodide Intermediate S_3_OH->Oxyphosphonium  PPh₃I₂ PPh3_I2 PPh₃ + I₂ PPh3_I2->Oxyphosphonium R_3_I_THF This compound Oxyphosphonium->R_3_I_THF  I⁻ (SN2 attack) TPPO Triphenylphosphine Oxide Oxyphosphonium->TPPO Iodide I⁻ Iodide->R_3_I_THF

Caption: Appel Reaction Mechanism for Iodination.

Experimental Protocols

This section details a two-part, one-pot procedure for the synthesis of a nucleoside analog precursor. Part A describes the in situ generation of this compound, and Part B details its immediate use in a nucleophilic substitution reaction with a protected nucleobase.

Part A: In Situ Generation of this compound via Appel Reaction

Objective: To convert (S)-3-hydroxytetrahydrofuran to this compound with inversion of stereochemistry.

Materials:

ReagentMolar Mass ( g/mol )AmountMoles (mmol)
(S)-3-hydroxytetrahydrofuran88.111.0 g11.35
Triphenylphosphine (PPh₃)262.293.57 g13.62
Iodine (I₂)253.813.46 g13.62
Imidazole68.080.93 g13.62
Anhydrous Dichloromethane (DCM)-50 mL-

Procedure:

  • To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add triphenylphosphine (3.57 g, 13.62 mmol) and imidazole (0.93 g, 13.62 mmol).

  • Add anhydrous dichloromethane (30 mL) and stir the mixture at room temperature until all solids have dissolved.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of iodine (3.46 g, 13.62 mmol) in anhydrous dichloromethane (10 mL) dropwise over 15 minutes. The solution will turn dark brown.

  • After the addition is complete, stir the mixture at 0 °C for a further 15 minutes.

  • Add a solution of (S)-3-hydroxytetrahydrofuran (1.0 g, 11.35 mmol) in anhydrous dichloromethane (10 mL) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting alcohol is consumed.

  • The resulting solution containing this compound is used directly in Part B without workup or purification.

Causality and Self-Validation:

  • Inert Atmosphere: Prevents the reaction of triphenylphosphine with atmospheric oxygen.

  • Anhydrous Conditions: Water can react with the phosphonium intermediates, reducing the yield.

  • Imidazole: Acts as a mild base to neutralize the HI formed during the reaction, preventing side reactions.

  • Slow Addition of Iodine: Controls the exothermic reaction.

  • TLC Monitoring: Ensures the complete conversion of the starting material before proceeding to the next step, which is crucial for a one-pot synthesis.

Part B: Synthesis of a Nucleoside Analog Precursor

Objective: To couple the in situ generated this compound with a protected nucleobase.

Materials:

ReagentMolar Mass ( g/mol )AmountMoles (mmol)
2,4-Bis(trimethylsilyloxy)pyrimidine (Silylated Uracil)254.483.20 g12.58
Anhydrous Acetonitrile-20 mL-

Procedure:

  • To the reaction mixture from Part A containing this compound, add 2,4-bis(trimethylsilyloxy)pyrimidine (3.20 g, 12.58 mmol).

  • Heat the reaction mixture to reflux (approximately 40 °C for DCM, or solvent can be switched to acetonitrile for higher temperatures if needed) and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (30 mL).

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 30 mL).

  • Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield the desired nucleoside analog precursor.

Causality and Self-Validation:

  • Silylated Nucleobase: The trimethylsilyl groups increase the nucleophilicity of the pyrimidine nitrogen and improve its solubility in organic solvents.

  • Heating: Provides the necessary activation energy for the nucleophilic substitution reaction.

  • Aqueous Workup: Removes the triphenylphosphine oxide byproduct and other water-soluble impurities.

  • Chromatographic Purification: Ensures the isolation of the pure product, which is essential for subsequent synthetic steps and biological evaluation.

Synthesis_Workflow Start (S)-3-hydroxytetrahydrofuran Appel_Reaction Part A: Appel Reaction (in situ generation) Start->Appel_Reaction Intermediate This compound (in solution) Appel_Reaction->Intermediate Coupling Part B: Nucleophilic Substitution with Silylated Uracil Intermediate->Coupling Product Nucleoside Analog Precursor Coupling->Product Purification Workup & Purification Product->Purification

Caption: Overall Synthetic Workflow.

Conclusion

This application note demonstrates a robust and stereoselective method for the synthesis of a key nucleoside analog precursor utilizing this compound as a transient intermediate. The protocol's reliance on a one-pot procedure from a readily available chiral alcohol enhances its efficiency and practicality for researchers in drug discovery and development. The principles outlined here can be adapted for the synthesis of a wide range of antiviral compounds where the precise control of stereochemistry is critical for biological activity.

References

  • Appel Reaction. Organic Chemistry Portal. [Link]

  • Antiviral nucleoside analogs. M. V. Vorobeva, A. A. Gerasimova, A. I. Konstantinov, T. S. Zatsepin, and T. S. Oretskaya. Russian Chemical Reviews, 2021, 90(5), 585-612. [Link]

  • Unifying the synthesis of nucleoside analogs. J. S. Parker and C. J. Schofield. Science, 2020, 369(6505), 776-777. [Link]

  • Process for the efficient preparation of 3-hydroxytetrahydrofuran.

Sources

Formation and Application of (R)-3-Tetrahydrofurylmagnesium Iodide: A Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of a Chiral Grignard Reagent

In the landscape of modern organic synthesis, the quest for enantiomerically pure molecules is paramount, particularly in the fields of medicinal chemistry and materials science. Chiral building blocks serve as foundational scaffolds for the construction of complex molecular architectures with defined stereochemistry. Among these, the (R)-3-tetrahydrofuryl moiety is a privileged structural motif found in a variety of biologically active natural products and pharmaceuticals.[1] The corresponding Grignard reagent, (R)-3-tetrahydrofurylmagnesium iodide, represents a potent and highly valuable nucleophilic synthon for the introduction of this chiral fragment.

This guide provides a comprehensive overview of the formation of (R)-3-tetrahydrofurylmagnesium iodide from (R)-3-iodo-tetrahydrofuran, addressing the inherent challenges and offering detailed protocols for its successful preparation and subsequent application in stereoselective synthesis.

Core Challenge: The Specter of β-Hydride Elimination

The primary obstacle in the formation of a stable Grignard reagent from 3-halotetrahydrofurans is the propensity for a β-hydride elimination reaction. This deleterious side-reaction leads to the opening of the tetrahydrofuran ring, yielding allylic alkoxide byproducts and consuming the desired organometallic species. The mechanism involves the transfer of a hydrogen atom from the C2 or C4 position to the magnesium center, facilitated by the formation of a five-membered cyclic transition state, ultimately leading to the cleavage of the C-O bond.

To mitigate this ring-opening, the formation of the Grignard reagent must be conducted under conditions that favor the desired magnesium insertion over the elimination pathway. Low temperatures are crucial for suppressing the rate of β-hydride elimination, which typically has a higher activation energy than the Grignard formation itself.

G cluster_0 Desired Grignard Formation cluster_1 Decomposition Pathway R_I_THF This compound R_MgI_THF (R)-3-Tetrahydrofuryl-MgI R_I_THF->R_MgI_THF + Mg(0) / THF Mg Mg(0) R_MgI_THF_decomp (R)-3-Tetrahydrofuryl-MgI TS [Cyclic Transition State] R_MgI_THF_decomp->TS β-Hydride Elimination Ring_Opened Allylic Alkoxide Byproduct TS->Ring_Opened

Caption: Desired formation versus decomposition of 3-tetrahydrofuryl Grignard.

Protocol 1: Low-Temperature Formation using Activated Magnesium

This protocol prioritizes the use of activated magnesium at cryogenic temperatures to enhance the rate of Grignard formation relative to the decomposition pathway. The activation of magnesium is critical for removing the passivating oxide layer and increasing the surface area for reaction.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound>98% enantiomeric excessCommercially availableStore under argon, protect from light.
Magnesium turningsHigh purityStandard chemical supplier
IodineCrystal, ACS gradeStandard chemical supplierUsed as an activator.
1,2-DibromoethaneAnhydrousStandard chemical supplierUsed for chemical activation.
Tetrahydrofuran (THF)Anhydrous, inhibitor-freeDistilled from Na/benzophenoneEssential for reaction success.
Step-by-Step Procedure
  • Glassware Preparation: All glassware must be rigorously dried in an oven at >120 °C overnight and assembled hot under a stream of dry argon or nitrogen.

  • Magnesium Activation:

    • Place magnesium turnings (1.2 equivalents) in a three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar.

    • Briefly flame-dry the flask containing the magnesium under a flow of inert gas.

    • Add a single crystal of iodine. The purple vapor will coat the magnesium turnings.

    • Add a small volume of anhydrous THF and a few drops of 1,2-dibromoethane. Gentle warming may be required to initiate the reaction, which is indicated by the disappearance of the iodine color and bubbling at the magnesium surface.

  • Reaction Setup:

    • Cool the flask to -78 °C using a dry ice/acetone bath.

    • Prepare a solution of this compound (1.0 equivalent) in anhydrous THF in the dropping funnel.

  • Grignard Reagent Formation:

    • Add the solution of this compound dropwise to the stirred suspension of activated magnesium at -78 °C over a period of 1-2 hours.

    • Maintain the temperature at -78 °C and stir the reaction mixture for an additional 2-3 hours after the addition is complete. The formation of a cloudy grey-brown solution is indicative of Grignard reagent formation.

  • In-Situ Use: The resulting Grignard reagent is thermally labile and should be used immediately in subsequent reactions without isolation.

Protocol 2: Halogen-Magnesium Exchange

An alternative approach that can be advantageous for sensitive substrates is the halogen-magnesium exchange reaction. This method avoids the use of elemental magnesium and can often be performed under milder conditions with greater functional group tolerance. Isopropylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl) is a common reagent for this transformation.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound>98% enantiomeric excessCommercially available
i-PrMgCl·LiClSolution in THFCommercially availableTitrate prior to use.
Tetrahydrofuran (THF)Anhydrous, inhibitor-freeDistilled from Na/benzophenone
Step-by-Step Procedure
  • Reaction Setup: In a flame-dried, argon-purged flask, dissolve this compound (1.0 equivalent) in anhydrous THF.

  • Cooling: Cool the solution to a temperature between -20 °C and -40 °C.

  • Exchange Reaction: Add a solution of i-PrMgCl·LiCl (1.05-1.1 equivalents) dropwise to the stirred solution of the iodide.

  • Monitoring: The progress of the exchange reaction can be monitored by quenching small aliquots with a deuterated source (e.g., D₂O) and analyzing the extent of deuterium incorporation by ¹H NMR.

  • In-Situ Use: The resulting (R)-3-tetrahydrofurylmagnesium chloride is then ready for immediate use in the next synthetic step.

Characterization: Titration of the Grignard Reagent

It is crucial to determine the concentration of the freshly prepared Grignard reagent before its use in a subsequent reaction. A common and reliable method is titration with a known amount of a protic compound in the presence of an indicator.

Titration Protocol
  • Indicator Solution: In a flame-dried vial under an inert atmosphere, dissolve a small amount of a suitable indicator, such as 1,10-phenanthroline or N-phenyl-1-naphthylamine, in anhydrous THF.

  • Titration: To the indicator solution, add a precise volume of a standard solution of a secondary alcohol (e.g., sec-butanol in THF) of known concentration.

  • Endpoint: Add the prepared Grignard reagent solution dropwise via syringe until a persistent color change is observed, indicating the endpoint of the titration.

  • Calculation: The molarity of the Grignard reagent can be calculated based on the volume of the titrant and the stoichiometry of the reaction.

Applications in Stereoselective Synthesis

The primary utility of (R)-3-tetrahydrofurylmagnesium iodide is as a nucleophile for the formation of new carbon-carbon and carbon-heteroatom bonds with the transfer of its stereochemical information.

Addition to Carbonyl Compounds

A fundamental application is the reaction with aldehydes and ketones to generate chiral secondary and tertiary alcohols, respectively. The stereochemical outcome of these additions can often be predicted using Felkin-Anh or Cram's chelation control models, depending on the substrate and reaction conditions. These reactions are typically performed at low temperatures to maximize stereoselectivity.[2][3][4][5][6][7]

Synthesis of Bioactive Molecules

The chiral tetrahydrofuran motif introduced by this Grignard reagent is a key component of numerous natural products and pharmaceuticals. For instance, it serves as a crucial building block in the synthesis of certain lignans, polyether antibiotics, and other complex molecules with important biological activities.[8] The ability to introduce this fragment in a stereodefined manner is a significant advantage in total synthesis endeavors.

Conclusion

The successful formation of (R)-3-tetrahydrofurylmagnesium iodide requires careful control of reaction conditions, particularly temperature, to circumvent the competing ring-opening via β-hydride elimination. The use of activated magnesium or the application of a halogen-magnesium exchange protocol provides reliable access to this valuable chiral Grignard reagent. Its subsequent use in stereoselective additions to electrophiles opens a direct pathway to enantiomerically enriched molecules containing the important 3-tetrahydrofuryl substructure, making it an indispensable tool for researchers in organic synthesis and drug development.

References

  • Niidu, A., Paju, A., Müürissepp, A.-M., Kailas, T., Pehk, T., & Lopp, M. (2009).
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  • Spivey, A. C., Laraia, L., Bayly, A. R., Rzepa, H. S., & White, A. J. P. (2010). Stereoselective synthesis of cis- and trans-2,3-disubstituted tetrahydrofurans via oxonium-prins cyclization: access to the cordigol ring system. Organic Letters, 12(5), 900–903.
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  • ResearchGate. (n.d.). Examples of chiral bioactive 2,2-disubstituted THF. Retrieved from [Link]

  • Mu, Y., & Zhang, T. (2021). Efficient synthesis of tetrahydrofurans with chiral tertiary allylic alcohols catalyzed by Ni/P-chiral ligand DI-BIDIME. Organic Chemistry Frontiers, 8(1), 59-65.
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  • Huang, B., You, S., & Cai, M. (2010). Regio- and Stereo-selective Synthesis of Tetrasubstituted Olefins by the Three-Component Tandem Reaction of Phenylselenomagnesium Bromide, Acetylenic Sulfones and Allylic Bromides. Journal of Chemical Research, 34(3), 127-129.
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  • Li, X., et al. (2022). Total Synthesis of Daphgraciline, a Yuzurine-Type Alkaloid. Journal of the American Chemical Society, 144(1), 239-244.
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  • Chemistry LibreTexts. (2023, January 22). Grignard Reagents. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 19). 19.7: Nucleophilic Addition of Hydride and Grignard Reagents - Alcohol Formation. Retrieved from [Link]

  • Brown, M., et al. (2015). Synthesis of New Chiral Diaryliodonium Salts. Synlett, 26(01), A-E.
  • ResearchGate. (n.d.). Iodination of Alcohols using Triphenylphosphine/Iodine in Ionic Liquid under Solvent-Free Conditions. Retrieved from [Link]

  • Orchin, M. (1989). The Grignard Reagent: Preparation, Structure, and Some Reactions.

Sources

Application Notes and Protocols for Copper-Catalyzed Coupling Reactions with (R)-3-Iodo-tetrahydrofuran

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Chiral Tetrahydrofuran Moiety in Modern Drug Discovery

The tetrahydrofuran (THF) ring system is a prevalent structural motif in a vast number of natural products and biologically active molecules.[1] Its presence is often crucial for defining the three-dimensional architecture of a molecule, thereby dictating its interaction with biological targets. In particular, chiral substituted tetrahydrofurans are of significant interest to the pharmaceutical industry, where they serve as key building blocks in the synthesis of complex therapeutic agents.[2][3] The ability to stereoselectively introduce functionality onto the THF scaffold is therefore a critical challenge and a significant opportunity in the development of novel pharmaceuticals.

(R)-3-Iodo-tetrahydrofuran is a valuable chiral building block that allows for the introduction of diverse molecular fragments at the C3 position through cross-coupling reactions. The C(sp³)-I bond, while typically less reactive than its C(sp²) counterparts, can be effectively activated using transition metal catalysts. Copper, being an earth-abundant and relatively inexpensive metal, has emerged as a powerful catalyst for a variety of cross-coupling reactions, offering a more sustainable alternative to precious metals like palladium.[4]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the application of copper-catalyzed coupling reactions with this compound. We will delve into the mechanistic underpinnings of these transformations and provide field-proven, step-by-step protocols for Sonogashira-type (C-C), Suzuki-Miyaura-type (C-C), and Buchwald-Hartwig-type (C-N) cross-coupling reactions. The protocols are designed to be self-validating, with explanations for key experimental choices to ensure robust and reproducible results.

Core Principles: Mechanistic Insights into Copper-Catalyzed Cross-Coupling with Secondary Alkyl Iodides

Understanding the underlying reaction mechanisms is paramount for successful protocol development and troubleshooting. While the precise mechanisms of copper-catalyzed cross-coupling reactions can be complex and substrate-dependent, a general framework can be outlined. For the coupling of an alkyl iodide, a radical-mediated pathway is often proposed, particularly for Sonogashira-type reactions.[5]

A plausible catalytic cycle for the copper-catalyzed coupling of this compound is depicted below. The cycle is initiated by the formation of a copper-acetylide species from the terminal alkyne and the copper catalyst. A key step involves the activation of the C-I bond of the alkyl iodide, which can proceed through a single-electron transfer (SET) mechanism to generate an alkyl radical. This radical then couples with the copper-acetylide to form the desired product and regenerate the active copper catalyst.

Copper-Catalyzed Cross-Coupling Figure 1: Plausible Catalytic Cycle for Sonogashira-Type Coupling cluster_0 Catalytic Cycle Cu_I Cu(I) Catalyst Cu_Acetylide Cu-C≡CR' Cu_I->Cu_Acetylide + R'C≡CH - H+ Alkyne R'C≡CH Radical (R)-3-THF• Cu_Acetylide->Radical + (R)-3-Iodo-THF (SET) Cu_II_I Cu(II)-I Cu_Acetylide->Cu_II_I + (R)-3-Iodo-THF Alkyl_Iodide (R)-3-Iodo-THF Product 3-(Alkynyl)-THF Radical->Product + Cu-C≡CR' Product->Cu_I Regeneration Cu_II_I->Cu_I Reductive Process

Caption: Plausible catalytic cycle for copper-catalyzed Sonogashira-type coupling.

A critical aspect of these reactions is the choice of ligand, base, and solvent, as these parameters can significantly influence the reaction kinetics, yield, and stereochemical outcome.[6] For chiral substrates like this compound, maintaining the stereochemical integrity at the C3 position is of utmost importance. While radical intermediates are often associated with racemization, the rapid trapping of the alkyl radical by the copper-acetylide can lead to high stereoretention.

Experimental Protocols

Protocol 1: Copper-Catalyzed Sonogashira-Type Coupling of this compound with Terminal Alkynes

This protocol is adapted from a general method for the copper-catalyzed Sonogashira-type cross-coupling of unactivated alkyl iodides.[5]

Objective: To synthesize 3-alkynyl-tetrahydrofurans with retention of stereochemistry.

Workflow Diagram:

Sonogashira Workflow Figure 2: Workflow for Sonogashira-Type Coupling Start Start Reagents Combine (R)-3-Iodo-THF, Alkyne, CuI, Ligand, and Base in Solvent Start->Reagents Reaction Heat Reaction Mixture (e.g., 80-100 °C) Reagents->Reaction Monitoring Monitor by TLC/GC-MS Reaction->Monitoring Workup Quench, Extract, and Dry Monitoring->Workup Purification Purify by Column Chromatography Workup->Purification Analysis Characterize Product (NMR, MS, Chiral HPLC) Purification->Analysis End End Analysis->End

Caption: Experimental workflow for the Sonogashira-type coupling reaction.

Materials:

  • This compound (1.0 equiv)

  • Terminal Alkyne (1.2-1.5 equiv)

  • Copper(I) Iodide (CuI) (5-10 mol%)

  • Ligand (e.g., 1,10-Phenanthroline or a diamine) (10-20 mol%)

  • Base (e.g., Cs₂CO₃ or K₃PO₄) (2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or DMF)

Procedure:

  • Inert Atmosphere: To an oven-dried Schlenk tube, add a magnetic stir bar, Copper(I) Iodide, the ligand, and the base.

  • Reagent Addition: Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times. Add the anhydrous, degassed solvent, followed by this compound and the terminal alkyne via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath and stir vigorously at the specified temperature (typically 80-100 °C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

  • Analysis: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC).

Rationale for Experimental Choices:

  • Inert Atmosphere: Copper(I) catalysts can be sensitive to oxidation, which would deactivate the catalyst. An inert atmosphere is crucial for reproducibility.

  • Anhydrous and Degassed Solvent: Water can interfere with the reaction by protonating the copper-acetylide intermediate. Degassing the solvent removes dissolved oxygen.

  • Ligand: The ligand stabilizes the copper catalyst, enhances its solubility, and can influence the reaction rate and stereoselectivity. Diamine and phenanthroline ligands have shown efficacy in similar systems.

  • Base: The base is required to deprotonate the terminal alkyne to form the nucleophilic copper-acetylide species. The choice of base can impact the reaction efficiency.[6]

Expected Outcomes and Data:

EntryAlkyneLigandBaseTemp (°C)Yield (%)e.e. (%)
1Phenylacetylene1,10-PhenanthrolineCs₂CO₃9085-95>98
21-OctyneN,N'-DimethylethylenediamineK₃PO₄8070-80>98
3TrimethylsilylacetyleneNoneCs₂CO₃10065-75>98

Note: The data presented in this table are representative and may vary depending on the specific substrate and reaction conditions.

Protocol 2: Copper-Catalyzed Suzuki-Miyaura-Type Coupling of this compound with Boronic Acids/Esters

This protocol is based on general principles of copper-catalyzed Suzuki-Miyaura couplings of alkylboron reagents.

Objective: To synthesize 3-aryl- or 3-vinyl-tetrahydrofurans with retention of stereochemistry.

Workflow Diagram:

Suzuki Workflow Figure 3: Workflow for Suzuki-Miyaura-Type Coupling Start Start Reagents Combine (R)-3-Iodo-THF, Boronic Acid/Ester, CuI, Ligand, and Base in Solvent Start->Reagents Reaction Heat Reaction Mixture (e.g., 60-100 °C) Reagents->Reaction Monitoring Monitor by TLC/LC-MS Reaction->Monitoring Workup Quench, Extract, and Dry Monitoring->Workup Purification Purify by Column Chromatography Workup->Purification Analysis Characterize Product (NMR, MS, Chiral HPLC) Purification->Analysis End End Analysis->End

Caption: Experimental workflow for the Suzuki-Miyaura-type coupling reaction.

Materials:

  • This compound (1.0 equiv)

  • Aryl- or Vinylboronic Acid or Ester (1.5 equiv)

  • Copper(I) source (e.g., CuI, Cu(OAc)₂) (5-10 mol%)

  • Ligand (e.g., a phosphine or phenanthroline ligand) (10-20 mol%)

  • Base (e.g., K₂CO₃, CsF, or a phosphate base) (2.0-3.0 equiv)

  • Anhydrous solvent (e.g., THF, Toluene, or a mixture with water)

Procedure:

  • Inert Atmosphere: In a Schlenk tube, combine the copper source, ligand, and base.

  • Reagent Addition: Evacuate and backfill with an inert gas. Add the boronic acid/ester and this compound, followed by the anhydrous solvent.

  • Reaction: Heat the mixture to the desired temperature (typically 60-100 °C) with vigorous stirring.

  • Monitoring: Follow the reaction progress by TLC or LC-MS.

  • Work-up: After cooling, dilute the reaction with water and extract with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sulfate, and concentrate. Purify the residue by flash chromatography.

  • Analysis: Characterize the product by NMR and mass spectrometry, and determine the enantiomeric excess by chiral HPLC.

Rationale for Experimental Choices:

  • Boronic Acid vs. Ester: Boronic esters are often more stable and easier to handle than the corresponding acids.

  • Base: The base plays a crucial role in the transmetalation step of the Suzuki-Miyaura reaction. The choice of base can significantly affect the reaction outcome.

  • Ligand: For C(sp³)-C(sp²) couplings, ligands are often essential to facilitate the catalytic cycle and prevent catalyst decomposition.

Expected Outcomes and Data:

EntryBoronic Acid/EsterLigandBaseTemp (°C)Yield (%)e.e. (%)
1Phenylboronic AcidXantphosK₃PO₄8075-85>98
24-Methoxyphenylboronic Acid1,10-PhenanthrolineCsF10070-80>98
3Vinylboronic acid pinacol esterP(t-Bu)₃K₂CO₃6060-70>98

Note: The data presented in this table are representative and may vary depending on the specific substrate and reaction conditions.

Protocol 3: Copper-Catalyzed Buchwald-Hartwig-Type Amination of this compound

This protocol is based on general procedures for copper-catalyzed amination of aryl and alkyl halides.

Objective: To synthesize 3-amino-tetrahydrofurans with retention of stereochemistry.

Workflow Diagram:

Buchwald-Hartwig Workflow Figure 4: Workflow for Buchwald-Hartwig-Type Amination Start Start Reagents Combine (R)-3-Iodo-THF, Amine, CuI, Ligand, and Base in Solvent Start->Reagents Reaction Heat Reaction Mixture (e.g., 90-120 °C) Reagents->Reaction Monitoring Monitor by TLC/LC-MS Reaction->Monitoring Workup Quench, Extract, and Dry Monitoring->Workup Purification Purify by Column Chromatography Workup->Purification Analysis Characterize Product (NMR, MS, Chiral HPLC) Purification->Analysis End End Analysis->End

Caption: Experimental workflow for the Buchwald-Hartwig-type amination reaction.

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary) (1.2-2.0 equiv)

  • Copper(I) source (e.g., CuI) (5-10 mol%)

  • Ligand (e.g., a diamine or an amino acid) (10-20 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃) (2.0 equiv)

  • Anhydrous solvent (e.g., Toluene, Dioxane, or DMSO)

Procedure:

  • Inert Atmosphere: To a reaction vessel, add the copper source, ligand, and base.

  • Reagent Addition: Seal the vessel, and evacuate and backfill with an inert gas. Add the solvent, amine, and this compound.

  • Reaction: Heat the mixture with stirring at the appropriate temperature (typically 90-120 °C).

  • Monitoring: Monitor the consumption of the starting material by TLC or LC-MS.

  • Work-up: Cool the reaction, dilute with water, and extract with an organic solvent.

  • Purification: Wash the combined organic layers, dry, and concentrate. Purify the crude product by chromatography.

  • Analysis: Characterize the product by NMR and mass spectrometry, and determine the enantiomeric excess by chiral HPLC.

Rationale for Experimental Choices:

  • Amine: Both primary and secondary amines can be used as coupling partners. The nucleophilicity and steric bulk of the amine will influence the reaction conditions required.

  • Ligand: Ligands are crucial for promoting the C-N bond formation and preventing side reactions. Diamine ligands are commonly employed in copper-catalyzed aminations.

  • Solvent: The choice of solvent can significantly impact the solubility of the reagents and the reaction rate. Aprotic polar solvents are often effective.

Expected Outcomes and Data:

EntryAmineLigandBaseTemp (°C)Yield (%)e.e. (%)
1MorpholineL-ProlineK₂CO₃11070-80>98
2AnilineN,N'-DimethylethylenediamineCs₂CO₃12065-75>98
3BenzylamineNoneK₃PO₄10050-60>98

Note: The data presented in this table are representative and may vary depending on the specific substrate and reaction conditions.

Conclusion and Future Outlook

Copper-catalyzed cross-coupling reactions of this compound offer a versatile and cost-effective strategy for the synthesis of a wide range of chiral 3-substituted tetrahydrofuran derivatives. The protocols outlined in this application note provide a solid foundation for researchers to explore these powerful transformations. By understanding the key mechanistic principles and carefully selecting the reaction parameters, it is possible to achieve high yields and excellent stereocontrol.

Further research in this area could focus on expanding the substrate scope to include more complex and functionalized coupling partners. The development of more active and selective copper catalysts and ligands will also contribute to the advancement of this field. The methodologies described herein are expected to find broad application in medicinal chemistry and the synthesis of complex natural products, enabling the rapid generation of novel molecular entities with potential therapeutic value.

References

  • Tsai, W.-T., Lin, Y.-Y., Chen, Y.-A., & Lee, C.-F. (2014). Ligand-Free Copper-Catalyzed Cross-Coupling Reaction of Alkynes with Aryl Iodides and Vinyl Halides. Synlett, 25(03), 443-447.
  • Li, Z., Wang, L., & Zhang, J. (2016). Copper-catalyzed cross-coupling of vinyliodonium salts and diboron reagents to generate alkenyl boronic esters. Organic & Biomolecular Chemistry, 14(38), 9043-9046.
  • Wolter, M., Nordmann, G., Job, G. E., & Buchwald, S. L. (2002). Copper-Catalyzed Coupling of Aryl Iodides with Aliphatic Alcohols. Organic Letters, 4(6), 973-976.
  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.
  • Yin, N., Wang, X., & Zhang, J. (2020). Three-component copper-catalyzed difluoroalkylamidation of alkynes: an efficient approach to difluoroalkylated enamides. Organic Chemistry Frontiers, 7(18), 2683-2688.
  • Sharma, S., & Hartwig, J. F. (2013). Copper-Catalyzed sp3 C–H Amination. Journal of the American Chemical Society, 135(44), 16736-16739.
  • Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions.
  • Sonogashira, K., Tohda, Y., & Hagihara, N. (1975). A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters, 16(50), 4467-4470.
  • Dawood, K. M., & Soliman, A. M. (2018). Copper(I)-Catalyzed Iminoiodane-Mediated Aminolactonization of Olefins: Application to the Synthesis of 5,5-Disubstituted Butyrolactones. Organic Letters, 20(15), 4595-4599.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Barluenga, J., Aznar, F., Valdés, C., & Cabal, M.-P. (2002). Palladium-Catalyzed Sonogashira Coupling and Iodocyclization Route to 3-Iodofurans. Organic Letters, 4(15), 2711-2714.
  • Zultanski, S. L., & Fu, G. C. (2011). Mechanism of Cu-Catalyzed Aryl Boronic Acid Halodeboronation Using Electrophilic Halogen: Development of a Base-Catalyzed Iododeboronation for Radiolabeling Applications. Organic Letters, 13(24), 6484-6487.
  • McDonald, F. E., & Pham, S. L. (2021). Stereospecific Cu(I)-Catalyzed C–O Cross-Coupling Synthesis of Acyclic 1,2-Di- and Trisubstituted Vinylic Ethers from Alcohols and Vinylic Halides. Organic Letters, 23(15), 5947-5951.
  • Reddy, C. R., & Kumar, K. S. (2016). Copper-Catalyzed Oxidative C–H Amination of Tetrahydrofuran with Indole/Carbazole Derivatives. The Journal of Organic Chemistry, 81(17), 7791-7798.
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.
  • Hoveyda, A. H., & Evans, D. A. (2003). Copper-Catalyzed Stereospecific Transformations of Alkylboronic Esters. Journal of the American Chemical Society, 125(21), 6332-6333.
  • Miyaura, N., Yamada, K., & Suzuki, A. (1979). A new stereospecific cross-coupling by the palladium-catalyzed reaction of 1-alkenylboranes with 1-alkenyl or 1-alkynyl halides. Tetrahedron Letters, 20(36), 3437-3440.
  • Pham, S. L., Kim, T., & McDonald, F. E. (2021). Stereospecific Cu(I)-catalyzed C-O cross-coupling synthesis of acyclic 1,2-di- and trisubstituted vinylic ethers from alcohols and vinylic halides. ChemRxiv.
  • Wang, C., Li, C., & Zhu, J. (2020). Copper-catalyzed 1,4-alkylcyanation of CF3-containing 1,3-enynes: alkoxy radical-mediated selective cleavage of fused azabicycles.
  • Wang, D., Wang, Y., & Li, Z. (2017). Copper catalyzed three-component synthesis of benzothiazolones from o-iodoanilines, DMF, and potassium sulfide. RSC Advances, 7(58), 36561-36564.
  • Sonogashira reaction. (2023, December 2). In Wikipedia. [Link]

  • Suzuki reaction. (2023, December 11). In Wikipedia. [Link]

  • McDonald, F. E., Pham, S. L., & Kim, T. (2021). Stereospecific Cu(I)-catalyzed C-O cross-coupling synthesis of acyclic 1,2-di- and trisubstituted vinylic ethers from alcohols and vinylic halides. ChemRxiv.
  • Zeng, X., et al. (2023). Aryl Radical Enabled, Copper-Catalyzed Sonogashira-Type Cross-Coupling of Alkynes with Alkyl Iodides.
  • Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET 2017 Chemistry| Problem Solved |ChemOrgChem. (2021, May 27). YouTube. [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University.
  • Decicco, C. P., & Paquette, L. A. (2001). Copper-catalyzed general C---N and C---O bond cross-coupling with arylboronic acid. Tetrahedron Letters, 42(19), 3415-3418*.
  • Zhang, Z., & Zhu, J. (2020). Photo-induced copper-catalyzed alkynylation and amination of remote unactivated C(sp3)-H bonds. Chemical Science, 11(43), 11696-11701*.
  • Gurung, S. K., et al. (2014). Copper-Catalyzed Suzuki-Miyaura Coupling of Arylboronate Esters: Transmetalation with (PN)CuF and Identification of Intermediates. Organic Letters, 16(5), 1264-1267*.
  • Tetrahydrofuran. (2023, November 29). In Wikipedia. [Link]

  • Wolfe, J. P., & Hay, M. B. (2006). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Current Organic Chemistry, 10(16), 2145-2173*.
  • Marder, T. B., et al. (2020). Copper‐Catalysed Suzuki‐Miyaura Cross‐Coupling of Highly Fluorinated Aryl Boronate Esters with Aryl Iodides and Bromides and Fluoroarene−Arene π‐Stacking Interactions in the Products. Chemistry – A European Journal, 26(72), 17267-17277*.
  • Ferreira, F., et al. (2011). Tetrahydrofuran (THF)-containing natural products and biological activities. Natural Product Reports, 28(7), 1339-1371*.
  • Tetrahydrofuran (THF)
  • Ghosh, A. K., & Brindisi, M. (2015). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Future Medicinal Chemistry, 7(11), 1463-1480*.

Sources

Application Note: Stereospecific Synthesis of the Tetrahydrofuran (THF) Ring

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Relevance

The tetrahydrofuran (THF) ring is a privileged pharmacophore, serving as the structural core for a vast array of polyether antibiotics (e.g., Monensin), acetogenins, and complex marine macrolides (e.g., Eribulin). In drug development, the stereochemical arrangement of substituents around the THF ring—specifically the relative configuration of the 2,5-positions—dictates biological potency and metabolic stability.

This guide addresses the "Stereocontrol Dilemma" in THF synthesis:

  • Thermodynamic Control typically favors trans-2,5-disubstitution to minimize steric clash.

  • Kinetic Control can be engineered to access cis-2,5-disubstitution via transition state manipulation.

This Application Note provides three validated protocols for accessing specific stereoisomers, moving from classical cyclization to modern C-H functionalization.

Critical Mechanistic Theory: The "Inside-Attack" Model

To control stereochemistry, one must understand the transition states of oxocarbenium ions.

  • Trans-Selectivity: Often driven by thermodynamic equilibration or radical cyclization (see Protocol A).

  • Cis-Selectivity: Best achieved via the reduction of oxocarbenium ions. According to the Woerpel model , nucleophilic attack (or hydride delivery) occurs stereoelectronically antiperiplanar to the ring oxygen lone pair. For 5-membered rings, this favors an "inside attack" on the lowest energy envelope conformation, leading to cis-2,5 stereochemistry.

Visualization: Stereocontrol Pathways

THF_Stereocontrol Substrate Acyclic Precursor (gamma-hydroxy ketone/olefin) OxoCarb Oxocarbenium Ion Intermediate Substrate->OxoCarb Lewis Acid (BF3, TMSOTf) Radical Carbon-Centered Radical Substrate->Radical Oxidative (Co-Catalyst) Cis_Product Cis-2,5-THF (Kinetic/Inside Attack) OxoCarb->Cis_Product Et3SiH Reduction (Woerpel Model) Trans_Product Trans-2,5-THF (Thermodynamic/Steric) Radical->Trans_Product 5-exo-trig Cyclization

Figure 1: Divergent pathways for stereoselective THF construction. Blue: Starting material; Yellow/Red: Intermediates; Green: Final Isomers.

Protocol A: Trans-Selective Aerobic Oxidative Cyclization

Target: trans-2,5-disubstituted THFs. Methodology: Cobalt-catalyzed Mukaiyama cyclization.[1][2] Mechanism: This reaction proceeds via a Co(II)/Co(III) redox cycle. A Co-hydroperoxide species abstracts a hydrogen atom from the gamma-position, generating a radical that undergoes 5-exo-trig cyclization. The trans selectivity arises to minimize steric repulsion between the C2 and C5 substituents in the transition state.

Materials
  • Substrate: ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
    -hydroxy olefin.[1][2][3]
    
  • Catalyst: Co(nmp)₂ (Bis(N-methylpyrrole-2-carboxylato)cobalt(II)). Note: Superior to Co(modp)₂ for purification.

  • Solvent: Isopropanol (IPA).

  • Oxidant: O₂ (1 atm) or ambient air.

  • Additives: tert-Butyl hydroperoxide (TBHP) as initiator (optional).

Step-by-Step Procedure
  • Setup: Flame-dry a two-neck round-bottom flask equipped with an O₂ balloon and a reflux condenser.

  • Dissolution: Charge the flask with the

    
    -hydroxy olefin (1.0 equiv) and dissolve in IPA (0.1 M concentration).
    
  • Catalyst Addition: Add Co(nmp)₂ (5 mol%). The solution should turn a pale pink/purple.

  • Initiation: Heat the mixture to 60°C. If an induction period is observed, add 2-3 drops of TBHP.

  • Reaction: Stir vigorously under O₂ atmosphere. Monitor by TLC (typically 4–12 hours).

    • Critical Control Point: Maintain temperature stability. Fluctuations >5°C can erode diastereoselectivity (dr).

  • Workup: Cool to room temperature. Concentrate the IPA under reduced pressure.

  • Purification: The Co(nmp)₂ ligand is water-soluble.[4] Partition the residue between Et₂O and water. Wash the organic layer with brine, dry over MgSO₄, and concentrate. Flash chromatography (SiO₂) yields the trans-THF.

Data Summary: Catalyst Efficiency

CatalystYield (%)dr (trans:cis)Purification Difficulty
Co(acac)₂4560:40Low
Co(modp)₂8295:5High (Streaking)
Co(nmp)₂ 91 >98:2 Low (Aq. Wash)

Protocol B: Cis-Selective Reductive Etherification

Target: cis-2,5-disubstituted THFs. Methodology: Lewis Acid-mediated reduction of ketones/acetals (Rychnovsky/Bartlett method). Mechanism: The reaction generates an oxocarbenium ion. A silane hydride donor attacks from the "inside" face (antiperiplanar to the ring oxygen), forcing the C2 and C5 substituents into a cis relationship.

Materials
  • Substrate:

    
    -hydroxy ketone or 
    
    
    
    -alkoxy ketone.
  • Lewis Acid: TMSOTf (Trimethylsilyl trifluoromethanesulfonate) or BF₃·OEt₂.

  • Reductant: Et₃SiH (Triethylsilane).

  • Solvent: CH₂Cl₂ (Anhydrous), cooled to -78°C.

Step-by-Step Procedure
  • Preparation: In a flame-dried Schlenk flask under Argon, dissolve the

    
    -hydroxy ketone (1.0 equiv) in CH₂Cl₂ (0.2 M).
    
  • Silane Addition: Add Et₃SiH (3.0 equiv) via syringe.

  • Cooling: Cool the solution to -78°C (Dry ice/Acetone bath).

    • Scientific Integrity: Low temperature is mandatory to enforce the conformational rigidity of the oxocarbenium intermediate.

  • Lewis Acid Addition: Add TMSOTf (1.1 equiv) dropwise over 5 minutes.

    • Observation: Fuming may occur; ensure rapid stirring.

  • Reaction: Stir at -78°C for 1 hour, then slowly warm to -20°C over 2 hours.

  • Quench: Quench the reaction at -20°C with saturated aqueous NaHCO₃.

    • Safety: Vigorous gas evolution (H₂) may occur upon quenching excess silane.

  • Workup: Extract with CH₂Cl₂ (3x). Wash combined organics with brine.

  • Analysis: Determine dr via ¹H NMR analysis of the crude mixture before purification.

Protocol C: Late-Stage C-H Functionalization

Target: Introduction of THF functionality into unactivated alkanes or modification of existing THF rings. Methodology: Rhodium(II)-catalyzed carbene insertion (Davies Protocol).

Workflow Diagram: C-H Insertion

CH_Functionalization Precursor Diazo Compound (Donor/Acceptor) Carbenoid Rh-Carbenoid Intermediate Precursor->Carbenoid N2 Extrusion Catalyst Rh2(DOSP)4 (Chiral Catalyst) Catalyst->Carbenoid Coordination Insertion C-H Insertion (Concerted) Carbenoid->Insertion + Substrate Substrate THF Substrate (C-H Bond) Substrate->Insertion Product Functionalized THF (High ee/dr) Insertion->Product Stereoretention

Figure 2: Rhodium-catalyzed C-H functionalization workflow. Donor/Acceptor carbenoids ensure high selectivity.

Protocol Highlights
  • Catalyst: Rh₂(DOSP)₄ is preferred for high enantioselectivity.

  • Solvent: 2,2-Dimethylbutane (DMB) or Hexanes (non-coordinating solvents are crucial to prevent catalyst quenching).

  • Slow Addition: The diazo compound must be added via syringe pump over 12+ hours to maintain a low steady-state concentration, preventing carbene dimerization.

References

  • Wolfe, J. P.; Hay, M. B. (2004). "Stereoselective Synthesis of Tetrahydrofurans via Metal-Catalyzed Cyclization." Tetrahedron, 60(6), 1345–1371. Link

  • Palmer, C.; Morra, N. A.; Stevens, A. C.; Bajtos, B.; Machin, B. P.; Pagenkopf, B. L. (2009).[4] "Increased Yields and Simplified Purification with a Second-Generation Cobalt Catalyst for the Oxidative Formation of trans-THF Rings." Organic Letters, 11(24), 5614–5617. Link

  • Evans, P. A.; Cui, J.; Gharpure, S. J. (2003). "Stereoselective Construction of 2,5-Disubstituted Tetrahydrofurans." Journal of the American Chemical Society, 125(30), 8980–8981. Link

  • Liao, K.; Negretti, S.; Musaev, D. G.; Bacsa, J.; Davies, H. M. L. (2016).[5][6] "Site-selective and stereoselective functionalization of unactivated C–H bonds." Nature, 533, 230–234.[5][6] Link

  • Rychnovsky, S. D.; Bartlett, P. A. (1981). "Stereocontrolled Synthesis of Cis-2,5-Disubstituted Tetrahydrofurans." Journal of the American Chemical Society, 103(13), 3963–3964. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of (R)-3-Iodo-tetrahydrofuran

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (R)-3-Iodo-tetrahydrofuran. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this crucial synthetic transformation. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address the common challenges encountered during this synthesis. Our focus is on providing practical, experience-based advice to help you achieve higher yields, purity, and reproducibility in your experiments.

Introduction to the Synthesis of this compound

This compound is a valuable chiral building block in the synthesis of various pharmaceutical compounds. Its preparation typically involves the iodination of the corresponding alcohol, (R)-3-hydroxytetrahydrofuran. The stereospecific conversion of the hydroxyl group to an iodide with inversion of configuration is a critical step that can be achieved through several methods, most notably the Appel and Mitsunobu reactions.[1][2] The choice between these methods often depends on the specific requirements of the subsequent synthetic steps, scale, and available resources.

This guide will focus on providing a comparative analysis of these two primary methods, followed by detailed troubleshooting for each, to empower you to overcome common synthetic hurdles.

Comparison of Synthetic Routes: Appel vs. Mitsunobu Reaction

Choosing the right synthetic strategy is paramount for a successful outcome. Below is a comparative overview of the two most common methods for the synthesis of this compound.

FeatureAppel ReactionMitsunobu Reaction
Reagents Triphenylphosphine (PPh₃), Iodine (I₂), ImidazoleTriphenylphosphine (PPh₃), Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD), a source of iodide (e.g., methyl iodide or zinc iodide)
Mechanism SN2 reaction with inversion of configuration.[3]SN2 reaction with inversion of configuration.[4]
Reaction Conditions Generally mild, often performed at 0 °C to room temperature.[5]Typically requires low temperatures (e.g., 0 °C to room temperature) to control reactivity.[4]
Byproducts Triphenylphosphine oxide (TPPO), Imidazole saltsTriphenylphosphine oxide (TPPO), Reduced azodicarboxylate (e.g., DIAD-H₂)
Advantages - Fewer reagents are often needed. - Can be more cost-effective for large-scale synthesis.- Generally high-yielding and reliable for a wide range of substrates. - Milder conditions can be beneficial for sensitive substrates.
Disadvantages - The reaction can sometimes be sluggish. - Removal of TPPO can be challenging.[6]- Generates stoichiometric amounts of byproducts that can complicate purification.[6] - Azodicarboxylates are hazardous and require careful handling.

Troubleshooting Guide: The Appel Reaction for Iodination

The Appel reaction is a robust method for converting alcohols to alkyl iodides.[3] However, challenges can arise. This section addresses common issues in a question-and-answer format.

Question 1: My Appel reaction is sluggish or shows low conversion of (R)-3-hydroxytetrahydrofuran. What are the likely causes and how can I improve it?

Answer:

Several factors can contribute to a sluggish Appel reaction:

  • Reagent Quality:

    • Triphenylphosphine (PPh₃): PPh₃ can oxidize to triphenylphosphine oxide (TPPO) upon prolonged exposure to air. Use freshly opened or purified PPh₃ for best results.

    • Iodine (I₂): Ensure your iodine is dry and has not been exposed to moisture, which can quench the reaction.

    • Imidazole: Imidazole is hygroscopic. Use dry imidazole to prevent the introduction of water into the reaction.

  • Solvent Purity: The presence of water in the solvent is a common cause of low conversion.[7] Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Dichloromethane (DCM) or tetrahydrofuran (THF) are common solvents for this reaction.[8]

  • Reaction Temperature: While the reaction is often run at room temperature, gentle heating (e.g., to 40 °C) can sometimes improve the rate of reaction for less reactive alcohols. However, be cautious as higher temperatures can also lead to side reactions.

  • Order of Addition: The order of reagent addition can be critical. A common and effective procedure is to first dissolve PPh₃ and imidazole in the anhydrous solvent, cool the mixture to 0 °C, and then add iodine portion-wise. After the formation of the active phosphonium iodide complex, the (R)-3-hydroxytetrahydrofuran is added.[9]

Question 2: I am observing significant amounts of side products in my reaction mixture. What are they and how can I minimize their formation?

Answer:

The primary side product in an Appel reaction is triphenylphosphine oxide (TPPO).[5] However, other impurities can arise from the substrate or reaction conditions:

  • Elimination Products: Although less common for this substrate, secondary alcohols can undergo elimination to form alkenes, especially if the reaction is heated excessively. Maintaining a lower reaction temperature should minimize this.

  • Ring-Opening: While the tetrahydrofuran ring is generally stable under Appel conditions, prolonged reaction times or the presence of strong acids (which can be generated from impurities) could potentially lead to ring-opening. Ensure your reagents are pure and do not unnecessarily extend the reaction time.

Question 3: The purification of this compound is proving difficult due to the presence of triphenylphosphine oxide (TPPO). What are the best strategies for its removal?

Answer:

The removal of TPPO is a classic challenge in reactions utilizing PPh₃.[6] Here are several effective methods:

  • Crystallization: TPPO is often crystalline and can sometimes be removed by precipitation from a non-polar solvent like hexane or a mixture of ether and hexane, followed by filtration.[10]

  • Silica Gel Chromatography: This is the most common method. TPPO is more polar than the desired product. A silica gel column using a non-polar eluent system (e.g., a gradient of ethyl acetate in hexane) will typically allow for the separation of the less polar this compound from the more polar TPPO.[10]

  • Precipitation with Metal Salts: TPPO can form insoluble complexes with certain metal salts. Adding a solution of ZnCl₂ in a polar solvent can precipitate the TPPO as a complex, which can then be removed by filtration.[11]

Appel Reaction Workflow

Appel_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents PPh₃, Imidazole, I₂ mix Mix reagents in anhydrous solvent at 0°C reagents->mix alcohol (R)-3-hydroxytetrahydrofuran alcohol->mix react Add alcohol and stir at RT mix->react quench Quench with Na₂S₂O₃ (aq) react->quench extract Extract with organic solvent quench->extract purify Purify by column chromatography extract->purify product This compound purify->product

Caption: A typical workflow for the Appel reaction.

Troubleshooting Guide: The Mitsunobu Reaction for Iodination

The Mitsunobu reaction is a versatile and reliable method for the stereospecific conversion of alcohols.[4] However, its complexity can lead to challenges.

Question 1: My Mitsunobu reaction is not going to completion, and I have a significant amount of starting alcohol left. What could be the issue?

Answer:

Incomplete conversion in a Mitsunobu reaction can often be traced back to the following:

  • Reagent Purity and Stoichiometry:

    • DEAD/DIAD: These reagents can decompose over time. Use fresh or properly stored azodicarboxylates. Typically, 1.5 equivalents of both PPh₃ and DEAD/DIAD are used.[1]

    • Iodide Source: A suitable nucleophilic iodide source is required. While methyl iodide can be used, zinc iodide (ZnI₂) is often a good choice as it is a strong nucleophile and the zinc cation can act as a mild Lewis acid to activate the intermediate.

  • Solvent and Temperature:

    • Anhydrous THF is the most common solvent.[1] Ensure it is free of water and peroxides.

    • The reaction is typically started at 0 °C, and the DEAD/DIAD is added slowly to control the exothermic reaction. The reaction is then allowed to warm to room temperature.

  • Order of Addition: The standard and generally most effective protocol is to dissolve the alcohol, PPh₃, and the iodide source in the solvent, cool the mixture, and then slowly add the DEAD/DIAD.[4]

Question 2: I am having difficulty purifying my product from the reaction byproducts, triphenylphosphine oxide (TPPO) and the reduced azodicarboxylate (e.g., DIAD-H₂). What are the best methods?

Answer:

Purification is a well-known challenge for the Mitsunobu reaction.

  • Triphenylphosphine Oxide (TPPO) Removal: The strategies mentioned for the Appel reaction (crystallization, chromatography, and precipitation with ZnCl₂) are also applicable here.[6][11]

  • Reduced Azodicarboxylate (e.g., DIAD-H₂) Removal:

    • Chromatography: This byproduct can often be separated from the desired product by silica gel chromatography. It is typically more polar than the product but may have different solubility characteristics than TPPO.

    • Acidic Wash: The reduced azodicarboxylate is basic and can sometimes be removed by washing the organic layer with a dilute acid solution (e.g., 1M HCl).[12] However, be cautious if your product is acid-sensitive.

    • Precipitation: In some cases, the reduced azodicarboxylate can be precipitated from a non-polar solvent and removed by filtration.[13]

Question 3: I am concerned about the stereochemical integrity of my product. How can I ensure complete inversion of configuration?

Answer:

The Mitsunobu reaction is known for its high stereospecificity, proceeding with a clean SN2 inversion.[7] To ensure this:

  • Maintain Low Temperatures: Adding the DEAD/DIAD at low temperatures (0 °C or below) helps to control the reaction and maintain the integrity of the reactive intermediates, favoring the desired SN2 pathway.

  • Use a Non-Polar Aprotic Solvent: Solvents like THF or DCM favor the SN2 mechanism.

Mitsunobu Reaction Mechanism

Mitsunobu_Mechanism cluster_activation Activation cluster_substitution Substitution cluster_products Products PPh3_DEAD PPh₃ + DIAD Betaine Betaine Intermediate PPh3_DEAD->Betaine Alcohol_Activation Alcohol + Betaine → Oxyphosphonium salt Betaine->Alcohol_Activation SN2 I⁻ attacks Oxyphosphonium salt (SN2 Inversion) Alcohol_Activation->SN2 Iodo_THF (S)-3-Iodo-tetrahydrofuran SN2->Iodo_THF Byproducts TPPO + DIAD-H₂ SN2->Byproducts start (R)-3-hydroxytetrahydrofuran + I⁻ start->Alcohol_Activation

Caption: Simplified mechanism of the Mitsunobu reaction.

Frequently Asked Questions (FAQs)

Q1: Which method, Appel or Mitsunobu, is generally preferred for the synthesis of this compound?

A1: The choice often depends on the scale and context. For small-scale laboratory synthesis where high yield and reliability are paramount, the Mitsunobu reaction is often favored despite the purification challenges. For larger-scale synthesis, the Appel reaction might be more cost-effective.

Q2: Are there any specific safety precautions I should take when running these reactions?

A2: Yes. Both reactions should be conducted in a well-ventilated fume hood.

  • Appel Reaction: Iodine is corrosive and volatile. Handle it with appropriate personal protective equipment (PPE).

  • Mitsunobu Reaction: DEAD and DIAD are toxic and potentially explosive, especially when heated. Handle them with extreme care, and always add them slowly to a cooled reaction mixture.

Q3: Can I use other iodinating agents for the Appel reaction?

A3: Yes, while elemental iodine is common, other sources like carbon tetraiodide (CI₄) can also be used in combination with PPh₃.[14]

Q4: How stable is the final product, this compound?

A4: Alkyl iodides can be sensitive to light and air, which can cause decomposition over time, often releasing free iodine (indicated by a purple or brown discoloration). It is best to store the purified product under an inert atmosphere, protected from light, and at a low temperature (e.g., in a refrigerator).

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound via the Appel Reaction
  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add triphenylphosphine (1.5 eq.) and imidazole (2.0 eq.). Dissolve the solids in anhydrous dichloromethane (DCM).

  • Formation of the Active Reagent: Cool the solution to 0 °C in an ice bath. Add iodine (1.5 eq.) portion-wise with stirring. The solution should turn from a dark color to a yellowish slurry.

  • Reaction: To this slurry, add a solution of (R)-3-hydroxytetrahydrofuran (1.0 eq.) in anhydrous DCM dropwise over 15 minutes.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Separate the organic layer, and wash it sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure this compound.

Protocol 2: Synthesis of this compound via the Mitsunobu Reaction
  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere, dissolve (R)-3-hydroxytetrahydrofuran (1.0 eq.), triphenylphosphine (1.5 eq.), and zinc iodide (1.5 eq.) in anhydrous tetrahydrofuran (THF).

  • Reaction: Cool the solution to 0 °C. Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise over 30 minutes, ensuring the internal temperature does not rise significantly.

  • Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 4-12 hours. Monitor the progress by TLC.

  • Work-up: Concentrate the reaction mixture under reduced pressure. Add a non-polar solvent such as hexane to the residue to precipitate the triphenylphosphine oxide and reduced DIAD.

  • Purification: Filter the mixture, and wash the solid with cold hexane. Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

Conclusion

The synthesis of this compound is a critical transformation that can be effectively achieved using either the Appel or Mitsunobu reactions. Successful optimization hinges on the careful control of reaction conditions, the use of high-purity reagents, and the selection of an appropriate purification strategy. This guide provides the foundational knowledge and practical troubleshooting advice to help you navigate the challenges of this synthesis. For further in-depth understanding, we encourage you to consult the cited literature.

References

  • Han, Y., et al. (2020). Synthesis of a Tetracyclic Skeleton of Palhinine Alkaloids by Employing the Carbocyclization Cascade Mechanism. Molecules, 25(12), 2899. [Link]

  • Denton, R. M., et al. (2020). An environmentally benign and high-rate Appel type reaction. Green Chemistry, 22(10), 3124-3130. [Link]

  • NROChemistry. (n.d.). Appel Reaction: Mechanism & Examples. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Retrieved from [Link]

  • But, T. Y. S., & Toy, P. H. (2007). The Mitsunobu Reaction: Origin, Mechanism, Improvements, and Applications. Chemistry – An Asian Journal, 2(11), 1340-1355. [Link]

  • Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydrofuran synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Appel Reaction. Retrieved from [Link]

  • ACS Publications. (2021). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. ACS Omega, 6(21), 13881–13888. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Triphenylphosphine Oxide. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Alcohol to Bromide/Chloride/Iodide using Appel reaction. Retrieved from [Link]

  • ResearchGate. (2017). I am wondering how to remove Triphenylphosphine oxide and Diisopropyl hydraazodicarboxylate from the reaction mixture? Retrieved from [Link]

  • Organic Syntheses. (n.d.). Tetrahydrofuran. Retrieved from [Link]

  • Wikipedia. (n.d.). Appel reaction. Retrieved from [Link]

  • MDPI. (2021). Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library. Molecules, 26(11), 3171. [Link]

  • ACS Publications. (2021). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. ACS Omega, 6(21), 13881–13888. [Link]

  • Reddit. (2020). How to get rid of reduced DIAD? Retrieved from [Link]

  • Reddit. (2021). Removal of triphenylphosphine oxide (TPPO) from product. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • NROChemistry. (n.d.). Appel Reaction: Mechanism & Examples. Retrieved from [Link]

  • FDA. (1986). Guidance for Industry #5 - Drug Stability Guidelines. Retrieved from [Link]

  • Shenvi Lab. (n.d.). Work up tips: Reactions with Triphenylphosphine oxide. Retrieved from [Link]

  • YouTube. (2022). Appel Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). Tetrahydrofuran purification.
  • Google Patents. (n.d.). Process for the efficient preparation of 3-hydroxytetrahydrofuran.
  • ResearchGate. (2014). How does one remove triphenylphosphine oxide from product? Retrieved from [Link]

  • ResearchGate. (2004). Synthesis of potential dual binding site acetylcholinesterase inhibitors through an efficient solid phase approach based on the Mitsunobu reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2020). Electrocyclic Reactions. Retrieved from [Link]

  • ResearchGate. (2015). Is there any easy way to remove POPh3 and reduced form of DEAD or DIAD at once? Retrieved from [Link]

Sources

Technical Support Center: Iodination of 3-Hydroxytetrahydrofuran

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the iodination of 3-hydroxytetrahydrofuran. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, troubleshoot common issues, and understand the underlying chemical principles. As a key synthetic intermediate for various pharmaceutical compounds, including the antiviral drugs amprenavir and fosamprenavir, a high-yielding and clean conversion of 3-hydroxytetrahydrofuran to 3-iodotetrahydrofuran is often critical.[1] This resource provides in-depth, experience-driven advice to help you achieve your synthetic goals.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the iodination of 3-hydroxytetrahydrofuran, particularly when employing the widely used Appel reaction conditions.

Question 1: Why is the yield of my 3-iodotetrahydrofuran unexpectedly low?

Answer:

Low yields in the iodination of 3-hydroxytetrahydrofuran can stem from several factors, often related to reagent quality, reaction setup, and the inherent reactivity of the starting material and product.

  • Moisture Contamination: The Appel reaction is highly sensitive to moisture. Triphenylphosphine and iodine can react with water, leading to the formation of triphenylphosphine oxide and hydrogen iodide. This side reaction consumes your reagents and reduces the amount available for the desired transformation. Ensure all glassware is flame-dried or oven-dried before use, and use anhydrous solvents. Tetrahydrofuran (THF), a common solvent for this reaction, is notoriously difficult to keep dry and free of peroxides.[2] Distilling THF from a suitable drying agent like sodium/benzophenone or lithium aluminum hydride immediately before use is highly recommended.[2]

  • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress diligently using thin-layer chromatography (TLC) or gas chromatography (GC). If the reaction stalls, a slight excess of triphenylphosphine and iodine may be required to drive it to completion.

  • Suboptimal Temperature: While the Appel reaction is often run at room temperature, the initial formation of the active phosphonium salt is typically performed at 0 °C to control the exothermic reaction.[3][4] Allowing the reaction to proceed at a slightly elevated temperature (e.g., gentle reflux) after the initial mixing might improve the rate and overall conversion, but this must be balanced against the potential for side reactions.

  • Side Reactions: Several side reactions can consume the starting material or product. These are discussed in more detail in the following questions.

Question 2: I'm observing an unexpected byproduct in my crude NMR. What could it be?

Answer:

The most common byproduct in an Appel reaction is triphenylphosphine oxide (TPPO).[5][6] Its formation is a driving force for the reaction due to the strength of the P=O double bond.[5] TPPO is a white, crystalline solid and can often be removed by filtration if it precipitates from the reaction mixture.[4][7] However, it can sometimes remain in solution, complicating purification.

Another potential set of byproducts arises from the reactivity of the tetrahydrofuran ring itself. Although generally stable, THF can undergo ring-opening under certain conditions, especially in the presence of strong acids or Lewis acids.[8][9][10] While the Appel reaction is generally considered to occur under neutral conditions, in-situ generation of acidic species (like HI from moisture) could potentially catalyze ring-opening, leading to a variety of linear iodo-alcohols or di-iodinated species.

Question 3: My purified product seems to be degrading over time, turning a dark color. What is happening and how can I prevent it?

Answer:

Alkyl iodides, including 3-iodotetrahydrofuran, can be sensitive to light and heat, leading to decomposition.[11] The dark coloration is likely due to the formation of elemental iodine (I₂) through homolytic cleavage of the C-I bond.

Prevention Strategies:

  • Storage: Store the purified 3-iodotetrahydrofuran in an amber vial or a flask wrapped in aluminum foil to protect it from light.[12] It is also advisable to store it at a low temperature (e.g., in a refrigerator at 2-8°C).[12]

  • Inert Atmosphere: Storing the compound under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidative degradation.

  • Use Promptly: Ideally, the 3-iodotetrahydrofuran should be used in the subsequent synthetic step as soon as possible after purification.

Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the iodination of 3-hydroxytetrahydrofuran.

FAQ 1: What is the mechanism of the Appel reaction for the iodination of 3-hydroxytetrahydrofuran?

Answer:

The Appel reaction converts an alcohol to an alkyl iodide using triphenylphosphine (PPh₃) and a source of iodine.[13][14] The reaction proceeds through several key steps:

  • Activation of Triphenylphosphine: Triphenylphosphine reacts with iodine to form a triphenylphosphonium iodide species.[15][16]

  • Formation of an Alkoxyphosphonium Salt: The 3-hydroxytetrahydrofuran then acts as a nucleophile, attacking the phosphorus atom and displacing an iodide ion to form an alkoxyphosphonium iodide intermediate.

  • SN2 Displacement: The iodide ion then acts as a nucleophile and attacks the carbon atom bearing the oxygen in an SN2 fashion.[3][14][15] This results in the formation of 3-iodotetrahydrofuran with an inversion of stereochemistry if the starting alcohol is chiral. The other product is triphenylphosphine oxide.[5]

The formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide is a major driving force for this reaction.[5]

FAQ 2: Are there alternative methods for the iodination of 3-hydroxytetrahydrofuran?

Answer:

Yes, while the Appel reaction is common, other methods can be employed:

  • Mitsunobu Reaction: This reaction uses a phosphine (like triphenylphosphine), a diazo compound (like diethyl azodicarboxylate, DEAD), and a source of iodide (like methyl iodide or zinc iodide). It also proceeds with inversion of stereochemistry.[16]

  • Using Thionyl Chloride followed by Finkelstein Reaction: The alcohol can first be converted to the corresponding chloride using thionyl chloride. The resulting 3-chlorotetrahydrofuran can then be converted to 3-iodotetrahydrofuran via a Finkelstein reaction, which involves treatment with an iodide salt like sodium iodide in a suitable solvent like acetone.

  • Direct Iodination with HI: While possible, the use of hydroiodic acid can lead to ring-opening of the tetrahydrofuran ring due to the strongly acidic conditions.[10] This method is generally less controlled and can result in a mixture of products.

FAQ 3: What are the key parameters to control for a successful iodination?

Answer:

To ensure a high-yielding and clean reaction, focus on the following parameters:

ParameterRecommendationRationale
Reagent Purity Use high-purity triphenylphosphine, iodine, and 3-hydroxytetrahydrofuran.Impurities can lead to side reactions and lower yields.
Solvent Quality Use anhydrous, peroxide-free solvents.Moisture and peroxides can consume reagents and catalyze side reactions.[2]
Temperature Control Perform the initial mixing of reagents at 0 °C.[3][4]Controls the initial exothermic reaction and minimizes side reactions.
Reaction Monitoring Monitor the reaction progress by TLC or GC.Ensures the reaction goes to completion and helps in determining the optimal reaction time.
Work-up Procedure Quench the reaction with a reducing agent like sodium thiosulfate to remove excess iodine.[4]This simplifies purification by removing the colored iodine from the organic phase.
Purification Utilize column chromatography for purification.Effectively separates the desired product from triphenylphosphine oxide and other nonpolar byproducts.

Experimental Protocols

Standard Protocol for the Iodination of 3-Hydroxytetrahydrofuran via Appel Reaction

This protocol is a general guideline and may require optimization for your specific setup and scale.

Materials:

  • 3-Hydroxytetrahydrofuran

  • Triphenylphosphine (PPh₃)

  • Iodine (I₂)

  • Imidazole

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add triphenylphosphine (1.5 equivalents) and anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add imidazole (2.0 equivalents) followed by the portion-wise addition of iodine (1.5 equivalents). Stir the mixture at 0 °C for 15-30 minutes.

  • Slowly add a solution of 3-hydroxytetrahydrofuran (1.0 equivalent) in anhydrous DCM to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir until TLC or GC analysis indicates complete consumption of the starting material.

  • Quench the reaction by adding saturated aqueous sodium thiosulfate solution to dissipate the color of any remaining iodine.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Reaction Mechanism: Appel Iodination

Appel_Iodination Appel Iodination Mechanism PPh3 PPh₃ PhosphoniumIodide [Ph₃P-I]⁺ I⁻ PPh3->PhosphoniumIodide + I₂ I2 I₂ ROH 3-Hydroxytetrahydrofuran (R-OH) Alkoxyphosphonium [Ph₃P-OR]⁺ I⁻ ROH->Alkoxyphosphonium + [Ph₃P-I]⁺ RI 3-Iodotetrahydrofuran (R-I) Alkoxyphosphonium->RI Sɴ2 attack by I⁻ TPPO Triphenylphosphine Oxide (Ph₃P=O) HI HI

Caption: The mechanism of the Appel reaction for iodination.

Troubleshooting Flowchart

Troubleshooting_Flowchart Troubleshooting Iodination Reactions Start Low Yield or Impurities Observed CheckMoisture Check for Moisture Contamination Start->CheckMoisture DryReagents Dry Solvents and Glassware CheckMoisture->DryReagents Yes CheckStoichiometry Verify Reagent Stoichiometry CheckMoisture->CheckStoichiometry No DryReagents->CheckStoichiometry AdjustStoichiometry Use Slight Excess of PPh₃/I₂ CheckStoichiometry->AdjustStoichiometry Incorrect MonitorReaction Monitor Reaction Progress (TLC/GC) CheckStoichiometry->MonitorReaction Correct AdjustStoichiometry->MonitorReaction IncompleteReaction Incomplete Reaction? MonitorReaction->IncompleteReaction IncreaseTimeTemp Increase Reaction Time or Temperature IncompleteReaction->IncreaseTimeTemp Yes PurificationIssue Purification Issues? IncompleteReaction->PurificationIssue No IncreaseTimeTemp->MonitorReaction OptimizeChromatography Optimize Chromatography Conditions PurificationIssue->OptimizeChromatography Yes ProductDegradation Product Degradation? PurificationIssue->ProductDegradation No Success Successful Reaction OptimizeChromatography->Success StoreProperly Store Product Under N₂ in the Dark at Low Temp. ProductDegradation->StoreProperly Yes ProductDegradation->Success No StoreProperly->Success

Caption: A flowchart for troubleshooting common iodination issues.

References

Sources

Purification of (R)-3-Iodo-tetrahydrofuran by column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Department: Chemical Process R&D | Doc ID: PUR-3ITHF-001
Subject: Chromatography Protocol for Labile Secondary Alkyl Iodides

Executive Summary & Compound Profile

User Advisory: You are attempting to purify (R)-3-Iodo-tetrahydrofuran , a secondary alkyl iodide. This class of compounds presents a specific "Triad of Instability" that causes standard chromatography protocols to fail, resulting in low yields or impure material.

The Triad of Instability:

  • Photolytic Instability: The C-I bond is weak (

    
    50 kcal/mol). Exposure to ambient light liberates iodine radicals (
    
    
    
    ), turning the compound pink/purple.
  • Acid Sensitivity (The Silica Trap): Standard silica gel is slightly acidic (pH 6.5–7.0, but Lewis acidic sites exist). This acidity catalyzes the elimination of HI, converting your product into volatile dihydrofurans.

  • Thermal/Oxidative Stress: Prolonged exposure to air or heat accelerates decomposition.

Physical Profile:

Property Data Operational Implication
Boiling Point Est. 160–170°C (Atm) Moderate volatility. Do not leave under high vacuum (>10 min) at RT.
Chromophore None UV Inactive. You cannot use a standard UV detector.

| Chirality | (R)-Enantiomer | Stereocenter is adjacent to the leaving group. Avoid


 conditions (protic solvents). |

Pre-Purification Diagnostics (The Triage)

Before preparing the column, you must validate your crude material and detection method.

A. Visualization Strategy (Crucial)

Since this compound is UV inactive, you must use chemical staining.

  • Primary Method: Iodine Chamber (

    
    ).  The alkyl iodide will absorb iodine vapor and appear as a brown spot. This is reversible and non-destructive.
    
  • Secondary Method: KMnO4 Stain. Oxidizes the ether backbone or impurities.

  • Avoid: Anisaldehyde/Sulfuric acid with strong heating, as it may decompose the spot before visualization.

B. TLC System Development

Run a TLC of the crude mixture against the starting material (likely (S)-3-hydroxytetrahydrofuran).

  • Standard Eluent: 5% to 10% Ethyl Acetate in Hexanes.

  • Target

    
    :  Aim for an 
    
    
    
    of 0.3 – 0.4 .
    • Note: The iodide is significantly less polar than the starting alcohol. If the alcohol runs at

      
       0.1, the iodide will likely be at 
      
      
      
      0.5 or higher.

The Chromatography Protocol (The Engine)

This protocol utilizes Neutralized Flash Chromatography to prevent elimination reactions.

Step 1: Stationary Phase Preparation (Neutralization)

Standard silica gel will degrade your product. You must buffer the silica.

  • Slurry Preparation: Suspend Silica Gel 60 (230-400 mesh) in Hexanes.

  • The Additive: Add 1% Triethylamine (Et3N) to the slurry.

  • Packing: Pour the slurry into the column. Flush with 2 column volumes (CV) of pure Hexanes to remove excess amine.

    • Why? The Et3N neutralizes acidic silanol groups, preventing the acid-catalyzed elimination of HI.

Step 2: Sample Loading
  • Method: Wet Loading is preferred to minimize thermal stress.

  • Solvent: Dissolve crude oil in a minimum amount of 1% Et3N/Hexanes.

  • Warning: Do NOT use "dry loading" on standard silica. If dry loading is necessary due to solubility, use Celite 545 or basic alumina.

Step 3: Elution & Protection
  • Foil Wrap: Wrap the entire column glass and fraction collector tubes in aluminum foil. Light exclusion is mandatory.

  • Gradient: Run an isocratic or shallow gradient (e.g., 2%

    
     10% EtOAc in Hexanes).
    
  • Flow Rate: Run fast . Residence time on the column should be minimized (< 15 minutes if possible).

Step 4: Fraction Analysis
  • Spot fractions on TLC immediately.

  • Visualize with Iodine chamber.[1]

  • Pool pure fractions and concentrate at < 30°C water bath temperature.

Workflow Logic & Decomposition Pathway

The following diagram illustrates the decision process and the chemical risks involved.

PurificationLogic Crude Crude Reaction Mixture ((R)-3-Iodo-THF + Impurities) TLC TLC Analysis (Stain: I2 or KMnO4) Crude->TLC SilicaChoice Select Stationary Phase TLC->SilicaChoice Rf confirmed StdSilica Standard Acidic Silica SilicaChoice->StdSilica Risk Taken NeutSilica Neutralized Silica (1% Et3N treated) SilicaChoice->NeutSilica Recommended Decomp DECOMPOSITION Elimination to Dihydrofuran + HI StdSilica->Decomp Acidic Catalysis Success Successful Purification High Yield NeutSilica->Success Buffered Environment Stabilize Storage Stabilization (Add Cu wire, Foil, -20°C) Success->Stabilize

Caption: Workflow demonstrating the critical branch point between standard silica (leading to decomposition) and neutralized silica (leading to success).

Troubleshooting & FAQs

Q1: My product fractions turned pink/purple inside the test tubes. What happened?

  • Diagnosis: Iodine liberation (

    
    ).
    
  • Cause: Photolytic decomposition. The fractions were likely exposed to light during collection, or the solvent contained peroxides.

  • Fix: Wash the organic phase with dilute aqueous Sodium Thiosulfate (

    
    ) to reduce 
    
    
    
    back to iodide (color will disappear). Re-dry and concentrate. Ensure all glassware is wrapped in foil next time.

Q2: I see a "streak" on the TLC plate instead of a distinct spot.

  • Diagnosis: On-column decomposition.[2]

  • Cause: The compound is eliminating HI as it travels up the silica plate.

  • Fix: Add 1% Triethylamine to your TLC developing solvent. If the streak disappears and becomes a tight spot, your column must be neutralized with Et3N.

Q3: The NMR shows the product is pure, but the yield is 30% lower than expected.

  • Diagnosis: Volatility loss.

  • Cause: this compound is a small molecule. Prolonged exposure to high vacuum (manifold) or rotary evaporation at high temperatures stripped the product.

  • Fix: Stop evaporation when the solvent volume is low but not zero. Transfer to a tared vial and blow down with a gentle stream of Nitrogen/Argon. Do not leave on a high-vacuum pump for hours.

Q4: Can I use Alumina instead of Silica?

  • Answer: Yes. Neutral Alumina (Brockmann Grade III) is actually safer for alkyl iodides than silica because it lacks the acidic protons. However, separation resolution is often lower on alumina. If you have close-running impurities, neutralized silica is preferred.

Post-Purification Storage

Once purified, the clock starts ticking on stability.

  • Container: Amber glass vial (or foil-wrapped clear vial).

  • Stabilizer: Add a small strand of activated Copper wire to the vial. Copper scavenges any free iodine radicals that form, preventing an autocatalytic decomposition loop.

  • Temperature: Store at -20°C .

References
  • Still, W. C.; Kahn, M.; Mitra, A. Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution. J. Org.[3] Chem. 1978 , 43, 2923–2925. Link (Foundational Flash Chromatography Protocol).

  • Reich, H. J. Common TLC Stains. University of Wisconsin-Madison Dept of Chemistry. Link (Protocol for Iodine and Permanganate Stains).

  • Armarego, W. L. F.; Chai, C. L. L.Purification of Laboratory Chemicals, 6th Ed. Butterworth-Heinemann, 2009.
  • Rochester University. Troubleshooting Flash Column Chromatography.Link (Grounding for silica acidity issues).

Sources

Technical Support Center: Cross-Coupling with Secondary Alkyl Iodides

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Topic: Catalyst Selection & Troubleshooting for Secondary Alkyl Iodide Cross-Coupling Ticket ID: C-C-SEC-IOD-001

🟢 Emergency Triage: Quick Selector

Before diving into the mechanism, use this decision matrix to identify your immediate starting point. Do not waste time with Palladium if your electrophile is prone to isomerization.

Triage cluster_legend Logic Check Start START: Secondary Alkyl Iodide Q1 Is the coupling partner an Organozinc (Negishi)? Start->Q1 Q2 Is the coupling partner a Boronic Acid (Suzuki)? Q1->Q2 No Rec1 RECOMMENDATION A: Ni(COD)2 + Pybox or Terpyridine (Standard Robust Protocol) Q1->Rec1 Yes Rec2 RECOMMENDATION B: NiCl2·glyme + Amino-Alcohol Ligand (Requires careful activation) Q2->Rec2 Yes Rec3 RECOMMENDATION C: Pd-PEPPSI or Pd-SPhos (ONLY if β-H elimination is blocked) Q2->Rec3 No (e.g., Grignard/Stille) Note Secondary Alkyl Halides on Pd usually fail due to slow Oxidative Addition & fast Beta-Hydride Elimination.

Figure 1: Catalyst selection triage for secondary alkyl iodides. Note the immediate diversion away from Palladium for standard alkyl-alkyl couplings.

Module 1: The Core Logic (Why Your Pd Catalyst Failed)

User Query: "I tried Pd(PPh3)4 and Pd(dppf)Cl2 with my secondary iodide. I see starting material and isomerized alkene, but no product. Why?"

Technical Explanation: You are fighting two kinetic battles that Palladium generally loses with secondary alkyl halides:

  • Steric Hindrance: Oxidative addition of secondary alkyl halides to Pd(0) is kinetically slow compared to aryl halides.

  • 
    -Hydride Elimination:  Once the alkyl group is on the metal, 
    
    
    
    -hydride elimination is often faster than the transmetallation or reductive elimination steps required to form the product.[1][2] This leads to the "isomerized alkene" you observed.

The Nickel Solution: Nickel catalysts operate via a Single-Electron Transfer (SET) radical pathway rather than the canonical two-electron pathway.

  • Step 1: Ni(I) donates an electron to the alkyl iodide, generating an alkyl radical.

  • Step 2: The radical "rebounds" to the metal or reacts with the catalyst.

  • Result: This radical mechanism bypasses the slow oxidative addition barrier and, crucially, the radical intermediate is less prone to

    
    -hydride elimination than a 
    
    
    
    -alkyl-palladium species.

Module 2: Troubleshooting Negishi Couplings (The Workhorse)

Context: The Negishi coupling (Organozinc) is the most reliable method for secondary alkyl iodides.

Common Failure Modes
SymptomProbable CauseCorrective Action
0% Conversion Catalyst Deactivation (Oxidation)Protocol Check: Ni(COD)₂ is extremely air-sensitive. It must be a bright yellow powder. If it is orange or white, it is dead. Use a glovebox or fresh ampule.
Isomerized Product "Chain Walking"Ligand Switch: Switch from monodentate phosphines to tridentate ligands like Terpyridine or bidentate Pybox . These rigid ligands suppress isomerization.
Homocoupling (R-R) Oxidant ContaminationTrace oxygen promotes homocoupling of the organozinc. Ensure strict deoxygenation of solvents (freeze-pump-thaw).
Low Yield (<40%) Aggregation of Zn ReagentAdditive: Add LiBF₄ (1.0 equiv) or LiI . This breaks up zinc aggregates and accelerates transmetallation [1].
The "Radical Rebound" Mechanism

Understanding this pathway helps you select the right ligand.

Mechanism cluster_trap The Danger Zone Ni0 L-Ni(0) Ni1 L-Ni(I)-X Ni0->Ni1 SET to R-I Rad R• (Alkyl Radical) Ni1->Rad Halide Abstraction Ni2 L-Ni(II)(R)(Ar) Rad->Ni2 Radical Rebound (Stereodetermining) Beta Beta-Hydride Elimination Rad->Beta If Rebound is Slow Ni2->Ni1 Cycle Repeats Prod R-Ar (Product) Ni2->Prod Reductive Elimination

Figure 2: The radical chain mechanism. Note that the "Radical Rebound" must be faster than the escape to Beta-Hydride Elimination.

Module 3: Stereochemistry & Chirality[3]

User Query: "My starting material is a pure (R)-secondary iodide. Will the product be (R) or (S)?"

Technical Answer: Neither, by default.[3] Because the reaction proceeds through a planar radical intermediate (see Figure 2), stereochemical information is erased . You will get a racemate unless you use a chiral catalyst.

The Solution: Stereoconvergent Catalysis You can turn a racemic mixture of alkyl iodides into a single enantiomer of product using a chiral ligand (e.g., (S,S)-iPr-Pybox ).

  • Mechanism: The catalyst selectively binds the radical from one face during the rebound step.

  • Reference: This "stereoconvergent" approach was pioneered by Gregory Fu [2].[4]

Module 4: Validated Experimental Protocols

Protocol A: Robust Negishi Coupling (Racemic)

Best for: General coupling of secondary alkyl iodides with aryl zincs.

Reagents:

  • NiCl₂[3]·glyme (0.05 equiv)

  • Ligand: Pybox (0.06 equiv) or Terpyridine (for high selectivity)

  • Secondary Alkyl Iodide (1.0 equiv)

  • Aryl Zinc Reagent (1.3 equiv)

  • Solvent: DMA (Dimethylacetamide) - Critical: Must be anhydrous.

Step-by-Step:

  • Glovebox: In a glovebox, weigh NiCl₂·glyme and the Pybox ligand into a vial.

  • Solvent: Add anhydrous DMA. Stir for 10 minutes until the solution turns a deep color (often blue/green depending on ligand).

  • Substrate: Add the secondary alkyl iodide.

  • Reagent: Add the Aryl Zinc reagent dropwise.

  • Seal: Cap with a septum-screw cap. Tape with electrical tape if removing from the glovebox.

  • Run: Stir vigorously at room temperature for 12–24 hours.

    • Note: Do not heat above 60°C unless necessary; heat promotes

      
      -elimination.
      
  • Quench: Open to air, add 1M HCl (carefully) to quench excess Zinc. Extract with ether.[5]

Protocol B: Suzuki Coupling (Challenging)

Best for: When organozincs are incompatible with functional groups.

Reagents:

  • Ni(COD)₂ (0.10 equiv)

  • Ligand: Bathophenanthroline (0.12 equiv)

  • Secondary Alkyl Iodide (1.0 equiv)

  • Aryl Boronic Acid (1.5 equiv)

  • Base: KOtBu (1.5 equiv)

  • Alcohol Additive: s-BuOH (1.5 equiv) - Critical for transmetallation.

Application Scientist Note: The alcohol additive is not a solvent; it is a reagent that activates the boron species. Do not omit it.

FAQ: Rapid Fire Troubleshooting

Q: Can I use Alkyl Bromides instead of Iodides? A: Yes, but Iodides are superior for radical initiation. If using bromides, add NaI (0.5 equiv) or TBAI to generate the iodide in situ (Finkelstein reaction).

Q: My Ni(COD)₂ is notoriously unstable. Is there an air-stable alternative? A: Yes. You can use NiCl₂(dme) or NiBr₂·diglyme with a reducing metal like Mn or Zn dust (0.5–1.0 equiv) added to the reaction to regenerate Ni(0) in situ.

Q: I see a lot of reduced product (Alkane). Where is the hydrogen coming from? A: This is "hydrodehalogenation." It usually comes from the solvent (THF/DMA) acting as a Hydrogen Atom Transfer (HAT) source to the radical.

  • Fix: Switch to a less abstractable solvent like Benzene or Toluene (if solubility permits), or increase the concentration of the coupling partner to capture the radical faster.

References

  • Joshi-Pangu, A., Ganesh, M., & Biscoe, M. R. (2011).[6] Nickel-Catalyzed Negishi Cross-Coupling Reactions of Secondary Alkylzinc Halides and Aryl Iodides. Organic Letters, 13(5), 1218–1221.

  • Arp, F. O., & Fu, G. C. (2005).[7] Catalytic Enantioselective Negishi Reactions of Racemic Secondary Benzylic Halides. Journal of the American Chemical Society, 127(30), 10482–10483.

  • Zultanski, S. L., & Fu, G. C. (2013). Nickel-Catalyzed Carbon–Carbon Bond-Forming Reactions of Unactivated Tertiary Alkyl Halides: Suzuki–Miyaura Cross-Couplings. Journal of the American Chemical Society, 135(2), 624–627.

  • Everson, D. A., & Weix, D. J. (2014). Cross-Electrophile Coupling: Principles of Reactivity and Selectivity. Journal of Organic Chemistry, 79(11), 4793–4798.

Sources

Technical Support Center: Purification of Polar Iodo-Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting retention, stability, and isolation of polar organoiodine targets.

The "Iodo-Polar Paradox"

User Context: You are likely dealing with a molecule that contains a heavy, lipophilic iodine atom attached to a scaffold rich in amines, hydroxyls, or carboxylic acids. The Problem: This creates conflicting physicochemical properties.[1][2][3][4] The polar scaffold causes the compound to elute in the void volume on Reversed-Phase (C18) columns, while the iodine atom makes it prone to "streaking" or irreversible adsorption on Normal Phase (Silica) due to polarizability and Lewis acid-base interactions. Furthermore, the C–I bond is the weakest carbon-halogen bond (~50–60 kcal/mol), making it highly susceptible to photolytic cleavage.

This guide provides the specific protocols to stabilize your compound and select the correct stationary phase.

Module 1: Stability & Handling (The "Purple Product" Syndrome)

Symptom: Your crude reaction mixture or purified fractions turn pink, purple, or brown upon standing. Diagnosis: Spontaneous deiodination. Light or heat has triggered homolytic cleavage of the C–I bond, releasing iodine radicals (


) which recombine to form elemental iodine (

).
The Mechanism of Failure

The degradation is often autocatalytic. Once


 forms, it can act as an oxidizer, further degrading your sensitive polar scaffold.

Decomposition Start R-I (Intact) Light hv (Light/Heat) Start->Light Radical R• + I• Light->Radical Homolytic Cleavage Iodine I2 (Purple/Brown) Radical->Iodine Recombination Oxidation Oxidative Degradation of Product Iodine->Oxidation Secondary Reaction

Figure 1: Photolytic degradation pathway of organoiodine compounds leading to elemental iodine release.

Protocol 1: The "Dark Workup" & Stabilization

Do not rely on standard workups. Implement this specific quenching protocol:

  • The Reductive Quench: Immediately wash your organic phase with 10% Sodium Thiosulfate (

    
    ) .
    
    • Why: Thiosulfate reduces

      
       (purple) back to 
      
      
      
      (colorless, water-soluble), preventing it from reacting with your product [1, 2].
    • Visual Check: The organic layer must transition from purple/brown to clear/yellow.

  • The Amber Rule: All collection vessels, rotovap flasks, and column fractions must be wrapped in aluminum foil or composed of amber glass.

  • Temperature Control: Keep water baths < 30°C. The C–I bond is heat-labile.

Module 2: Chromatographic Strategy (Solving the Retention Void)

Symptom:

  • On C18: Compound elutes at

    
     (Void Volume).
    
  • On Silica: Compound sticks at the baseline or streaks across the column.

Solution: You must abandon standard C18. You have two superior options: HILIC (for extreme polarity) or PFP (for aromatic iodo-compounds).

Option A: Pentafluorophenyl (PFP) – The "Iodine Magnet"

If your compound contains an aromatic ring + iodine, PFP is the gold standard.

  • Mechanism: PFP columns utilize Halogen Bonding . The electron-deficient fluorine atoms on the stationary phase interact specifically with the electron-rich/polarizable iodine atom on your analyte.

  • Why it works: It provides retention where C18 fails by engaging in

    
     interactions and shape selectivity, specifically separating de-iodo impurities from the parent iodo-compound [4, 7].
    
Option B: HILIC (Hydrophilic Interaction Liquid Chromatography)

If your compound is highly polar (glycosylated, multiple amines) and lacks a large hydrophobic core.

  • Mechanism: A water-rich layer forms on the polar stationary phase.[4][5] Analytes partition between the acetonitrile-rich mobile phase and this water layer [3, 5].

  • Critical Adjustment: Water is the strong solvent in HILIC.[4] You must start with high organic (95% ACN) and gradient down to aqueous.

Decision Matrix: Selecting Your Column

ColumnSelection Start Analyze Compound Structure IsIonic Is it permanently charged? (e.g., Quaternary Amine) Start->IsIonic IonExchange Use Ion Exchange (SCX/SAX) IsIonic->IonExchange Yes IsAromatic Does it have an Aromatic Iodine? IsIonic->IsAromatic No PFP Use PFP (Pentafluorophenyl) (Exploits Halogen Bonding) IsAromatic->PFP Yes (Best Selectivity) IsSuperPolar Is it highly water soluble? (LogP < 0) IsAromatic->IsSuperPolar No HILIC Use HILIC (Amide or Bare Silica) Start 95% ACN IsSuperPolar->HILIC Yes C18Polar Use Aqueous C18 (Polar End-capped) IsSuperPolar->C18Polar No (Moderate Polarity)

Figure 2: Stationary phase selection logic for polar iodo-compounds.

Quantitative Comparison of Methods

FeatureStandard C18PFP (Fluorinated)HILIC
Retention Mechanism Hydrophobic Effect

, Halogen Bonding , Dipole
Partitioning (Water layer)
Suitability for Iodo-Cmpds Poor (Elutes too fast)Excellent (Specific I-interaction)Good (For very polar scaffolds)
Mobile Phase Water/MeOH or ACNWater/MeOH or ACNACN/Water (High ACN start)
Iodine Selectivity LowHigh (Separates I vs Br vs H)Low (Based on polarity only)
Reference [8][4], [7][3], [5]

Troubleshooting & FAQs

Q: I am using a PFP column, but my peaks are tailing severely. Why? A: PFP phases can have accessible silanols that interact with amines on your polar scaffold.

  • Fix: Add a modifier. Use 0.1% Formic Acid or 10mM Ammonium Acetate . Avoid TFA if your compound is acid-sensitive, as it can accelerate deiodination [1].

Q: My compound vanishes during HILIC purification. A: It likely precipitated. HILIC requires high organic content (e.g., 90% Acetonitrile). If your polar compound was dissolved in 100% water for injection, it may precipitate upon hitting the mobile phase.

  • Fix: Dissolve your sample in 50:50 ACN:Water (or the starting mobile phase composition) before injection.

Q: Can I use Silver Nitrate (


) impregnated silica to purify my iodo-alkene? 
A: ABSOLUTELY NOT.  While silver chromatography separates alkenes, 

reacts rapidly with alkyl/aryl iodides to precipitate Silver Iodide (

), destroying your compound. Stick to PFP or HILIC.

Q: I still see a purple tint in my NMR tube after purification. A: You have residual iodine or ongoing degradation.

  • Fix: Add a small amount of copper turnings or silver wire (if compatible) to the NMR tube to scavenge free iodine, OR re-wash the sample with dilute sodium thiosulfate/bicarbonate before drying.

References

  • University of Rochester. Workup: Bromine or Iodine. (Accessed 2026).[6] [Link]

  • Reddit ChemPros. Removal of Iodine. (2021).[7] [Link]

  • Buchi. Why HILIC is what your polar compounds need for purification. [Link]

  • Fortis Technologies. A New Pentafluorophenyl (PFP) Core-Shell column to aid Selectivity. [Link]

  • Element Lab Solutions. HILIC – The Rising Star of Polar Chromatography. [Link]

  • Wikipedia. Organoiodine chemistry (Stability and Properties). [Link]

  • Waters. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link][8]

Sources

Technical Support Center: Scale-Up Considerations for the Synthesis of (R)-3-Iodo-tetrahydrofuran

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (R)-3-Iodo-tetrahydrofuran. This guide is designed for researchers, chemists, and process development professionals who are transitioning this valuable synthesis from the laboratory bench to a larger, pilot-plant, or manufacturing scale. This compound is a critical chiral building block in the development of numerous pharmaceuticals, and its efficient, safe, and scalable synthesis is paramount.

This document moves beyond a simple recitation of steps. It is structured as a series of practical, field-tested questions and troubleshooting scenarios you are likely to encounter. We will delve into the causality behind common procedural choices, address critical safety and purity challenges, and provide robust protocols to ensure your scale-up campaign is successful and self-validating.

Troubleshooting Guide: From Benchtop Hiccups to Pilot-Plant Problems

This section addresses specific, common issues encountered during the synthesis. Each answer provides not only a solution but also an explanation of the underlying chemical principles to empower your decision-making.

Question 1: My reaction yield is significantly lower on a larger scale compared to my lab experiments. What are the likely causes and how can I fix it?

Answer: A drop in yield upon scale-up is a frequent challenge, often rooted in issues of mass and heat transfer, reagent stability, or incomplete conversion. Let's break down the probable causes:

  • Inadequate Mixing: In a large reactor, inefficient stirring can create localized "hot spots" or areas of poor reagent distribution. This can lead to side reactions or prevent the starting material from fully reacting.

    • Solution: Ensure the reactor is equipped with an appropriate agitator (e.g., pitched-blade turbine or anchor stirrer) for the vessel geometry and reaction viscosity. Verify that a vortex is being formed, indicating good top-to-bottom turnover. For reactions involving solids like triphenylphosphine, ensure the stirring speed is sufficient to keep them suspended.

  • Poor Temperature Control: The iodination of alcohols using the Appel reaction mechanism is exothermic. What is easily managed in a small flask with a large surface-area-to-volume ratio can become a runaway reaction at scale.[1][2] Excessive heat can degrade the product or starting material.

    • Solution: The rate of addition of reagents, particularly iodine, should be carefully controlled to manage the exotherm. Use a jacketed reactor with a reliable cooling system. For highly exothermic reactions, consider a semi-batch process where one reagent is added slowly over time.

  • Moisture Contamination: The phosphonium intermediates in this reaction are highly sensitive to water. Moisture will consume the active reagent and generate unwanted byproducts.

    • Solution: Rigorously dry all solvents and reagents. Use a nitrogen or argon blanket throughout the process to prevent atmospheric moisture from entering the reactor.

  • Incomplete Reaction: Simply extending the reaction time may not solve an incomplete conversion.

    • Solution: Implement in-process controls (IPCs) such as TLC, GC, or HPLC to monitor the reaction's progress. This data-driven approach is more reliable than relying on a fixed time, especially when scaling.

dot

G cluster_0 Troubleshooting Low Yield start Low Yield Observed check_mixing Is mixing adequate? (e.g., solid suspension) start->check_mixing check_temp Was an exotherm observed? Was temp. stable? check_mixing->check_temp Yes improve_mixing Solution: Increase agitation speed. Evaluate impeller design. check_mixing->improve_mixing No check_moisture Were anhydrous conditions maintained? check_temp->check_moisture Yes improve_temp Solution: Slow reagent addition rate. Improve reactor cooling. check_temp->improve_temp No check_ipc Did IPC show full conversion? check_moisture->check_ipc Yes improve_drying Solution: Dry solvents/reagents rigorously. Use inert atmosphere. check_moisture->improve_drying No extend_time Solution: Extend reaction time and continue IPC monitoring. check_ipc->extend_time No

Caption: Decision tree for troubleshooting low yield.

Question 2: I'm struggling with the removal of triphenylphosphine oxide (TPPO). It co-elutes with my product during chromatography, and precipitation is inefficient.

Answer: This is arguably the most significant challenge in scaling up Appel-type reactions. TPPO is a highly polar, crystalline solid, but it can have frustratingly high solubility in many common solvents used for extraction and chromatography, such as dichloromethane or ethyl acetate.

  • Causality: The issue stems from the high polarity of the P=O bond in TPPO. Your target molecule, this compound, is significantly less polar. This difference in polarity is the key to separation.

  • Optimized Protocol: The most effective, scalable method for removing TPPO is through precipitation/crystallization by performing a solvent swap into a non-polar solvent in which TPPO is insoluble.

    • After quenching the reaction and performing an aqueous wash, concentrate the organic layer (e.g., dichloromethane) under reduced pressure to obtain a crude oil or semi-solid.

    • Add a minimal amount of a solvent in which both your product and TPPO are soluble (e.g., a small volume of MTBE or toluene).

    • To this solution, add a large volume of a non-polar solvent in which TPPO is poorly soluble, such as pentane, hexane, or heptane , while stirring vigorously.[3][4]

    • Cool the resulting slurry (e.g., to 0-5 °C) for several hours to maximize TPPO precipitation.

    • Filter the slurry, washing the filter cake with cold non-polar solvent. The desired product will be in the filtrate.

  • Expert Tip: A common mistake is not using a large enough volume of the anti-solvent (hexane/pentane). A ratio of at least 10:1 (anti-solvent to crude concentrate volume) is a good starting point for scale-up.

Question 3: My final product is a dark brown liquid, but literature suggests it should be colorless to light yellow. What causes this, and is it a purity concern?

Answer: Product discoloration is a clear indicator of impurities. For this compound, the brown color almost always points to two culprits:

  • Residual Iodine (I₂): Iodine is a deep violet/brown solid. If the quenching step with sodium thiosulfate (Na₂S₂O₃) is incomplete, residual iodine will remain in the organic phase.

    • Validation & Solution: During the aqueous workup, the aqueous layer should be colorless after the thiosulfate wash. If it retains a yellow/brown tint, add more saturated sodium thiosulfate solution until the color is discharged. You cannot "over-quench" in this scenario.

  • Product Decomposition: Alkyl iodides can be sensitive to light and heat, undergoing decomposition that releases free iodine and other colored byproducts.[3][4]

    • Validation & Solution: Protect the reaction and the isolated product from direct light by using amber glass containers or covering equipment with aluminum foil.[3] Store the final product under an inert atmosphere (nitrogen or argon) at the recommended refrigerated temperature (2-8 °C).[3][4] If discoloration persists, a final purification step involving a short plug of silica gel or treatment with activated carbon can be effective.

Scale-Up Frequently Asked Questions (FAQs)

FAQ 1: What are the primary safety considerations when scaling this synthesis from 10 grams to 1 kilogram?

Answer: Scaling up introduces significant safety risks that must be proactively managed.

Hazard Cause & Consequence Scale-Up Mitigation Strategy
Thermal Runaway The iodination reaction is exothermic. At a larger scale, heat dissipates much more slowly due to a lower surface-area-to-volume ratio.[2] An uncontrolled exotherm can lead to boiling of the solvent (DCM, b.p. ~40°C), over-pressurization of the reactor, and release of hazardous vapors.1. Controlled Addition: Add reagents (especially iodine) slowly and sub-surface via a pump to control the reaction rate. 2. Robust Cooling: Use a properly sized jacketed reactor with an efficient cooling utility. 3. Calorimetry Data: For large-scale manufacturing, perform reaction calorimetry (e.g., using an RC1 calorimeter) to understand the heat of reaction and determine safe addition rates.
Pressure Buildup Rapid heating or gas evolution can cause dangerous pressure increases in a sealed system.Ensure the reactor is equipped with a pressure relief valve and a vent line directed to a scrubber. Avoid using needles for gas inlet/outlet on a large scale; use proper gas adapters.[5]
Iodine Handling Iodine is corrosive and sublimes, creating hazardous vapor.Handle solid iodine in a ventilated enclosure or with appropriate respiratory protection. Charge it to the reactor in a way that minimizes dust generation.
Byproduct Handling Quenching large amounts of unreacted iodinating agents can also be exothermic.Ensure the quenching vessel is also cooled and that the quench solution is added at a controlled rate.

FAQ 2: Are there alternative synthetic routes that avoid the triphenylphosphine oxide byproduct issue?

Answer: Yes. While the Appel reaction is common, its primary drawback for manufacturing is the TPPO byproduct. A widely used industrial alternative is a two-step, one-pot process involving sulfonate ester formation followed by nucleophilic substitution.

  • Mesylation/Tosylation: React the starting material, (S)-3-hydroxytetrahydrofuran, with methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) in the presence of a base (e.g., triethylamine). This converts the hydroxyl group into a good leaving group (mesylate or tosylate).

  • Nucleophilic Substitution: Add a source of iodide, such as sodium iodide (NaI) or potassium iodide (KI), directly to the reaction mixture. The iodide displaces the mesylate/tosylate group via an Sₙ2 reaction, inverting the stereocenter and yielding this compound.

  • Advantages for Scale-Up: This route avoids the TPPO issue entirely. The byproducts (triethylammonium chloride and sodium mesylate) are water-soluble salts, which are easily removed during an aqueous workup.

  • Disadvantages: Requires handling of corrosive sulfonyl chlorides. The two-step nature may increase reaction times.

dot

G cluster_0 Synthesis Workflow start Start: (S)-3-Hydroxytetrahydrofuran reagents Reagents: Iodine, PPh₃, Imidazole in DCM start->reagents reaction Reaction: Reflux under N₂, Monitor by IPC reagents->reaction quench Workup 1: Quench with Na₂S₂O₃(aq) reaction->quench extraction Workup 2: Phase Separation & Extraction quench->extraction purify Purification 1: Solvent Swap to Hexane, Precipitate & Filter TPPO extraction->purify final Purification 2: Concentrate Filtrate, Optional Silica Plug purify->final product Final Product: This compound final->product

Sources

Validation & Comparative

The Decisive Advantage: Why (R)-3-Iodo-tetrahydrofuran is a Superior Building Block in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Accelerating Chiral Drug Development

The chiral 3-substituted tetrahydrofuran motif is a privileged scaffold, embedded in the core of numerous biologically active molecules, particularly antiviral nucleoside analogues that form the backbone of modern therapeutics.[1] The precise stereochemical orientation of substituents on this ring is critical for biological efficacy. Consequently, the selection of starting materials for the asymmetric synthesis of these targets is a decision of paramount importance, directly impacting reaction efficiency, scalability, and overall cost.

This guide provides an in-depth comparison of (R)-3-Iodo-tetrahydrofuran against its common alternatives, primarily sulfonate esters like tosylates and mesylates. We will demonstrate through mechanistic reasoning and comparative experimental data that the unique properties of the iodide leaving group offer a distinct and often decisive advantage in nucleophilic substitution reactions, leading to faster, more efficient, and reliable syntheses.

Part 1: The Theoretical Edge - Understanding Leaving Group Ability

In the context of nucleophilic substitution (SN2) reactions, the rate and success of the reaction are fundamentally governed by the "leaving group," the moiety that departs with a pair of electrons. An ideal leaving group must be stable on its own. The stability of a leaving group is inversely related to its basicity; weak bases are excellent leaving groups.[2] This is because they are the conjugate bases of strong acids.

This compound leverages one of the most effective leaving groups in organic chemistry: the iodide ion (I⁻). Let's dissect why:

  • Acidity of the Conjugate Acid: Hydroiodic acid (HI) is one of the strongest known acids, with a pKa of approximately -10.[3] This means its conjugate base, the iodide ion, is exceptionally weak and therefore extremely stable in solution, readily accommodating the negative charge it acquires upon leaving.[4]

  • Polarizability: Iodine is a large, "soft" atom. Its electron cloud is diffuse and easily distorted. During the SN2 transition state, this high polarizability helps to stabilize the partial negative charge that develops as the C-I bond breaks and the new bond with the nucleophile forms. This lowers the activation energy of the reaction.[5][6]

  • Carbon-Halogen Bond Strength: The Carbon-Iodine (C-I) bond is the longest and weakest among the carbon-halogen bonds (C-F, C-Cl, C-Br, C-I). This lower bond dissociation energy means less energy is required to cleave the C-I bond during the substitution reaction, contributing to faster reaction rates.

In contrast, sulfonate esters such as p-toluenesulfonate (tosylate, OTs) and methanesulfonate (mesylate, OMs) are also considered elite leaving groups.[7] Their stability stems from extensive resonance delocalization of the negative charge across the sulfonyl oxygens.[8] While the conjugate acids (p-toluenesulfonic acid, pKa ≈ -1.34) are strong, they are significantly weaker than HI.[3] This fundamental difference in acidity and stability of the conjugate base is the root of the performance advantages we observe experimentally.

Part 2: Performance in Practice - A Comparative Analysis

While theoretical principles provide a strong foundation, empirical data reveals the practical consequences of choosing an iodide over a sulfonate. A key study investigating the kinetics of nucleophilic substitution on sterically hindered neopentyl systems provides a compelling analogue for the secondary carbon center in 3-substituted tetrahydrofurans. The study measured the reaction rates of various neopentyl derivatives with an azide nucleophile, yielding a clear hierarchy of leaving group reactivity.

Table 1: Comparative Reaction Rates of Neopentyl Derivatives with Sodium Azide

Leaving Group (X) in R-CH₂-XRelative Rate Constant (k_rel) at 100 °C
Trifluoromethanesulfonate (-OTf)134
Iodide (-I) 1.7
Bromide (-Br)1.0 (Reference)
p-Toluenesulfonate (-OTs)0.28
Methanesulfonate (-OMs)0.17
Chloride (-Cl)0.007

Data synthesized from the kinetic study by Česnek, M., et al. (2022).[3]

The data is unequivocal: the neopentyl iodide is 6 times more reactive than the corresponding tosylate and 10 times more reactive than the mesylate.[3] While triflate is the most reactive, its high cost and potential instability often make it less practical for large-scale synthesis. The superior reactivity of the iodide translates into significant practical benefits:

  • Milder Reaction Conditions: The higher intrinsic reactivity of the C-I bond allows reactions to proceed at lower temperatures and often for shorter durations. This minimizes the risk of side reactions, such as elimination (E2), and prevents the degradation of sensitive functional groups elsewhere in the molecule.

  • Reduced Byproduct Formation: In some systems, the bulkier tosylate group can promote elimination pathways over the desired substitution, especially with sterically demanding nucleophiles or bases.[9] The smaller, more reactive iodide can favor the SN2 pathway, leading to cleaner reactions and higher yields of the desired stereoisomer.

  • Improved Process Efficiency: Faster reaction times directly lead to higher throughput in both research and manufacturing settings, reducing energy consumption and operational costs.

This enhanced reactivity is particularly crucial in the synthesis of complex molecules like the anti-hepatitis B virus (HBV) drug Telbivudine .[10] The core of Telbivudine is an L-nucleoside, requiring the stereospecific coupling of a nucleobase with a chiral sugar analogue. Using a highly reactive building block like this compound (or its precursor) ensures that this critical C-N bond formation occurs efficiently and with the correct stereochemistry.

Part 3: Experimental Validation & Methodologies

To illustrate the practical application, we present a representative protocol for the nucleophilic substitution of this compound with a model nucleobase, adenine. This procedure is based on established methods for synthesizing nucleoside analogues.

Experimental Protocol: Synthesis of (R)-9-(tetrahydrofuran-3-yl)-9H-purin-6-amine

Objective: To demonstrate a typical SN2 displacement using this compound as the electrophile.

Materials:

  • Adenine (1.0 eq)

  • This compound (1.2 eq)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.3 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Saturated aqueous Sodium Chloride (Brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Preparation: A flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with adenine (1.0 eq).

  • Deprotonation: Anhydrous DMF (approx. 0.2 M relative to adenine) is added, and the resulting suspension is cooled to 0 °C in an ice bath.

  • Sodium hydride (1.3 eq) is added portion-wise over 15 minutes. Causality Note: The strong base NaH is used to deprotonate adenine, generating the more potent adeninyl anion, which is a superior nucleophile for the subsequent SN2 reaction.

  • The mixture is allowed to warm to room temperature and stirred for 1 hour until hydrogen evolution ceases, indicating complete formation of the sodium adeninyl salt.

  • Nucleophilic Substitution: The reaction is cooled back to 0 °C, and a solution of this compound (1.2 eq) in a small amount of anhydrous DMF is added dropwise via syringe.

  • The reaction mixture is then allowed to warm to room temperature and stirred for 12-18 hours. Progress is monitored by Thin Layer Chromatography (TLC). Causality Note: The use of the iodo-derivative allows this reaction to proceed efficiently at room temperature. A less reactive tosylate might require heating, increasing the risk of side reactions or racemization.

  • Workup: Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous NaHCO₃ solution at 0 °C.

  • The aqueous layer is extracted three times with Ethyl Acetate.

  • The combined organic layers are washed with water, then with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the pure (R)-9-(tetrahydrofuran-3-yl)-9H-purin-6-amine.

Visualizing the Science

To further clarify the concepts discussed, the following diagrams illustrate the key chemical transformation and a comparative workflow.

Diagram 1: SN2 Reaction Mechanism

This diagram shows the concerted, single-step mechanism of nucleophilic substitution on this compound, highlighting the "backside attack" and the inversion of stereochemistry at the carbon center.

Caption: SN2 mechanism on this compound.

Diagram 2: Comparative Experimental Workflow

This flowchart outlines a logical process for objectively comparing the performance of this compound with an alternative, such as (R)-3-(Tosyloxy)tetrahydrofuran.

workflow cluster_prep Preparation cluster_exp Parallel Synthesis cluster_analysis Analysis & Comparison cluster_conclusion Conclusion start Define Nucleophile (Nu⁻) & Reaction Conditions A1 Reaction A: (R)-3-Iodo-THF + Nu⁻ start->A1 B1 Reaction B: (R)-3-Tosyloxy-THF + Nu⁻ start->B1 A2 Monitor Reaction A: TLC / LC-MS A1->A2 B2 Monitor Reaction B: TLC / LC-MS B1->B2 C1 Compare Reaction Times & Temperatures A2->C1 C2 Compare Product Yield (after purification) A2->C2 B2->C1 B2->C2 end_node Determine Optimal Reagent Based on Data C1->end_node C3 Compare Purity & Byproducts (NMR / HPLC) C2->C3 C3->end_node

Caption: Workflow for comparing chiral building blocks.

Conclusion

For researchers, scientists, and drug development professionals, the choice of a chiral building block is a critical decision that reverberates through the entire synthesis and development pipeline. While sulfonate esters like tosylates are undeniably effective, the evidence strongly supports the superiority of This compound in many applications. Its enhanced reactivity, stemming from the exceptional stability and polarizability of the iodide leaving group, allows for milder conditions, faster transformations, and potentially cleaner reaction profiles. This translates to greater efficiency and reliability in the synthesis of vital chiral molecules, ultimately accelerating the path from discovery to clinical application.

References

  • Reddit user discussion on r/OrganicChemistry. (2023). Tosylate vs. iodide reactivity in Williamson synthesis? [Online discussion]. Available at: [Link]

  • Ashenhurst, J. (2015). All About Tosylates and Mesylates. Master Organic Chemistry. Available at: [Link]

  • Ashenhurst, J. (2011). What Makes A Good Leaving Group? Master Organic Chemistry. Available at: [Link]

  • Wikipedia contributors. (2023). Leaving group. Wikipedia. Available at: [Link]

  • Česnek, M., et al. (2022). Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton. ACS Omega, 7(23), 20040–20048. Available at: [Link]

  • Ashenhurst, J. (2012). The SN2 Mechanism. Master Organic Chemistry. Available at: [Link]

  • Mikhailopulo, I. A., et al. (2021). Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues. Molecules, 26(12), 3659. Available at: [Link]

  • Ube Industries. (2002). Process for the preparation of 3-hydroxytetrahydrofuran. U.S. Patent 6,359,155B1.
  • LibreTexts Chemistry. (2024). 11.3: Characteristics of the SN2 Reaction. Available at: [Link]

  • HEC Pharm Co., Ltd. (2015). Telbivudine synthesis and treatment method. Chinese Patent CN105198948A.
  • Various authors. (2019). Why is iodine a better leaving group than fluorine? Quora. Available at: [Link]

  • Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. Retrieved January 28, 2026, from [Link]

  • Matthews, S. J. (2007). Telbivudine for the management of chronic hepatitis B virus infection. Clinical Therapeutics, 29(12), 2635-2652. Available at: [Link]

  • Shcherbakova, I., et al. (2023). Recent Advances in Molecular Mechanisms of Nucleoside Antivirals. International Journal of Molecular Sciences, 24(10), 8963. Available at: [Link]

  • Chad's Prep. (2020). 7.1 SN2 Reaction | Organic Chemistry. YouTube. Available at: [Link]

  • Chemistry Stack Exchange user discussion. (2023). Iodide ion is good leaving group and a good nucleophile. How can both be correct? Available at: [Link]

  • Mikhailopulo, I. A., & Miroshnikov, A. I. (2021). Antiviral nucleoside analogs. Journal of the Serbian Chemical Society, 86(5), 455-481. Available at: [Link]

Sources

Validation of Stereochemical Integrity in Reactions of (R)-3-Iodo-tetrahydrofuran

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(R)-3-Iodo-tetrahydrofuran (3-I-THF) is a potent, high-reactivity electrophile used to introduce the chiral tetrahydrofuranyl moiety into pharmaceutical intermediates. However, its utility is frequently compromised by its stereochemical lability. Unlike its sulfonate analogs (tosylates/mesylates), the iodide is susceptible to "Finkelstein scrambling" —a degenerate


 reaction where the leaving group attacks the substrate, causing in-situ racemization prior to the desired coupling.

This guide objectively compares (R)-3-I-THF against its primary alternatives—(S)-3-Tetrahydrofuranyl tosylate and direct Mitsunobu coupling—providing experimental frameworks to validate stereochemical integrity.

Part 1: The Stereochemical Challenge

The core issue with (R)-3-I-THF is not its synthesis, but its storage and application. While the iodine atom provides a weak C-I bond (approx. 53 kcal/mol) ideal for rapid nucleophilic substitution or metal-halogen exchange, this same weakness creates a bidirectional racemization loop.

The Mechanism of Failure

In a typical


 reaction, we expect complete inversion of configuration (Walden inversion). However, with secondary iodides, the released iodide ion (

) is a potent nucleophile. If the main reaction is slow, the

concentration builds up and attacks unreacted (R)-3-I-THF, inverting it to (S)-3-I-THF. The final product becomes a racemate, regardless of the starting material's purity.
Comparison of Synthetic Routes

The following table summarizes the performance characteristics of the three dominant routes to chiral 3-substituted THF derivatives.

Table 1: Comparative Performance of Chiral THF Introduction Methods

MetricRoute A: (R)-3-Iodo-THF Route B: (S)-3-Tosyl-THF Route C: Mitsunobu (from Alcohol)
Reactivity High (Fast kinetics at low temp)Medium (Requires heat/polar solvent)Variable (Substrate dependent)
Leaving Group Ability Excellent (

of conjugate acid -10)
Good (

of conjugate acid -2.8)
N/A (Activated complex)
Stereochemical Risk High (Scrambling & Elimination)Low (Stable LG, no self-attack)Low (High fidelity inversion)
Atom Economy GoodPoor (High MW leaving group)Poor (Generates

waste)
Storage Stability Poor (Light/Heat sensitive,

liberation)
Excellent (Crystalline solid)N/A (In-situ activation)
Best Use Case Radical cross-couplings (Negishi/Suzuki)Classical

with hard nucleophiles
Ester/Ether formation

Part 2: Visualizing the Stereochemical Fate

To understand the causality of racemization, we must visualize the competing pathways. The diagram below illustrates why Route A often fails compared to Route B.

StereochemicalFate Figure 1: The 'Finkelstein Loop' (Red) competes with Product Formation (Green). If k(rac) > k(sub), the starting material racemizes before reacting. cluster_0 Starting Material cluster_1 Competing Pathways cluster_2 Outcomes SM (R)-3-Iodo-THF Scrambling Iodide Attack (Degenerate SN2) SM->Scrambling k(rac) [I-] Inversion Nucleophile Attack (Desired SN2) SM->Inversion k(sub) Elimination E2 Elimination SM->Elimination Base/Heat SM_S (S)-3-Iodo-THF (Inverted SM) Scrambling->SM_S Inversion Prod_S (S)-Product (High ee) Inversion->Prod_S Inversion Prod_Rac Racemic Product Prod_Alkene Dihydrofuran (Elimination) Elimination->Prod_Alkene SM_S->Scrambling SM_S->Inversion

Part 3: Validation Framework (Self-Validating Systems)

Trusting the label on a bottle of (R)-3-Iodo-THF is a critical error. The reagent degrades into


, which catalyzes radical racemization. You must implement a Self-Validating System  comprising two checkpoints.
Checkpoint 1: Pre-Reaction Purity Assay

Before committing expensive coupling partners, validate the optical purity of the iodide. Optical rotation is insufficient due to the low specific rotation of 3-substituted THFs.

Protocol: Chiral Derivatization

  • Reaction: React 10 mg of (R)-3-I-THF with excess (S)-

    
    -methylbenzylamine (solvent: THF, base: 
    
    
    
    , 60°C, 1h).
  • Analysis: The resulting diastereomeric amines are easily separated by standard achiral GC or HPLC.

  • Criteria: If diastereomeric ratio (dr) < 98:2, purify or discard.

Checkpoint 2: Post-Reaction Stereocenter Analysis

Direct separation of 3-substituted THF enantiomers requires specific chiral stationary phases.

Recommended Analytical Conditions:

  • Technique: Chiral GC (FID detection).

  • Column:

    
    -DEX 225 or equivalent (2,3-di-O-acetyl-6-O-TBDMS-
    
    
    
    -cyclodextrin).
  • Carrier: Helium at 35 cm/sec.

  • Temp Program: 80°C (hold 2 min)

    
     2°C/min 
    
    
    
    140°C.
  • Rationale: The cyclodextrin cavity discriminates the 3-substituent's spatial orientation relative to the ether oxygen.

Part 4: Experimental Protocols

Synthesis of this compound (Appel Reaction)

Note: This protocol converts (S)-3-Hydroxytetrahydrofuran to the (R)-Iodide with inversion.

Reagents:

  • (S)-3-Hydroxytetrahydrofuran (1.0 eq)

  • Triphenylphosphine (

    
    , 1.2 eq)
    
  • Imidazole (1.5 eq)

  • Iodine (

    
    , 1.2 eq)
    
  • Solvent: Dichloromethane (DCM)

Step-by-Step Workflow:

  • Preparation: Dissolve

    
     and Imidazole in dry DCM (0.5 M) under 
    
    
    
    . Cool to 0°C.
  • Iodine Addition: Add

    
     portion-wise. The solution will turn dark orange/brown and then fade to a yellow suspension as the phosphonium salt forms.
    
  • Substrate Addition: Add (S)-3-Hydroxytetrahydrofuran dropwise. Crucial: Maintain temp < 5°C to prevent elimination.

  • Workup: After 2 hours, filter through a silica plug (removes

    
    ). Concentrate carefully (product is volatile: bp ~60°C at 15 mmHg).
    
  • Stabilization: Store over copper wire to scavenge free iodine.

Validated Nucleophilic Substitution (Azide Displacement)

Target: Synthesis of (S)-3-Azido-THF with >98% ee.

Reagents:

  • This compound (1.0 eq, verified >98% ee)

  • Sodium Azide (

    
    , 1.5 eq)
    
  • Solvent: DMF (anhydrous)

Step-by-Step Workflow:

  • Dissolution: Suspend

    
     in DMF (0.5 M).
    
  • Temperature Control: Cool to -10°C .

    • Scientific Rationale: Lower temperature suppresses the

      
       elimination pathway (which has a higher activation energy than 
      
      
      
      ) and slows the iodide scrambling rate.
  • Addition: Add (R)-3-I-THF slowly.

  • Monitoring: Monitor by GC. Stop reaction immediately upon consumption of starting material. Do not let the reaction stir overnight ; the product is stable, but any unreacted iodide will racemize and complicate purification.

  • Extraction: Dilute with

    
    , wash with water (x3) to remove DMF.
    

Part 5: Decision Matrix & Conclusion

When should you use (R)-3-Iodo-THF?

  • Use Iodide (Route A) if:

    • You are performing a metal-catalyzed cross-coupling (e.g., Negishi) where the C-I bond is required for oxidative addition.

    • Your nucleophile is "soft" (e.g., thiolates, malonates) and reacts rapidly.

  • Use Tosylate (Route B) if:

    • You are performing a standard heteroatom displacement (N, O, S).

    • You require long reaction times or heating.

  • Use Mitsunobu (Route C) if:

    • You want to avoid the isolation of unstable halide intermediates entirely.

Final Verdict: For most drug development applications involving heteroatom substitution, Route B (Tosylate) or Route C (Mitsunobu) offers superior stereochemical assurance. Route A should be reserved for carbon-carbon bond formation where the iodide handle is chemically necessary.

References

  • Synthesis and Properties of Chiral THF Derivatives

    • Garg, N. K., et al. "Synthesis of functionalized tetrahydrofurans via nucleophilic substitution." Journal of Organic Chemistry, 2011. Link

    • Note: Discusses the stability of 3-substituted THFs and leaving group tendencies.
  • Mechanisms of Racemization (Finkelstein Scrambling)
  • Analytical Separation of THF Enantiomers

    • Schurig, V. "Separation of enantiomers by gas chromatography." Journal of Chromatography A, 2001. Link

    • Details the use of derivatized cyclodextrins (like Beta-DEX)
  • Comparison of Leaving Groups (Tosylate vs Iodide)

    • Streitwieser, A. "Solvolytic Displacement Reactions." Chemical Reviews, 1956. Link

    • Classic review establishing the reactivity order and solvolysis risks of sulfon
  • Mitsunobu Alternative

    • Swamy, K. C. K., et al. "The Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009. Link

    • Comprehensive guide to avoiding halide intermediates via direct alcohol activ

A Comparative Guide to Spectroscopic Methods for Confirming the Stereochemistry of Substituted Tetrahydrofurans

Author: BenchChem Technical Support Team. Date: February 2026

The tetrahydrofuran ring is a privileged scaffold found in a vast array of natural products and pharmaceuticals, from the antitumor annonaceous acetogenins to various C-glycosides and polyether antibiotics.[1][2] The specific three-dimensional arrangement of substituents on this five-membered ring—its stereochemistry—is paramount, as it dictates molecular shape, receptor binding, and ultimately, biological activity.[3][4] An incorrect stereochemical assignment can lead to inactive compounds or molecules with unintended off-target effects, making unambiguous confirmation an indispensable step in chemical synthesis and drug development.

This guide provides an in-depth comparison of the primary spectroscopic techniques used to elucidate the relative and absolute stereochemistry of substituted tetrahydrofurans. We will move beyond simple procedural lists to explore the underlying principles, explain the rationale behind experimental choices, and present workflows that ensure trustworthy and verifiable results.

X-ray Crystallography: The Unambiguous Gold Standard

Single-crystal X-ray diffraction analysis stands as the definitive method for structure elucidation. It provides a precise three-dimensional map of electron density within a molecule, allowing for the direct and unambiguous determination of both relative and absolute stereochemistry.[5][6]

Principle of Operation: X-ray crystallography relies on the diffraction of X-rays by the ordered array of atoms within a single crystal. The resulting diffraction pattern is mathematically deconvoluted to generate a model of the atomic positions in space, revealing bond lengths, bond angles, and the precise stereochemical arrangement.

Strengths & Limitations: Its primary strength is its unequivocal nature; a well-resolved crystal structure is considered irrefutable proof of stereochemistry.[3][7] However, this power is contingent on a significant hurdle: the need for a high-quality single crystal. Many complex tetrahydrofuran derivatives, particularly those with flexible side chains, exist as oils or amorphous solids that are notoriously difficult to crystallize.[5][8] Furthermore, the conformation observed in the solid state may not be the most populated or biologically relevant conformation in solution.[9]

Experimental Protocol: Single Crystal Growth and Analysis
  • Purification: The compound must be of the highest possible purity. Impurities can inhibit crystal formation or become incorporated into the crystal lattice, degrading diffraction quality.

  • Crystal Growth: The goal is to allow molecules to pack slowly into a well-ordered lattice. This is more of an art than a science, with common methods including:

    • Slow Evaporation: Dissolve the compound in a suitable solvent (in which it is moderately soluble) and allow the solvent to evaporate over several days or weeks.[8]

    • Vapor Diffusion: A solution of the compound is placed in a small open vial, which is then sealed inside a larger jar containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent slowly diffuses into the compound's solution, reducing its solubility and promoting crystallization.

    • Cooling: Slowly cooling a saturated solution of the compound can induce crystallization.

  • Crystal Selection and Mounting: A suitable crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.[8]

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer, cooled under a stream of nitrogen, and irradiated with X-rays. The diffraction data are collected as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data are processed to solve the phase problem and generate an initial structural model. This model is then refined to best fit the experimental data, yielding the final, unambiguous structure.

xray_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_result Data Processing Purify High-Purity Compound Grow Grow Single Crystal (e.g., Slow Evaporation) Purify->Grow Mount Select & Mount Crystal Grow->Mount Collect X-ray Data Collection Mount->Collect Solve Structure Solution Collect->Solve Refine Structure Refinement Solve->Refine Result Unambiguous 3D Structure (Relative & Absolute Stereochemistry) Refine->Result

Caption: Workflow for X-ray Crystallography Analysis.

NMR Spectroscopy: The Versatile Workhorse in Solution

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and frequently used tool for determining molecular structure in solution. For stereochemical analysis of tetrahydrofurans, several NMR techniques are employed to define connectivity, relative stereochemistry, and, with the aid of derivatizing agents, absolute configuration.

A. Determining Relative Stereochemistry

The relative orientation of substituents (e.g., cis vs. trans, syn vs. anti) is primarily determined by analyzing two key parameters: scalar (J) couplings and through-space Nuclear Overhauser Effects (NOEs).

Principle of Operation: The magnitude of the coupling constant between two vicinal protons (³JHH) is dependent on the dihedral angle between them, a relationship described by the Karplus equation.[10] In the flexible tetrahydrofuran ring, which rapidly interconverts between envelope and twist conformations, the observed ³JHH values are a population-weighted average.[11][12] However, these values are highly informative. For example, a large coupling constant (~8-10 Hz) between two adjacent protons on the ring typically indicates a trans-diaxial relationship, while a small coupling constant (~1-4 Hz) suggests a cis or trans-diequatorial arrangement. By carefully analyzing these couplings, one can build a model of the ring's preferred conformation and the relative stereochemistry of its substituents.[11]

Experimental Protocol: Measuring Coupling Constants

  • Acquire High-Resolution ¹H NMR Spectrum: A high-field spectrometer is essential to achieve sufficient signal dispersion. The sample should be free of paramagnetic impurities.

  • Identify Multiplets: Assign the protons of the tetrahydrofuran ring. 2D experiments like COSY are essential for confirming which protons are coupled to each other.

  • Measure J-values: Directly measure the peak-to-peak separation within the multiplets. For complex, overlapping systems (non-first-order spectra), specialized software for spectral simulation and total lineshape analysis may be required to extract accurate coupling constants.[13]

Principle of Operation: The NOE is a through-space phenomenon that arises from dipole-dipole relaxation between nuclei that are close in space (< 5 Å), irrespective of whether they are connected through bonds.[14][15] By irradiating one proton and observing an intensity enhancement in another, a direct correlation of spatial proximity is established. This is the most reliable NMR method for determining the relative configuration of substituents on a ring. For instance, an NOE between two protons on the same face of the tetrahydrofuran ring (cis relationship) will be observed, while no NOE will be seen between protons on opposite faces (trans relationship).

Comparing NOESY and ROESY: Both 2D NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) are used to map these spatial relationships.

  • NOESY: For small molecules (MW < 600 Da), the NOE is positive. For large molecules (MW > 1200 Da), it is negative. For intermediate-sized molecules, the NOE can be close to zero, making it undetectable.[14]

  • ROESY: The ROE is positive regardless of molecular weight, making it the more robust and reliable choice for many natural products and drug candidates that fall into the intermediate-sized category.[16][17]

Experimental Protocol: 2D ROESY for Relative Stereochemistry

  • Sample Preparation: Prepare a solution of the purified compound in a deuterated solvent. The sample must be thoroughly degassed to remove dissolved oxygen, a paramagnetic species that provides an alternative relaxation pathway and quenches the NOE/ROE effect.

  • Data Acquisition: On the NMR spectrometer, acquire a 2D ROESY spectrum. A key parameter is the mixing time , during which the magnetization transfer occurs. A series of spectra with different mixing times (e.g., 100-500 ms) may be necessary to build up the effect and distinguish direct from indirect (spin diffusion) correlations.

  • Data Processing and Interpretation: Process the 2D data. The spectrum will show diagonal peaks for each proton and cross-peaks connecting protons that are close in space. A cross-peak between proton HA and HB is definitive evidence that they are spatially proximate, allowing for the construction of a 3D model of the relative stereochemistry.[18]

noe_workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_result Interpretation Sample Purified, Degassed Sample Acquire Acquire 2D ROESY Spectrum (Vary Mixing Time) Sample->Acquire Process Process Data Acquire->Process Identify Identify Cross-Peaks Process->Identify Correlate Correlate Proximity to Structure Identify->Correlate Result Determine Relative Stereochemistry (e.g., syn/anti, cis/trans) Correlate->Result

Caption: Workflow for NOE/ROE-based Stereochemical Assignment.

B. Determining Absolute Stereochemistry with Chiral Derivatizing Agents

NMR cannot directly distinguish between enantiomers, as they have identical physical properties in an achiral environment. However, by reacting the molecule with a chiral derivatizing agent (CDA), one can create a mixture of diastereomers, which have different physical properties and are distinguishable by NMR.[19]

Principle of Mosher's Acid Analysis: For tetrahydrofurans containing a secondary alcohol, Mosher's acid ((R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid) is a common CDA.[7] The alcohol is esterified with both enantiomers of Mosher's acid chloride in separate reactions. The resulting diastereomeric esters adopt a conformation where the bulky CF₃ group, the phenyl ring, and the carbonyl group shield nearby protons to different extents. By comparing the ¹H NMR spectra of the (R)- and (S)-Mosher's esters and calculating the chemical shift differences (Δδ = δS - δR), the absolute configuration of the original alcohol can be assigned based on established models.

Vibrational Circular Dichroism (VCD): Absolute Configuration in Solution

Vibrational Circular Dichroism (VCD) is a chiroptical spectroscopy that provides a powerful, non-destructive method for determining the absolute configuration of chiral molecules directly in the solution phase, without the need for crystallization or derivatization.[3][20]

Principle of Operation: VCD measures the minute difference in the absorption of left- and right-handed circularly polarized infrared light by a chiral molecule during vibrational excitation.[21] The resulting VCD spectrum is a unique fingerprint of the molecule's absolute configuration. The experimental spectrum of an unknown compound is compared to a theoretical spectrum generated by ab initio or density functional theory (DFT) calculations for a single, known enantiomer.[4]

  • If the experimental and calculated spectra match in sign and relative intensity, the absolute configuration is that used in the calculation.

  • If they are mirror images, the compound has the opposite absolute configuration.

Strengths & Limitations: VCD's main advantage is its ability to determine absolute configuration on non-crystalline samples (including oils) in their native solution state.[3] The primary limitations are the requirement for a specialized spectrometer and the computationally intensive nature of the theoretical calculations. The accuracy of the result is highly dependent on the quality of the computational model, which must account for all significantly populated conformers of the molecule in solution.[4]

Experimental & Computational Workflow for VCD Analysis
  • Computational Conformational Search: Using molecular mechanics or semi-empirical methods, perform a thorough search for all possible low-energy conformers of the molecule.

  • DFT Optimization and Frequency Calculation: For each low-energy conformer, perform a geometry optimization and vibrational frequency calculation using a suitable level of theory (e.g., B3LYP/6-31G(d)). This predicts the IR and VCD spectra for each conformer.

  • Boltzmann Averaging: Generate a final, predicted VCD spectrum by averaging the spectra of the individual conformers, weighted by their calculated Boltzmann population at the experimental temperature.

  • Experimental VCD Acquisition: Prepare a solution of the purified compound at a relatively high concentration in a suitable solvent (e.g., CDCl₃). Acquire the experimental IR and VCD spectra on a VCD spectrometer.

  • Spectral Comparison: Qualitatively and quantitatively compare the experimental VCD spectrum with the Boltzmann-averaged theoretical spectrum. A good match allows for a confident assignment of the absolute configuration.[3]

vcd_workflow cluster_exp Experimental cluster_comp Computational Exp_Sample Prepare Concentrated Solution Exp_VCD Acquire Experimental VCD Spectrum Exp_Sample->Exp_VCD Compare Compare Experimental & Theoretical Spectra Exp_VCD->Compare Conf_Search Conformational Search DFT_Calc DFT Optimization & Frequency Calculation Conf_Search->DFT_Calc Boltzmann Boltzmann-Averaged Theoretical Spectrum DFT_Calc->Boltzmann Boltzmann->Compare Result Assign Absolute Configuration Compare->Result

Caption: Combined Experimental and Computational Workflow for VCD.

Method Comparison Summary

The choice of spectroscopic method depends on the specific question (relative vs. absolute stereochemistry), the nature of the sample, and the available instrumentation.

FeatureX-ray CrystallographyNMR SpectroscopyVibrational Circular Dichroism (VCD)
Information Primary: Relative & Absolute StereochemistryPrimary: Relative Stereochemistry (J-coupling, NOE/ROE). Secondary: Absolute (via CDAs)Primary: Absolute Stereochemistry
Sample State High-quality single crystalSolutionSolution (oils, amorphous solids)
Sample Amount < 1 mg1-10 mg5-15 mg
Key Strength Unambiguous, "gold standard" result[3][6]Versatile, provides detailed conformational data in solution[18]No crystallization or derivatization needed[4]
Key Limitation Requires a suitable single crystal, which may not form[8]Cannot distinguish enantiomers directly; ROE can be weakRequires specialized equipment and intensive computation[4]
Best Use Case When an unambiguous solid-state structure is required and crystals are available.Routine and in-depth analysis of relative stereochemistry and conformation in solution.Determining the absolute configuration of chiral molecules that are difficult to crystallize.

Conclusion

Confirming the stereochemistry of substituted tetrahydrofurans is a multifaceted challenge that rarely relies on a single technique. While X-ray crystallography provides the ultimate proof, its applicability is limited by the need for crystalline material. NMR spectroscopy, particularly 2D ROESY and detailed J-coupling analysis, remains the indispensable tool for elucidating relative stereochemistry and conformational preferences in the biologically relevant solution state. For the crucial determination of absolute configuration, Vibrational Circular Dichroism has emerged as a powerful and increasingly accessible method that circumvents the limitations of both crystallography and chemical derivatization. A judicious application of these complementary techniques, guided by a clear understanding of their strengths and weaknesses, is essential for the rigorous and confident structural characterization required in modern chemical research and drug development.

References

  • Cremer, D. & Pople, J. A. (1975). A general definition of ring puckering coordinates. Journal of the American Chemical Society. [Online] Available at: [Link] (A foundational paper on ring conformation, relevant to J-coupling analysis).

  • Nirpal, P. & Sathyamoorthi, S. (2025). (2R, 3R)-2-(2-phenoxyethyl)tetrahydrofuran-3-yl acetate: Single Crystal X-Ray Diffraction Analysis and Mechanistic Implications. ChemRxiv. [Online] Available at: [Link]

  • Nirpal, P. & Sathyamoorthi, S. (2025). Single-crystal X-ray diffraction analysis and mechanistic implications of (2R,3R)-2-(2-phenoxyethyl)tetrahydrofuran-3-yl acetate. Acta Crystallographica Section E. [Online] Available at: [Link]

  • Evans, W. J., Giarikos, D. G., & Ziller, J. W. (2001). Preparation of and X-ray crystal structures of tetrahydrofuran-complexed rare earth chlorides. Inorganica Chimica Acta. [Online] Available at: [Link]

  • Suárez, E. & Padrón, J. I. (2022). The Tetrahydrofuran Motif in Marine Lipids and Terpenes. Preprints.org. [Online] Available at: [Link]

  • Padrón, J. I. & Suárez, E. (2022). The Tetrahydrofuran Motif in Polyketide Marine Drugs. Marine Drugs. [Online] Available at: [Link]

  • Padrón, J. I. & Suárez, E. (2022). The Tetrahydrofuran Motif in Marine Lipids and Terpenes. Marine Drugs. [Online] Available at: [Link]

  • Guo, J., et al. (2010). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. American Laboratory. [Online] Available at: [Link]

  • Schrödinger, Inc. (n.d.). Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects. Schrödinger. [Online] Available at: [Link]

  • König, B. (2016). Synthesis of Chiral Tetrahydrofurans and Pyrrolidines by Visible-Light-Mediated Deoxygenation. Chemistry – A European Journal. [Online] Available at: [Link]

  • Stephens, P. J., et al. (2008). The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy. Chirality. [Online] Available at: [Link]

  • University of Wisconsin-Madison. (2018). NOESY and ROESY. Chemistry Department. [Online] Available at: [Link]

  • Chertkov, A. V., Shestakova, A. K., & Chertkov, V. A. (2012). SYNTHESIS AND NMR SPECTRA OF TETRAHYDROFURAN-2-¹³C. Chemistry of Heterocyclic Compounds. [Online] Available at: [Link]

  • Boettcher, S., et al. (2025). Stereoselective Syntheses of Highly Substituted Tetrahydrofurans based on Matteson Homologations. Chemistry – A European Journal. [Online] Available at: [Link]

  • Boese, A. D. & Boese, R. (2015). Tetrahydrothiophene and Tetrahydrofuran, Computational and X-ray Studies in the Crystalline Phase. Crystal Growth & Design. [Online] Available at: [Link]

  • University of Wisconsin-Madison. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling. Organic Chemistry Data. [Online] Available at: [Link]

  • Wolfe, J. P. & Rossi, M. A. (2004). Palladium-Catalyzed Synthesis of 2,1′-Disubstituted Tetrahydrofurans from γ-Hydroxy Internal Alkenes. Journal of the American Chemical Society. [Online] Available at: [Link]

  • Paquette, L. A. & Tae, J. (2011). Stereocontrolled synthesis of substituted bicyclic ethers through oxy-Favorskii rearrangement: total synthesis of (±)-communiol E. The Journal of Organic Chemistry. [Online] Available at: [Link]

  • Fau, S., et al. (2025). Absolute Configuration Determination with Electronically Enhanced Vibrational Circular Dichroism. Angewandte Chemie International Edition. [Online] Available at: [Link]

  • Nichugovskiy, A. I. & Cheshkov, D. A. (2022). Total lineshape analysis of α-tetrahydrofuroic acid ¹H NMR spectra. arXiv. [Online] Available at: [Link]

  • Staples, R. J. (2025). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E. [Online] Available at: [Link]

  • Procter, D. J., et al. (2023). A Redox-Relay Heck Approach to Substituted Tetrahydrofurans. Organic Letters. [Online] Available at: [Link]

  • Lee, S. K., et al. (2024). Deciphering the conformational preference and ionization dynamics of tetrahydrofuran: Insights from advanced spectroscopic techniques. The Journal of Chemical Physics. [Online] Available at: [Link]

  • Chertkov, V., et al. (2012). Synthesis and NMR spectra of tetrahydrofuran-2-¹³C. ResearchGate. [Online] Available at: [Link]

  • Rauter, A. P. (n.d.). Rotating Frame NOE: ROE. Glycopedia. [Online] Available at: [Link]

  • Wikipedia. (n.d.). Nuclear Overhauser effect. [Online] Available at: [Link]

  • Watson, D. A., et al. (2014). Stereospecific Cross-Coupling Reactions of Aryl-Substituted Tetrahydrofurans, Tetrahydropyrans, and Lactones. Journal of the American Chemical Society. [Online] Available at: [Link]

  • Organic Chemistry Portal. (2005). Stereocontrolled Construction of Cyclic Ethers. [Online] Available at: [Link]

  • Wang, F., et al. (2007). New Diagnostic of the Most Populated Conformer of Tetrahydrofuran in the Gas Phase. The Journal of Physical Chemistry A. [Online] Available at: [Link]

  • JASCO Inc. (2021). A Guide to Understanding Vibrational Circular Dichroism Spectroscopy. YouTube. [Online] Available at: [Link]

  • Wolfe, J. P., et al. (2003). Palladium-Catalyzed Synthesis of Tetrahydrofurans from γ-Hydroxy Terminal Alkenes: Scope, Limitations, and Stereoselectivity. The Journal of Organic Chemistry. [Online] Available at: [Link]

  • Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy of stereoisomers. [Online] Available at: [Link]

  • France, S., et al. (2026). Convergent Synthesis of Highly Functionalized Furans. The Journal of Organic Chemistry. [Online] Available at: [Link]

  • Sorensen, E. J., et al. (2026). Overriding Stereochemical Outcomes in Cyclase Phase Total Synthesis: Enantioselective Synthesis of Habiterpenol and Dasyscyphin A. Journal of the American Chemical Society. [Online] Available at: [Link]

  • Chemistry LibreTexts. (2024). 22: Nuclear Overhauser Effect (NOE). [Online] Available at: [Link]

  • Kwan, E. E. (2011). The Nuclear Overhauser Effect. Harvard University. [Online] Available at: [Link]

  • Wang, J., et al. (2022). Stereoselective Construction of Tertiary Homoallyl Alcohols and Ethers by Nucleophilic Substitution at Quaternary Carbon Stereocenters. Angewandte Chemie International Edition. [Online] Available at: [Link]

  • Hyster, T. K. (2020). Publications. Hyster Lab, Princeton University. [Online] Available at: [Link]

Sources

Comparative Guide: Chiral GC Methodologies for Substituted Tetrahydrofurans

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

The Core Distinction: Tetrahydrofuran (THF) itself is an achiral molecule (


) possessing a 

plane of symmetry. Therefore, "separating THF enantiomers" is a physical impossibility.

However, substituted tetrahydrofurans —specifically 2-methyltetrahydrofuran (2-MeTHF) and 3-hydroxytetrahydrofuran (3-OH-THF) —are critical chiral building blocks in pharmaceutical synthesis (e.g., for HIV protease inhibitors like Amprenavir). This guide focuses on the enantioseparation of these substituted derivatives .

Strategic Recommendation:

  • For Volatile Ethers (2-MeTHF): Use Direct GC on silylated

    
    -cyclodextrin phases.
    
  • For Polar Alcohols (3-OH-THF): Use Derivatization-GC (Trifluoroacetylation) followed by separation on

    
    -cyclodextrin phases to eliminate peak tailing and maximize resolution (
    
    
    
    ).

Mechanism of Action: Cyclodextrin Host-Guest Chemistry

The separation of THF derivatives relies on the formation of transient diastereomeric inclusion complexes between the analyte (guest) and the chiral stationary phase (host).

  • The Host: Cyclodextrins (CDs) are cyclic oligosaccharides.

    • 
      -CD: 7 glucose units (Cavity diameter ~6.0–6.5 Å). Ideal for 2-substituted THFs.
      
    • 
      -CD: 8 glucose units (Cavity diameter ~7.5–8.3 Å). Ideal for larger or derivatized THFs.
      
  • The Interaction: The ether oxygen of the THF ring hydrogen-bonds with the hydroxyls (or modified functional groups) on the CD rim, while the hydrophobic ring sits inside the cavity.

Visualization: Interaction & Method Selection

G Start Target Analyte TypeA Volatile Ether (e.g., 2-MeTHF) Start->TypeA TypeB Polar Alcohol (e.g., 3-OH-THF) Start->TypeB MethodA Method A: Direct GC Silylated u03b2-CD TypeA->MethodA Non-polar interaction MethodB Method B: Derivatization (TFAA) + u03b3-CD TypeB->MethodB Block -OH H-bonding Mech Mechanism: Inclusion Complex + H-Bonding MethodA->Mech MethodB->Mech Result High Resolution (Rs > 1.5) Symmetric Peaks Mech->Result

Caption: Decision tree for selecting the optimal chiral GC workflow based on the functionalization of the tetrahydrofuran ring.

Comparative Analysis of Stationary Phases

The following table compares the performance of the three dominant stationary phase classes for substituted THFs.

FeaturePhase A: Permethylated

-CD
Phase B: TBDMS-

-CD
Phase C: Trifluoroacetyl-

-CD
Commercial Example Chiraldex B-PM, Lipodex EHydrodex

-6TBDMS
Chiraldex G-TA
Target Analyte 2-Methyltetrahydrofuran2-Methyltetrahydrofuran3-Hydroxytetrahydrofuran (Derivatized)
Separation Factor (

)
Moderate (1.05 – 1.10)High (1.10 – 1.25) High (1.15 – 1.30)
Thermal Stability High (up to 220°C)Moderate (up to 200°C)Low (limit ~180°C)
Peak Shape Excellent for ethersExcellentGood for esters; Poor for free alcohols
Mechanism Dipole-dipole & InclusionShape Selectivity (Bulky silyl groups)Inclusion of acyl groups

Expert Insight: For 2-MeTHF , the bulky tert-butyldimethylsilyl (TBDMS) groups on Phase B deepen the chiral cavity, often providing superior resolution compared to simple permethylated phases (Phase A).

Experimental Protocols

Protocol A: Direct Separation of 2-Methyltetrahydrofuran

Target: Process solvents, raw materials.

System: Agilent 7890/8890 or equivalent with FID. Column: Hydrodex


-6TBDMS (25 m 

0.25 mm

0.25

m).
  • Sample Prep: Dilute 2-MeTHF to 1 mg/mL in n-Heptane (Do not use MeOH; it competes for the CD cavity).

  • Inlet: Split mode (50:1), 200°C.

  • Carrier Gas: Helium at 35 cm/sec (Constant Flow).

  • Oven Program (Isothermal):

    • Hold at 35°C for 15 minutes.

    • Note: Enantioseparation is thermodynamically controlled (

      
      ). Lower temperatures increase the separation factor (
      
      
      
      ).
  • Detection: FID at 250°C.

Validation Criteria:

  • Resolution (

    
    ) 
    
    
    
    1.5.
  • Tailing Factor (

    
    ) between 0.9 and 1.2.
    
Protocol B: Derivatization & Separation of 3-Hydroxytetrahydrofuran

Target: Pharmaceutical intermediates.[1]

Challenge: Free 3-OH-THF hydrogen bonds strongly with the silica backbone, leading to peak tailing and loss of chiral recognition. Solution: Trifluoroacetylation.

Step-by-Step Derivatization:

  • Aliquot 10 mg of 3-OH-THF into a GC vial.

  • Add 500

    
    L of Trifluoroacetic Anhydride (TFAA) .
    
  • Add 500

    
    L of Dichloromethane (DCM).
    
  • Cap and incubate at 60°C for 15 minutes.

  • Evaporate to dryness under

    
     stream (removes excess acid).
    
  • Reconstitute in 1 mL n-Hexane.

GC Method: Column: Chiraldex G-TA (Trifluoroacetyl-


-Cyclodextrin).
Why G-TA? The 

-cavity is larger, accommodating the derivatized trifluoroacetyl group, which serves as an additional "handle" for chiral recognition.
  • Inlet: Split (20:1), 200°C.

  • Oven Program:

    • Start 70°C (Hold 1 min).

    • Ramp 2°C/min to 110°C.

    • Ramp 20°C/min to 170°C (Burn out).

  • Detection: FID or MS (SIM mode for trace impurities).

Troubleshooting & Optimization

Thermodynamic Tuning

Separation in chiral GC is governed by the Gibbs-Helmholtz equation:



  • If

    
     is poor:  Decrease temperature. The enthalpy term (
    
    
    
    ) usually dominates chiral recognition. A 10°C drop can significantly boost
    
    
    .
  • If Elution is too slow: Increase flow rate rather than temperature to preserve selectivity.

Visualizing the Optimization Logic

Optimization Problem Problem: Poor Resolution (Rs < 1.5) Check1 Check Retention Factor (k) Problem->Check1 LowK k < 2 (Elutes too fast) Check1->LowK HighK k > 10 (Elutes too slow) Check1->HighK Action1 Decrease Temp by 10°C (Increases u03b1 and k) LowK->Action1 Action2 Use Thicker Film (0.5 u03bcm) or Lower Phase Ratio HighK->Action2

Caption: Logic flow for optimizing resolution when initial separation fails.

References

  • Schurig, V. (2001).[2][3] Separation of enantiomers by gas chromatography. Journal of Chromatography A, 906(1-2), 275-299.[2][3]

  • Restek Corporation. (2023). A Guide to the Analysis of Chiral Compounds by GC. Technical Guide.

  • König, W. A. (1993).[3] Enantioselective gas chromatography. Trends in Analytical Chemistry, 12, 130-137.[3]

  • Wynberg, H., & Bantjes, A. (1958). 3-Hydroxytetrahydrofuran.[1][4][5][6] Organic Syntheses, 38, 37. (Validation of 3-OH-THF synthesis and properties).

Sources

Comparison of Synthetic Routes to Enantiopure 3-Halotetrahydrofurans

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-halotetrahydrofuran (3-halo-THF) scaffold is a privileged chiral motif in drug discovery, serving as a core pharmacophore in HIV protease inhibitors (e.g., Amprenavir), nucleoside analogues, and annonaceous acetogenins. Unlike 2-substituted THFs, which are readily accessible via standard iodocyclization of homoallylic alcohols, 3-substituted THFs present a greater synthetic challenge due to the difficulty of introducing functionality at the


-position of the ether oxygen while maintaining enantiopurity.

This guide compares the two dominant synthetic paradigms:

  • The Chiral Pool Modification (Route A): Functional group interconversion of 3-hydroxytetrahydrofurans derived from malic acid.

  • The De Novo Cyclization (Route B): Construction of the ring with pre-installed halogen functionality.

Our Verdict: For medicinal chemistry and process scale-up, Route A (Chiral Pool) is the superior methodology due to the low cost of malic acid, high enantiomeric excess (ee), and operational simplicity. However, strict attention must be paid to stereochemical inversion during the halogenation step.

Part 1: The Synthetic Landscape

The Stereochemical Challenge

The synthesis of 3-halo-THF is governed by the need to control the C3 stereocenter.

  • Target: (3S)- or (3R)-3-Halotetrahydrofuran (X = F, Cl, Br, I).

  • Critical Failure Mode: Racemization via elimination-addition (formation of 2,5-dihydrofuran intermediates) or unselective radical halogenation.

Decision Matrix: Route Selection

DecisionMatrix Start Target: Enantiopure 3-Halo-THF Scale Scale Requirement? Start->Scale Small Discovery (<10g) Scale->Small Large Process (>1kg) Scale->Large RouteA Route A: Chiral Pool (From Malic Acid) Small->RouteA Large->RouteA Preferred RouteB Route B: Kinetic Resolution (Enzymatic/HKR) Large->RouteB If Malic Acid unavailable Halogen Halogen Identity? RouteA->Halogen F Fluorine (Use DAST/Deoxofluor) Halogen->F ClBrI Cl, Br, I (Use Appel or Sulfonate) Halogen->ClBrI

Caption: Decision matrix for selecting the synthetic route based on scale and halogen type. The Chiral Pool route is universally preferred for its robustness.

Part 2: Route A - The Chiral Pool Strategy (Gold Standard)

This route relies on the conversion of (S)- or (R)-malic acid into 3-hydroxytetrahydrofuran (3-OH-THF), followed by nucleophilic substitution.

Mechanism & Stereochemistry

The transformation involves a "Stereochemical Flip."

  • Retention: (S)-Malic acid

    
     (S)-3-OH-THF (Cyclization retains C3 config).
    
  • Inversion: (S)-3-OH-THF

    
     (R)-3-Halo-THF (S
    
    
    
    2 displacement).

Note: To obtain the (S)-3-halo-THF, one must start with (R)-malic acid (unnatural, more expensive) or perform a double inversion (Mitsunobu esterification


 hydrolysis 

halogenation).
Step-by-Step Workflow
Phase 1: Synthesis of the Alcohol Precursor
  • Starting Material: L-Malic Acid (inexpensive, bulk commodity).[1]

  • Intermediate: 1,2,4-Butanetriol.[1][2][3]

  • Reagents:

    
     or 
    
    
    
    (safer for scale).
Phase 2: Halogenation (The Divergent Step)
HalogenPreferred ReagentMechanismNotes
Fluorine Deoxofluor or DASTS

2 (Inversion)
DAST is shock-sensitive; Deoxofluor is more stable. Reaction requires low temp (-78°C to RT).
Chlorine Appel (

)
S

2 (Inversion)
Neutral conditions. Avoids HCl generation which can cause ring opening.
Bromine Appel (

)
S

2 (Inversion)
High yields (>85%). Triphenylphosphine oxide (TPPO) removal is the main purification burden.
Iodine Appel (

)
S

2 (Inversion)
Best method for 3-iodo. Classic

displacement is too harsh for the ether ring.
Experimental Protocol: Synthesis of (R)-3-Iodotetrahydrofuran

Targeting the (R)-enantiomer from (S)-3-hydroxytetrahydrofuran.

1. Materials:

  • (S)-3-Hydroxytetrahydrofuran (1.0 equiv)

  • Triphenylphosphine (

    
    , 1.2 equiv)
    
  • Imidazole (1.5 equiv)

  • Iodine (

    
    , 1.2 equiv)
    
  • Solvent: Anhydrous DCM or Toluene.

2. Procedure:

  • Preparation: In a flame-dried flask under

    
    , dissolve 
    
    
    
    and imidazole in anhydrous DCM (0.5 M).
  • Activation: Cool to 0°C. Add iodine portion-wise. The solution will turn dark, then fade to a yellow suspension as the phosphonium salt forms.

  • Addition: Add (S)-3-hydroxytetrahydrofuran dropwise.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 3–6 hours. Monitor by TLC (stain with PMA or KMnO4; UV is inactive for product).

  • Workup: Quench with saturated aqueous ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
     (to remove excess iodine). Extract with DCM.[4][5] Wash organic layer with brine, dry over 
    
    
    
    .
  • Purification: The crude contains significant TPPO. Triturate with pentane (TPPO precipitates) or use column chromatography (

    
    , Hexanes/EtOAc 95:5).
    

3. Expected Results:

  • Yield: 80–90%[6]

  • ee: >98% (Complete inversion).[7]

  • Characterization:

    
    C NMR signal for C-I shifts significantly upfield (approx. 20-30 ppm) compared to C-OH (70 ppm).
    

Part 3: Route B - De Novo Cyclization (Alternative)

While less common for simple 3-halo-THFs, this route is useful if the starting material is a chiral epoxide or if 3,4-disubstitution is required.

Strategy: Epoxide Opening

Starting from 3,4-epoxytetrahydrofuran (meso-compound).

  • Desymmetrization: Ring opening with a nucleophilic halide (

    
     or 
    
    
    
    ).
  • Result: 3-halo-4-hydroxytetrahydrofuran.

  • Deoxygenation: Removal of the 4-OH group (e.g., Barton-McCombie) to get the mono-halo derivative.

Critique: This route adds 2–3 extra steps (opening + activation + reduction) compared to the Malic acid route. It is inefficient for mono-substituted targets but excellent for vicinal di-substituted analogs.

Part 4: Comparative Performance Analysis

The following table contrasts the performance of generating (R)-3-Fluorotetrahydrofuran (a high-value target) via different methods.

MetricRoute A: Chiral Pool (Deoxofluor) Route B: Epoxide Opening (Desymm.) Route C: Resolution (Enzymatic)
Starting Material (S)-3-OH-THF (from Malic Acid)3,4-Epoxy-THFRacemic 3-F-THF
Step Count 1 (from alcohol)3 (Open, Activate, Reduce)1 (Hydrolysis)
Yield (Overall) 75 - 85% 40 - 50%< 45% (Max 50%)
Enantiomeric Excess > 98% 90 - 95%> 99%
Scalability High (kg scale feasible)ModerateLow (Enzyme cost)
Atom Economy GoodPoor (Loss of functional groups)Poor (Discard 50%)
Cost Driver Fluorinating ReagentCatalyst/StepsEnzyme/Yield Loss
Technical Insight: The "Fluorine Effect"

Synthesizing the 3-fluoro derivative is distinct from Cl/Br/I.

  • Reactivity: The C-F bond formation is highly exothermic. Using DAST on >10g scale poses explosion risks.

  • Solution: For scale-up (>100g), use XtalFluor-E or Fluolead , or perform the reaction in a continuous flow reactor to manage heat.

  • Elimination Side Reaction: Fluorination reagents are basic/nucleophilic. A common byproduct is 2,5-dihydrofuran (elimination). This is minimized by keeping the reaction temperature low (-78°C) and using non-basic solvents (DCM).

Part 5: Visualizing the Pathway

SyntheticPathways Malic (S)-Malic Acid (Chiral Pool) Triol (S)-1,2,4-Butanetriol Malic->Triol Reduction OH_THF (S)-3-OH-THF (Key Intermediate) Triol->OH_THF Cyclodehydration (-H2O) Iodo (R)-3-Iodo-THF (Inversion) OH_THF->Iodo Substitution Fluoro (R)-3-Fluoro-THF (Inversion) OH_THF->Fluoro Substitution Red 1. BH3 or NaBH4 2. H+ Cyclization Appel Appel Reaction (PPh3, I2, Imid) DAST Deoxofluor/DAST (Nucleophilic F-)

Caption: The dominant synthetic pathway from L-Malic Acid.[8] Note the divergence at the final step for different halogens, both proceeding with stereochemical inversion.

References

  • Synthesis of (S)

    • Source: Patent CN107417648B / CN104478833A.
    • Context: Validates the scalability of the precursor synthesis.
  • Appel Reaction Mechanism and Protocols

    • Title: The Appel Reaction: An Overview.
    • Source:Angewandte Chemie International Edition, 1975, 14(12), 801–811.[6]

    • Context: The foundational text for converting alcohols to halides with inversion.
  • Fluorination of Chiral Alcohols

    • Title: Deoxofluor: A New and Practical Reagent for Nucleophilic Fluorin
    • Source:Journal of Organic Chemistry, 1999, 64(19), 7048–7054.
    • Context: Establishes the safety and efficacy of Deoxofluor over DAST for 3-F-THF synthesis.
  • Stereochemical Integrity in THF Synthesis

    • Title: Synthesis of chiral tetrahydrofuran derivatives.[3][9]

    • Source:ARKIVOC, 2009 (xiv) 39-52.
    • Context: Discusses the preservation of ee during cycliz

Sources

A Researcher's Guide to the Kinetics of Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Study of Alkyl Halides

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, a deep understanding of reaction kinetics is not merely academic—it is the bedrock of process optimization, scalability, and mechanistic elucidation. This guide provides an in-depth comparative analysis of the kinetic profiles of different alkyl halides (iodides, bromides, and chlorides) in palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry. By moving beyond a superficial examination of oxidative addition, we will explore how the choice of the alkyl halide profoundly influences the entire catalytic cycle, offering field-proven insights and actionable experimental protocols.

The Decisive Role of the Alkyl Halide: More Than Just a Leaving Group

The selection of an alkyl halide in a cross-coupling reaction is a critical parameter that dictates not only the feasibility of the transformation but also its kinetic behavior. The conventional wisdom, grounded in the principles of C-X bond dissociation energies (C-I < C-Br < C-Cl), posits a reactivity trend of alkyl iodides > bromides > chlorides. While this generally holds true for the initial oxidative addition step, a comprehensive kinetic analysis reveals a more nuanced interplay of factors that govern the overall reaction rate.

The catalytic cycle of a typical cross-coupling reaction, such as the Suzuki-Miyaura coupling, comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1] The nature of the halide (X) on the alkyl substrate (R-X) can exert a significant influence on each of these steps, making a holistic kinetic investigation essential for a complete understanding.

Diagram: The Catalytic Cycle of a Suzuki-Miyaura Cross-Coupling Reaction

Suzuki-Miyaura Catalytic Cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition (R-X) Pd(0)L_n->Oxidative_Addition R-Pd(II)(X)L_n R-Pd(II)(X)L_n Oxidative_Addition->R-Pd(II)(X)L_n Transmetalation Transmetalation (Ar-B(OR')_2) R-Pd(II)(X)L_n->Transmetalation R-Pd(II)(Ar)L_n R-Pd(II)(Ar)L_n Transmetalation->R-Pd(II)(Ar)L_n Reductive_Elimination Reductive Elimination R-Pd(II)(Ar)L_n->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Catalyst Regeneration Product R-Ar Reductive_Elimination->Product

Caption: A generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

A Comparative Kinetic Study: n-Butyl Halides in Suzuki-Miyaura Coupling

Oxidative Addition: The Initial Hurdle

The oxidative addition of the alkyl halide to the Pd(0) catalyst is often the rate-determining step, particularly for less reactive halides like chlorides.[1] The C-X bond strength is the primary determinant of the activation energy for this step. The relative rates of oxidative addition generally follow the order: Alkyl Iodide > Alkyl Bromide > Alkyl Chloride . This is a direct consequence of the decreasing bond dissociation energies down the halogen group.

Beyond Oxidative Addition: The Influence of the Halide on Transmetalation and Reductive Elimination

While oxidative addition is a critical step, the nature of the halide continues to influence the subsequent stages of the catalytic cycle.

  • Transmetalation: The transmetalation step, where the organic group from the organoboron reagent is transferred to the palladium center, can also be affected by the halide. While the primary determinant of the transmetalation rate is the activation of the boronic acid by the base, the halide ligand on the palladium complex can play a role. Some studies suggest that the identity of the leaving group on the aryl electrophile can influence the transmetalation step in Suzuki reactions using primary alkyltrifluoroborate nucleophiles.[2]

  • Reductive Elimination: This final step, which forms the desired C-C bond and regenerates the Pd(0) catalyst, is also sensitive to the halide. Studies on the reductive elimination of aryl halides from arylpalladium(II) halide complexes have shown that the thermodynamic stability of the complex and the kinetic barrier to elimination are not always directly correlated. For instance, while the reductive elimination of aryl chloride is the most thermodynamically favorable, it is also the slowest kinetically. Conversely, the reductive elimination from the aryl bromide complex is the fastest.[3][4][5][6][7] This highlights the importance of the electronic properties of the halide in controlling the rate of this crucial step.

Quantitative Comparison of Reaction Rates

The following table summarizes the expected kinetic behavior and provides hypothetical, yet representative, quantitative data for the Suzuki-Miyaura coupling of n-butyl halides with phenylboronic acid. This data is based on established reactivity principles and data from analogous systems.

Alkyl HalideC-X Bond Energy (kcal/mol)Expected Initial Rate (Relative)Hypothetical Rate Constant (k, M⁻¹s⁻¹)Key Kinetic Observations
n-Butyl Iodide~531001.5 x 10⁻²Fast oxidative addition. The overall rate may be influenced by other steps.
n-Butyl Bromide~68253.8 x 10⁻³Slower oxidative addition compared to the iodide. Reductive elimination may be faster than for the chloride.[3]
n-Butyl Chloride~8111.5 x 10⁻⁴Oxidative addition is typically the rate-determining step. Requires more forcing conditions (higher temperature, more active catalyst).[1]

Experimental Protocol for a Comparative Kinetic Study

To empirically validate the kinetic profiles of different alkyl halides, a well-designed experimental protocol is essential. The following provides a detailed, step-by-step methodology for a comparative kinetic study of the Suzuki-Miyaura coupling of n-butyl halides with phenylboronic acid using Gas Chromatography with a Flame Ionization Detector (GC-FID) for monitoring.

Materials and Reagents
  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • n-Butyl iodide

  • n-Butyl bromide

  • n-Butyl chloride

  • Phenylboronic acid

  • Toluene (anhydrous)

  • Dodecane (internal standard)

  • Methanol (for quenching)

  • Deionized water

Experimental Workflow Diagram

Kinetic_Study_Workflow cluster_Preparation Reaction Preparation cluster_Execution Reaction Execution & Monitoring cluster_Analysis Data Analysis Stock_Solutions Prepare Stock Solutions: - Pd(OAc)₂/PPh₃ in Toluene - Phenylboronic Acid in Toluene - K₂CO₃ in Water - Dodecane (IS) in Toluene Reaction_Vessels Prepare Reaction Vials: - Add magnetic stir bar - Purge with N₂ Stock_Solutions->Reaction_Vessels Reagent_Addition Add Reagents to Vials: 1. Pd/Ligand Solution 2. Phenylboronic Acid Solution 3. K₂CO₃ Solution 4. Internal Standard Solution Reaction_Vessels->Reagent_Addition Initiation Initiate Reaction: - Add Alkyl Halide - Start timer and heating Reagent_Addition->Initiation Sampling Time-Point Sampling: - Withdraw aliquots at t = 0, 5, 15, 30, 60, 120 min - Quench with Methanol Initiation->Sampling GC_Analysis GC-FID Analysis: - Inject quenched samples Sampling->GC_Analysis Data_Processing Data Processing: - Integrate peak areas - Calculate concentration vs. time GC_Analysis->Data_Processing Kinetic_Analysis Kinetic Analysis: - Plot concentration profiles - Determine initial rates and rate constants Data_Processing->Kinetic_Analysis

Caption: Workflow for the comparative kinetic study of alkyl halides in Suzuki-Miyaura coupling.

Step-by-Step Procedure
  • Preparation of Stock Solutions:

    • Catalyst Stock Solution (0.01 M Pd): In a glovebox, dissolve Pd(OAc)₂ and PPh₃ (1:2 molar ratio) in anhydrous toluene.

    • Phenylboronic Acid Stock Solution (1.0 M): Dissolve phenylboronic acid in anhydrous toluene.

    • Base Solution (2.0 M): Dissolve K₂CO₃ in deionized water.

    • Internal Standard Stock Solution (0.1 M): Dissolve dodecane in anhydrous toluene.

  • Reaction Setup:

    • In a series of oven-dried 10 mL reaction vials equipped with magnetic stir bars, add the catalyst stock solution (e.g., 50 µL, 0.5 mol% Pd).

    • Add the phenylboronic acid stock solution (1.2 mL, 1.2 mmol).

    • Add the internal standard stock solution (100 µL, 0.01 mmol).

    • Add the K₂CO₃ solution (1.0 mL, 2.0 mmol).

    • Seal the vials with septa and purge with nitrogen for 5 minutes.

  • Reaction Initiation and Monitoring:

    • Place the vials in a preheated oil bath at the desired temperature (e.g., 80 °C).

    • Inject the respective n-butyl halide (1.0 mmol) into each vial to initiate the reaction (t=0).

    • At predetermined time points (e.g., 0, 5, 15, 30, 60, 90, 120 minutes), withdraw a 50 µL aliquot from each reaction mixture using a syringe.

    • Immediately quench the aliquot in a vial containing 1 mL of methanol to stop the reaction.

  • GC-FID Analysis:

    • Instrument Parameters (example):

      • Column: HP-5 (30 m x 0.25 mm x 0.25 µm)

      • Injector Temperature: 250 °C

      • Detector Temperature: 280 °C

      • Oven Program: 50 °C (hold 2 min), ramp to 250 °C at 20 °C/min, hold 5 min.

      • Carrier Gas: Helium

    • Inject 1 µL of each quenched sample into the GC-FID.

  • Data Analysis:

    • Integrate the peak areas of the n-butyl halide, the product (n-butylbenzene), and the internal standard (dodecane).

    • Calculate the concentration of the reactant and product at each time point relative to the internal standard.

    • Plot the concentration of the product versus time for each alkyl halide.

    • Determine the initial reaction rate from the initial slope of the concentration-time curve.

    • Assuming pseudo-first-order kinetics with respect to the alkyl halide, the rate constant (k) can be determined by plotting ln([R-X]t/[R-X]₀) versus time.

Conclusion: A Holistic View for Rational Reaction Design

This guide underscores the importance of a comprehensive kinetic analysis when evaluating the performance of different alkyl halides in palladium-catalyzed cross-coupling reactions. While the C-X bond strength provides a useful first approximation for predicting reactivity in the oxidative addition step, a deeper understanding requires consideration of the entire catalytic cycle. The halide's influence on transmetalation and reductive elimination can lead to non-intuitive kinetic profiles.

For researchers in drug development and process chemistry, this nuanced understanding is paramount. By moving beyond simplistic reactivity trends and embracing detailed kinetic studies, as outlined in the provided protocol, scientists can make more informed decisions in catalyst selection, reaction optimization, and process scale-up, ultimately leading to more efficient and robust synthetic routes.

References

  • Roy, A. H., & Hartwig, J. F. (2003). Directly observed reductive elimination of aryl halides from monomeric arylpalladium(II) halide complexes. Journal of the American Chemical Society, 125(46), 13944–13945. [Link]

  • Roy, A. H., & Hartwig, J. F. (2004). Reductive Elimination of Aryl Halides upon Addition of Hindered Alkylphosphines to Dimeric Arylpalladium(II) Halide Complexes. Organometallics, 23(7), 1533–1541. [Link]

  • Hartwig, J. F. (2001). Reductive Elimination of Aryl Halides from Palladium(II). Journal of the American Chemical Society, 123(5), 966–967. [Link]

  • Hartwig, J. F., & Roy, A. H. (2004). Reductive Elimination of Aryl Halides upon Addition of Hindered Alkylphosphines to Dimeric Arylpalladium(II) Halide Complexes. Organometallics, 23(7), 1533–1541. [Link]

  • Hartwig, J. F. (2004). Reductive Elimination. In Handbook of Organopalladium Chemistry for Organic Synthesis (Vol. 1, pp. 1051–1096). John Wiley & Sons, Inc. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing between pathways for transmetalation in Suzuki–Miyaura reactions. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]

  • Barrios-Landeros, F., & Hartwig, J. F. (2007). Distinct mechanisms for transmetalation with tin and boron reagents in palladium-catalyzed cross-coupling reactions. Journal of the American Chemical Society, 129(44), 13482–13493. [Link]

  • Fu, G. C. (2008). Palladium-Catalyzed Cross-Coupling Reactions of Alkyl Electrophiles. In Cross-Coupling Reactions (pp. 1–32). Springer. [Link]

  • Glasspoole, B. W., Gower, N. J., & Crudden, C. M. (2010). The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. The Journal of Organic Chemistry, 75(20), 6825–6832. [Link]

  • Thomas, A. A., & Denmark, S. E. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(11), 1735–1744. [Link]

  • Kambe, N., Iwasaki, T., & Terao, J. (2011). Pd-catalyzed cross-coupling reactions of alkyl halides. Chemical Society Reviews, 40(10), 4937–4947. [Link]

  • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302–1315. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Fu, G. C. (2008). Suzuki cross-couplings of alkyl halides. Angewandte Chemie International Edition, 47(45), 8596–8606. [Link]

  • McIndoe, J. S. (2019). Step-by-step real time monitoring of a catalytic amination reaction. Chemical Communications, 55(82), 12344–12347. [Link]

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Assessing the Utility of (R)-3-Iodo-tetrahydrofuran in Fragment-Based Drug Discovery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient paradigm for identifying novel lead compounds.[1][2] By screening low molecular weight fragments (typically < 300 Da), FBDD allows for a more thorough exploration of chemical space and often yields starting points with superior ligand efficiency compared to traditional high-throughput screening (HTS).[3][4] This guide provides an in-depth technical assessment of (R)-3-Iodo-tetrahydrofuran as a fragment for FBDD campaigns, offering a comparative analysis against alternative scaffolds and detailing experimental protocols for its effective utilization.

The Rationale for this compound in FBDD

The selection of fragments is a critical determinant of success in any FBDD program. Ideal fragments possess a balance of molecular complexity, synthetic tractability, and the ability to form high-quality interactions with the target protein. This compound presents a compelling profile based on these criteria:

  • Three-Dimensional Scaffolding: The tetrahydrofuran ring provides a rigid, three-dimensional scaffold that can effectively probe protein binding sites, offering a distinct advantage over flat, aromatic fragments.[5][6]

  • Strategic Halogenation: The iodine atom is not merely a bulky substituent. It is a versatile functional group in medicinal chemistry, capable of forming potent halogen bonds with backbone carbonyls and other electron-rich moieties within a protein's binding site.[7] This interaction can significantly contribute to binding affinity and specificity.

  • Vector for Elaboration: The carbon-iodine bond serves as a key synthetic handle, enabling straightforward chemical elaboration through well-established cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This "poised" nature of the fragment is crucial for the rapid optimization of initial hits into more potent lead compounds.

  • Chirality: The defined stereochemistry at the 3-position allows for a precise interrogation of chiral recognition pockets within the target protein, potentially leading to improved selectivity and potency in subsequent optimization efforts.

Comparative Analysis: this compound vs. Alternative Fragments

To objectively assess the utility of this compound, it is essential to compare its properties and potential performance against other commonly employed fragment classes.

Fragment ClassKey AdvantagesPotential DisadvantagesWhen to Consider
This compound 3D scaffold, halogen bonding potential, defined vector for growth, chirality.Higher molecular weight for a fragment, potential for non-specific binding, metabolic liability of C-I bond.Probing for halogen bonding hotspots, exploring chiral pockets, when a clear elaboration strategy is desired.
Simple Aromatic/Heterocyclic Fragments (e.g., Pyrazole, Pyridine) Low molecular weight, well-understood SAR, synthetically versatile.Planar geometry, may lack novelty, can have poor solubility.Initial screens to map binding pockets, when targeting flat interfaces.
Non-halogenated Cyclic Ethers (e.g., Tetrahydrofuran, Tetrahydropyran) Good solubility, 3D shape, metabolically stable.Lack of a strong directional interaction handle, less potent initial hits.As bioisosteric replacements for less stable fragments, when seeking improved pharmacokinetic properties.[8]
Other Halogenated Fragments (F, Cl, Br) Can form halogen bonds, modulate pKa and lipophilicity.Weaker halogen bond donors than iodine, different reactivity for elaboration.Fine-tuning binding interactions, improving membrane permeability.

Experimental Workflow for Assessing this compound

A robust experimental cascade is necessary to validate the utility of this compound for a specific target. The following workflow outlines the key stages, from initial screening to hit validation and elaboration.

FBDD_Workflow cluster_0 Fragment Screening cluster_1 Hit Validation & Characterization cluster_2 Hit-to-Lead Optimization Screening Primary Screen (e.g., NMR, SPR, DSF) Hit_ID Hit Identification Screening->Hit_ID Ortho_Screen Orthogonal Screen (e.g., ITC) Hit_ID->Ortho_Screen X_Ray X-ray Crystallography Ortho_Screen->X_Ray SAR Initial SAR by Analogs X_Ray->SAR Elaboration Structure-Guided Elaboration SAR->Elaboration Lead_Opt Lead Optimization Elaboration->Lead_Opt

FBDD workflow for this compound.
Part 1: Primary Fragment Screening

The initial step involves screening a library of fragments, including this compound, to identify weak binders to the target protein. Several biophysical techniques are suitable for this purpose.[9][10]

Protocol: NMR-based Fragment Screening (Saturation Transfer Difference)

  • Sample Preparation:

    • Prepare a stock solution of the target protein (10-50 µM) in a suitable deuterated buffer (e.g., 50 mM Tris-d11, 150 mM NaCl, pH 7.5).

    • Prepare a stock solution of this compound (100 mM) in a deuterated solvent (e.g., DMSO-d6).

    • Prepare the final NMR sample by adding the fragment to the protein solution to a final concentration of 200-500 µM.

  • NMR Data Acquisition:

    • Acquire a 1D ¹H NMR spectrum of the fragment alone as a reference.

    • Acquire a Saturation Transfer Difference (STD) NMR spectrum of the protein-fragment mixture. This experiment selectively irradiates protein resonances and observes the transfer of saturation to binding ligands.

  • Data Analysis:

    • A strong STD effect (presence of fragment signals in the STD spectrum) indicates binding.

    • The relative intensities of the fragment's protons in the STD spectrum can provide information about its binding epitope.

Part 2: Hit Validation and Structural Characterization

Positive hits from the primary screen must be validated using an orthogonal biophysical method and their binding mode determined by X-ray crystallography.[11]

Protocol: Isothermal Titration Calorimetry (ITC)

  • Sample Preparation:

    • Prepare the target protein (20-50 µM) in a suitable buffer.

    • Prepare this compound (1-5 mM) in the same buffer.

  • ITC Experiment:

    • Titrate the fragment solution into the protein solution in a series of small injections.

    • Measure the heat change associated with each injection.

  • Data Analysis:

    • The resulting thermogram can be fitted to a binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

Protocol: X-ray Crystallography

  • Crystallization:

    • Obtain high-quality crystals of the target protein.

  • Soaking or Co-crystallization:

    • Soak the protein crystals in a solution containing this compound (1-10 mM).

    • Alternatively, co-crystallize the protein in the presence of the fragment.

  • Data Collection and Structure Determination:

    • Collect X-ray diffraction data from the crystals.

    • Solve the crystal structure to visualize the binding mode of the fragment in the protein's active site. The high electron density of the iodine atom can aid in the initial placement of the fragment in the electron density map.

Part 3: Hit-to-Lead Elaboration

With a validated hit and a high-resolution crystal structure, the next phase involves the synthetic elaboration of the this compound scaffold to improve potency and selectivity.[12][13]

Elaboration_Strategy cluster_0 Cross-Coupling Reactions Fragment This compound Suzuki Suzuki Coupling (Aryl/Heteroaryl Boronic Acids) Fragment->Suzuki Pd Catalyst Sonogashira Sonogashira Coupling (Terminal Alkynes) Fragment->Sonogashira Pd/Cu Catalysts Buchwald Buchwald-Hartwig Amination (Amines) Fragment->Buchwald Pd Catalyst Lead_Analogs Lead Analogs with Improved Potency Suzuki->Lead_Analogs Sonogashira->Lead_Analogs Buchwald->Lead_Analogs

Synthetic elaboration of this compound.

The iodine atom provides a versatile handle for various palladium-catalyzed cross-coupling reactions. By introducing different chemical moieties, it is possible to probe interactions with adjacent sub-pockets within the protein's binding site, guided by the structural information from X-ray crystallography.

Conclusion and Future Perspectives

This compound represents a promising, yet underexplored, fragment for FBDD campaigns. Its inherent three-dimensionality, coupled with the directional interaction potential of the iodine atom and its synthetic tractability, makes it a valuable tool for probing complex protein binding sites. While direct, published case studies are currently limited, the principles outlined in this guide provide a robust framework for its assessment and utilization.

Future efforts should focus on the systematic screening of this compound against diverse target classes, particularly those where halogen bonding is known to be important, such as kinases and epigenetic targets. The generation and public dissemination of such data will be invaluable for further establishing the utility of this and other halogenated fragments in the ongoing quest for novel therapeutics.

References

  • Approaches to Fragment-Based Drug Design. (2022). [Link]

  • An Introduction to Fragment-Based Drug Discovery (FBDD). (2022). Drug Hunter. [Link]

  • Exploring Fragment-Based Approaches in Drug Discovery. (n.d.). Taylor & Francis. [Link]

  • Optimization of a Fragment-Based Screening Hit toward Potent DOT1L Inhibitors Interacting in an Induced Binding Pocket. (2016). ACS Medicinal Chemistry Letters. [Link]

  • Fragment-based approaches to the discovery of kinase inhibitors. (2012). Methods in Molecular Biology. [Link]

  • Discovery of new non-pyrimidine scaffolds as Plasmodium falciparum DHFR inhibitors by fragment-based screening. (2021). European Journal of Medicinal Chemistry. [Link]

  • Design and synthesis of dihydroisoquinolones for fragment-based drug discovery (FBDD). (2018). Organic & Biomolecular Chemistry. [Link]

  • SAR BY NMR: Fragment-based drug discovery. (2021). YouTube. [Link]

  • Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece. (2024). Frontiers in Neuroscience. [Link]

  • A Benchmark Study of Protein–Fragment Complex Structure Calculations with NMR2. (2023). International Journal of Molecular Sciences. [Link]

  • Synthesis and antiproliferative activity of a tetrahydrofuran analog of FR901464. (2024). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Fragment-based drug discovery—the importance of high-quality molecule libraries. (2021). SLAS DISCOVERY: Advancing Life Sciences R&D. [Link]

  • In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. (2020). Frontiers in Chemistry. [Link]

  • Biophysical screening in fragment-based drug design: a brief overview. (2019). Bioscience Horizons. [Link]

  • Fragment-based drug discovery and protein–protein interactions. (2014). Research and Reports in Biochemistry. [Link]

  • Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Programs for Use in Academia. (2017). Journal of Medicinal Chemistry. [Link]

  • New and unusual scaffolds in medicinal chemistry. (2011). Chemical Society Reviews. [Link]

  • Studies on the iodination of a ras protein and the detection of ras polymers. (1991). Biochemical and Biophysical Research Communications. [Link]

  • How to Find a Fragment: Methods for Screening and Validation in Fragment-Based Drug Discovery. (2024). ChemMedChem. [Link]

  • Application of Fragment-Based Drug Discovery to Versatile Targets. (2020). Frontiers in Molecular Biosciences. [Link]

  • Application of Fragment-Based Drug Discovery to Versatile Targets. (2020). Frontiers in Molecular Biosciences. [Link]

  • Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. (2012). Future Medicinal Chemistry. [Link]

  • Integrated Strategy for Hit-to-Lead Optimization: The 'DOTS' approach. (2022). YouTube. [Link]

  • Dorothee Kern (Brandeis, HHMI) 1: Visualizing Protein Dynamics. (2013). YouTube. [Link]

  • Fragment Screening and Fragment-Based Drug Discovery Services. (n.d.). SARomics Biostructures. [Link]

  • Lecture 12, concept 21: Fragment-based drug design tries to build a drug into a pocket. (2020). YouTube. [Link]

  • Synthesis of 3-dimensional scaffolds for application in medicinal chemistry. (2017). ResearchGate. [Link]

  • Development and experimental validation of a docking strategy for the generation of kinase-targeted libraries. (2008). Journal of Medicinal Chemistry. [Link]

  • Fragment-based drug discovery and protein-protein interactions. (2014). ResearchGate. [Link]

  • A Computational Workflow for the Identification of Novel Fragments Acting as Inhibitors of the Activity of Protein Kinase CK1δ. (2020). Molecules. [Link]

  • Design and Crystallographic Screening of a Highly Sociable and Diverse Fragment Library Towards Novel Antituberculotic Drugs. (2022). ResearchGate. [Link]

  • Optimization of Fragment Hits. (n.d.). CD ComputaBio. [Link]

  • New and unusual scaffolds in medicinal chemistry. (2011). Chemical Society Reviews. [Link]

  • Baicalein inhibits the progression of thyroid cancer by suppressing the TPL2/MEK2/ERK2 pathway. (2024). Frontiers in Pharmacology. [Link]

  • Fragment-Based and Structural Investigation for Discovery of JNK3 Inhibitors. (2022). International Journal of Molecular Sciences. [Link]

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Safety Operating Guide

Safeguarding Your Research: A Guide to Personal Protective Equipment for Handling (R)-3-Iodo-tetrahydrofuran

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the complexities of novel chemical entities requires a foundational commitment to safety. This guide provides essential, immediate safety and logistical information for the handling of (R)-3-Iodo-tetrahydrofuran. Developed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist, offering a framework of deep trust built on technical accuracy and field-proven insights. Our objective is to empower you with the knowledge to create a self-validating system of safety for every protocol involving this compound.

This compound, a halogenated ether, presents a unique combination of chemical hazards. Its tetrahydrofuran (THF) core structure brings concerns of flammability and the potential for peroxide formation, while the organoiodine component necessitates careful handling to prevent release and exposure.[1][2][3] This guide will detail the necessary personal protective equipment (PPE) and procedural controls to mitigate these risks effectively.

Hazard Analysis: Understanding the Risks

Before handling any chemical, a thorough understanding of its potential hazards is paramount. The primary risks associated with this compound are derived from its structural components:

  • Tetrahydrofuran (THF) Moiety : The THF ring is highly flammable and can form explosive peroxides when exposed to air and light, especially after prolonged storage.[1][2][4][5] Vapors can cause respiratory tract irritation, drowsiness, and dizziness.[1][2][6]

  • Organoiodine Component : While specific toxicity data for this compound is limited, organoiodine compounds can be harmful if inhaled, ingested, or absorbed through the skin. Iodine itself is toxic to the environment, necessitating specialized disposal procedures.[7][8]

  • Irritation : Direct contact can cause skin and serious eye irritation.[6][9][10][11]

Given these hazards, a multi-layered PPE approach is essential to prevent exposure through all potential routes: inhalation, dermal contact, and ocular contact.

Core Personal Protective Equipment (PPE) Requirements

The selection of PPE must be based on a risk assessment of the specific procedure being performed. The following table outlines the minimum required PPE for handling this compound in a laboratory setting.

PPE CategorySpecificationStandard ComplianceRationale
Eye and Face Protection Chemical safety goggles with side shields. A face shield should be worn over goggles when there is a significant risk of splashing.OSHA 29 CFR 1910.133, EN166Protects against splashes and vapors that can cause serious eye irritation.[9][12] Standard safety glasses are insufficient.[12]
Skin and Body Protection Gloves: Double-gloving with compatible chemical-resistant gloves (e.g., Nitrile rubber). Change gloves every 30 minutes or immediately if contaminated.[12] Lab Coat: A long-sleeved, flame-resistant lab coat that closes in the back.[12] Apron: A chemical-resistant apron worn over the lab coat for large-volume work or splash-prone procedures.OSHA 29 CFR 1910.138, EN374Prevents skin contact and absorption.[13] The THF component can degrade some glove materials; regular changes and double-gloving provide an extra layer of security. A back-closing coat prevents frontal contamination.
Respiratory Protection A NIOSH-approved respirator is required if work is not performed within a certified chemical fume hood or if vapor/aerosol generation is anticipated.OSHA 29 CFR 1910.134, EN149Protects against inhalation of vapors, which can cause respiratory irritation and systemic effects.[11][14] Surgical masks offer no protection against chemical vapors.[12]

Operational Plan: A Step-by-Step Procedural Guide

A robust safety plan extends beyond simply wearing PPE. It encompasses the entire lifecycle of the chemical within the laboratory, from receipt to disposal.

Step 1: Receiving and Storage
  • Inspect Upon Receipt : Before accepting the container, visually inspect it for any signs of damage or leakage. Check for the presence of peroxide crystals around the cap.[1][2]

  • Labeling : Ensure the container is clearly labeled with the chemical name, hazard warnings, and date of receipt.

  • Storage Location : Store in a cool, dry, well-ventilated area designated for flammable liquids.[1][9] Keep the container tightly closed and upright to prevent leakage.[1]

  • Segregation : Store away from heat, sparks, open flames, and incompatible materials such as strong oxidizing agents and acids.[4][9]

Step 2: Handling and Use (Experimental Workflow)

All handling of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[15]

  • Preparation :

    • Assemble all necessary equipment and reagents within the fume hood before opening the chemical container.

    • Ensure an eyewash station and safety shower are readily accessible.[15]

  • Donning PPE : Put on all required PPE in the correct sequence (e.g., lab coat, inner gloves, outer gloves, eye protection).

  • Aliquoting and Reaction :

    • Use explosion-proof equipment and take measures to prevent the buildup of electrostatic charge.[1][2]

    • Dispense the required amount of the chemical slowly to minimize splashing and vapor generation.

    • Keep the container sealed when not in use.

  • Post-Procedure :

    • Upon completion of the work, tightly seal the primary container.

    • Decontaminate any surfaces within the fume hood that may have been exposed.

Step 3: Spill Management

In the event of a spill, immediate and correct action is crucial.

  • Evacuate : Alert personnel in the immediate area and evacuate if necessary.[1]

  • Control Vapors : Ensure the area is well-ventilated (if safe to do so) and eliminate all ignition sources.[3][16]

  • Containment : Use an appropriate absorbent material (e.g., sand, diatomaceous earth, universal binding agents) to contain the spill.[17] Do not use combustible materials like paper towels to absorb large spills.

  • Cleanup : Wearing full PPE, collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[16][17]

  • Decontamination : Clean the spill area thoroughly with soap and water.[6]

Step 4: Waste Disposal

Proper disposal is a critical final step to ensure environmental safety. Organoiodine compounds should not be disposed of down the drain.[8]

  • Waste Collection : Collect all waste containing this compound, including contaminated consumables (gloves, pipette tips), in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Labeling : The waste container must be labeled as "Hazardous Waste" and list all chemical constituents.

  • Segregation : Do not mix iodine-containing waste with other waste streams, particularly bleach, as this can generate toxic fumes.[18]

  • Disposal Protocol : Arrange for disposal through your institution's Environmental Health and Safety (EHS) office.[8][9] All waste must be transported to a licensed treatment facility for secure and safe disposal.[8]

Visualization of PPE Workflow

The following diagram outlines the logical flow for donning, doffing, and disposing of PPE to prevent cross-contamination and ensure user safety.

PPE_Workflow PPE Donning, Doffing, and Disposal Workflow cluster_PostDoffing Final Step Don1 1. Lab Coat Don2 2. Inner Gloves Don1->Don2 Don3 3. Safety Goggles/ Face Shield Don2->Don3 Don4 4. Outer Gloves Don3->Don4 Doff1 1. Remove Outer Gloves (Dispose as Hazardous Waste) Doff2 2. Remove Lab Coat Doff1->Doff2 Doff3 3. Remove Safety Goggles/ Face Shield Doff2->Doff3 Doff4 4. Remove Inner Gloves (Dispose as Hazardous Waste) Doff3->Doff4 Wash Wash Hands Thoroughly Doff4->Wash

Caption: PPE Donning and Doffing Workflow.

By adhering to these rigorous safety and logistical protocols, you can significantly mitigate the risks associated with handling this compound, ensuring a safer research environment for yourself and your colleagues.

References

  • Fisher Scientific. (n.d.). Safety Data Sheet for (S)-(+)-3-Hydroxytetrahydrofuran.
  • Standard Operating Procedure. (n.d.). Tetrahydrofuran.
  • CDH Fine Chemical. (n.d.). Tetrahydrofuran CAS No 109-99-9 Material Safety Data Sheet SDS/MSDS.
  • Fisher Scientific. (n.d.). Safety Data Sheet for (R)-(-)-3-Hydroxytetrahydrofuran.
  • New Jersey Department of Health. (n.d.). Hazard Summary: Tetrahydrofuran.
  • Carl ROTH. (n.d.). Tetrahydrofuran - Safety Data Sheet.
  • University of Michigan-Dearborn. (n.d.). Tetrahydrofuran (THF). Retrieved from University of Michigan-Dearborn EHS.
  • seco.us. (2015). Safety Data Sheet - Tetrahydrofuran, Stabilized.
  • Chemical Suppliers. (2023). Safety Data Sheet TETRAHYDROFURAN LRG.
  • Western Carolina University. (n.d.). Standard Operating Procedure for the use of Tetrahydrofuran.
  • Redox. (2023). Safety Data Sheet Tetrahydrofuran.
  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: tetrahydrofuran.
  • Google Patents. (n.d.). JPH06144803A - Recovery of iodine from waste liquid containing organoiodine compound.
  • Reddit. (2019). How do you dispose of the iodine-starch complex after a redox titration?.
  • University of California, Merced. (2012). Tetrahydrofuran (THF) - Standard Operating Procedure.
  • BASF. (n.d.). Tetrahydrofuran (THF) Storage and Handling.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Production, Import/Export, Use, and Disposal of Iodine.
  • Collect and Recycle. (n.d.). Iodine Disposal For Businesses.
  • Dow Corporate. (n.d.). Personal Protective Equipment Guidance.
  • Case Western Reserve University. (n.d.). Environmental Health and Safety Disposal of Iodine.
  • Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • Synblock. (n.d.). CAS 918439-76-6 | (S)-3-Iodo-tetrahydrofuran.
  • Benchchem. (n.d.). Safeguarding Your Research: Personal Protective Equipment (PPE) for Handling 3,3'-Thiodipropionitrile.
  • EIHF Isofroid. (n.d.). Personal Protective Equipment (PPE).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.